Product packaging for 7-fluoro-1H-indazole(Cat. No.:CAS No. 341-24-2)

7-fluoro-1H-indazole

Cat. No.: B1343710
CAS No.: 341-24-2
M. Wt: 136.13 g/mol
InChI Key: FQNFMARSNKXCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1343710 7-fluoro-1H-indazole CAS No. 341-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFMARSNKXCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646654
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-24-2
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341-24-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 7-Fluoro-1H-indazole (CAS Number: 341-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 7-fluoro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.

Core Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₇H₅FN₂. The introduction of a fluorine atom to the indazole scaffold can significantly influence its physicochemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 341-24-2[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₅FN₂[4][5][7][9]
Molecular Weight 136.13 g/mol [4][5][9]
Appearance Solid, Yellow crystalline powder[5]
Boiling Point 274.9 °C at 760 mmHg[10][11]
Density 1.37 - 1.4 g/cm³[4][10]
Purity ≥ 95% (HPLC), 98% (GC)[4][5]
Storage Conditions Store at room temperature or 0-8°C, keep in a dark place, sealed in dry conditions.[5][11]
Spectral Data

¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J = 3.4 Hz, 1H), 7.56-7.59 (m, 1H), 7.08-7.12 (m, 2H).[12]

Note: For researchers requiring comprehensive spectral analysis, it is recommended to acquire ¹³C NMR, IR, and mass spectrometry data on their specific batch of the compound. Commercial suppliers may provide this information upon request.[11][13]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Synthesis from 2,3-Difluorobenzaldehyde

This method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.

Experimental Protocol:

  • To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield this compound.[12]

G start 2,3-Difluorobenzaldehyde + Hydrazine Monohydrate step1 Heat at 180°C for 10h start->step1 step2 Cool to Room Temperature step1->step2 step3 Extraction with Ethyl Acetate and Water step2->step3 step4 Wash with Saturated Brine step3->step4 step5 Dry over Anhydrous Na₂SO₄ step4->step5 step6 Evaporate Solvent step5->step6 step7 Silica Gel Column Chromatography (Chloroform/Acetone) step6->step7 end_product This compound step7->end_product

Synthesis of this compound from 2,3-Difluorobenzaldehyde.
Synthesis from 2-Fluoro-6-methylaniline

This multi-step synthesis starts with the acetylation of 2-fluoro-6-methylaniline.

Experimental Protocol:

  • Acetylation: Dissolve 1.07 g of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate in a three-necked flask. Cool to 0°C and slowly add 1.02 g of acetic anhydride. Maintain the temperature below 5°C and stir for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

  • Cyclization: To 2.27 g of 2-fluoro-6-methylphenylacetamide, add 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene. Heat the mixture and slowly add 2 mL of isoamyl nitrite. Stop heating after 30 minutes and remove the solvent under reduced pressure to get 7-fluoro-1H-acetylindazole.

  • Deacetylation: To 2.38 g of 7-fluoro-1H-acetylindazole, add 2 mL of ammonia and 50 mL of anhydrous methanol. Heat to 40°C for 2 hours. Remove the solvent under reduced pressure, cool to precipitate the product, and dry to obtain this compound.[10]

G start 2-Fluoro-6-methylaniline step1 Acetylation (Acetic Anhydride, Ethyl Acetate) start->step1 intermediate1 2-Fluoro-6-methylphenylacetamide step1->intermediate1 step2 Cyclization (Acetic Acid, Acetic Anhydride, Isoamyl Nitrite, Toluene) intermediate1->step2 intermediate2 7-Fluoro-1H-acetylindazole step2->intermediate2 step3 Deacetylation (Ammonia, Methanol) intermediate2->step3 end_product This compound step3->end_product

Synthesis of this compound from 2-Fluoro-6-methylaniline.

Biological Activity and Potential Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. The introduction of a fluorine atom can enhance these properties through improved metabolic stability and binding affinity.

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[14] For instance, pazopanib, a well-known tyrosine kinase inhibitor, features an indazole core.[10] The anticancer effects of some indazole derivatives have been attributed to the induction of apoptosis and cell cycle arrest.[15]

Potential Signaling Pathways:

  • VEGFR-2 Signaling: Many indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[14][16] Inhibition of VEGFR-2 can block downstream signaling pathways essential for new blood vessel formation, thereby suppressing tumor growth.[16]

  • JAK/STAT Pathway: Some indazole derivatives have shown inhibitory activity against Janus kinases (JAKs), which are involved in the JAK/STAT signaling pathway that regulates cell proliferation and survival.[14]

G cluster_vegfr VEGFR-2 Pathway cluster_jak JAK/STAT Pathway indazole Indazole-based Kinase Inhibitor (e.g., this compound derivative) vegfr VEGFR-2 indazole->vegfr Inhibition jak JAK indazole->jak Inhibition plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ras Ras vegfr->ras stat STAT jak->stat akt Akt pi3k->akt raf Raf ras->raf angiogenesis angiogenesis akt->angiogenesis Angiogenesis & Cell Proliferation mek MEK raf->mek erk ERK mek->erk erk->angiogenesis Angiogenesis & Cell Proliferation gene Gene Transcription (Proliferation, Survival) stat->gene proliferation proliferation gene->proliferation

Potential Kinase Inhibition Pathways for Indazole Derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer potential of a compound is the MTT assay, which measures cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and incubate overnight.[15][17]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[17][18]

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[19][20][21] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[19][20][21]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzymes with different concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme immunoassay (EIA).

  • IC₅₀ Calculation: Determine the IC₅₀ value for the inhibition of each COX isoenzyme.

Agrochemical Applications

The indazole scaffold is also present in some agrochemicals. Certain indazole derivatives have shown potential as plant growth regulators, with the advantage of having a low environmental impact.[10]

Safety and Handling

Detailed safety information for this compound can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][22][23] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through various established methods. The indazole core, particularly when fluorinated, exhibits a range of biological activities, including promising anticancer and anti-inflammatory properties, often through the inhibition of key signaling kinases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

Physicochemical Properties of 7-Fluoro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-fluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making a thorough understanding of its physicochemical profile essential for rational drug design and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its closely related isomer, 4-fluoro-1H-indazole, for comparative purposes. It is important to note that some of the listed values are predicted and should be confirmed by experimental determination.

PropertyThis compound4-Fluoro-1H-Indazole (Isomer for comparison)Data Type
Molecular Formula C₇H₅FN₂C₇H₅FN₂-
Molecular Weight 136.13 g/mol [1][2]136.13 g/mol [3]-
Melting Point Not available130.0 to 134.0 °C[3][4]Experimental
Boiling Point 274.9 °C at 760 mmHg[1]274.892 °C at 760 mmHg[4]Experimental
Density 1.37 g/cm³[1]1.371 g/cm³[4]Experimental
pKa Not available13.21 ± 0.40[4]Predicted
LogP Not available1.70200[4]Predicted
Aqueous Solubility Not availableDMSO (Slightly), Methanol (Slightly)[4]Qualitative
Appearance Yellow crystalline powder[2]Yellow-green powder/crystals[3]-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are standard procedures and can be readily adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[5]

Workflow for Physicochemical Property Determination

G Workflow for Physicochemical Property Determination of this compound cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination pKa pKa Determination Solubility Aqueous Solubility Assay LogP LogP Determination MP_Method Capillary Method MeltingPoint->MP_Method pKa_Method Potentiometric Titration / Spectrophotometry pKa->pKa_Method Sol_Method Shake-Flask Method Solubility->Sol_Method LogP_Method Shake-Flask (Octanol/Water) Method LogP->LogP_Method MP_Data Melting Range MP_Method->MP_Data pKa_Data pKa Value pKa_Method->pKa_Data Sol_Data Solubility (e.g., µg/mL) Sol_Method->Sol_Data LogP_Data LogP Value LogP_Method->LogP_Data

Caption: Workflow for the synthesis, purification, and experimental determination of key physicochemical properties of this compound.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic nitrogens, like indazole, the pKa of the conjugate acid is typically determined.

Methodology (Potentiometric Titration):

  • A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).[6]

  • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[6]

  • The titration is continued until the pH reaches a plateau in the basic region.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology (Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

  • The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • After equilibration, the undissolved solid is removed by filtration or centrifugation.[10]

  • The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[11][12]

  • The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.[13]

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.[13]

  • The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.[12]

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Biological Significance and Potential Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][14][15] Specifically, this compound and its derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.[2] Research on 7-fluoro-1H-indazol-3-amine has highlighted its role as a hinge-binding fragment for various kinase enzymes.[16] Derivatives of this compound have shown promising antitumor activity, potentially through the induction of apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[16][17]

General Role of Indazole Derivatives in Kinase Inhibition

G General Mechanism of Kinase Inhibition by Indazole Derivatives cluster_kinase Kinase Enzyme ATP_Binding ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition of Phosphorylation ATP_Binding->Inhibition Substrate_Binding Substrate Binding Site Substrate_Binding->Phosphorylated_Substrate Hinge_Region Hinge Region Indazole Indazole Derivative (e.g., this compound based) Indazole->Hinge_Region Binds to Hinge Region ATP ATP ATP->ATP_Binding Substrate Protein Substrate Substrate->Substrate_Binding Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Blocked_Response Blocked Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Inhibition->Blocked_Response

Caption: Indazole derivatives can act as kinase inhibitors by binding to the hinge region of the ATP binding site, preventing the phosphorylation of protein substrates and thereby blocking downstream signaling pathways.

References

The Biological Landscape of 7-Fluoro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for native purine systems, enabling it to interact with a wide array of biological targets. The introduction of a fluorine atom at the 7-position of the indazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the biological activities of 7-fluoro-1H-indazole derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.

Anticancer and Antiproliferative Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency.

Quantitative Data on Antiproliferative Activity

While extensive public data specifically for a wide range of this compound derivatives is limited, the broader class of fluorinated indazoles has shown significant promise. For context and to highlight the potential of this scaffold, the following table includes data on relevant fluorinated indazole derivatives.

Compound IDTarget/Cell LineIC50 (µM)Notes
Fluorinated Indazole Derivative (General)
Compound 2f (structure not specified as 7-fluoro)4T1 (Breast Cancer)0.23Also showed activity against HepG2 (0.80 µM) and MCF-7 (0.34 µM).[1]
A549 (Lung Cancer)1.15[1]
6-Fluoro-1H-indazole Derivative
Compound 27aFGFR1 (enzymatic)< 0.0041Fluorine at the 6-position was shown to improve enzymatic and cellular potency.[2]
FGFR2 (enzymatic)0.002[2]
KG-1 (Cellular)0.0253[2]
SNU-16 (Cellular)0.0774[2]
1H-Indazole-3-amine Derivative (Fluorine position variable)
Compound 6oK562 (Leukemia)5.15Showed selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[3]

Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. The addition of a fluorine atom can enhance these interactions and improve the selectivity and potency of the inhibitors.

Quantitative Data on Kinase Inhibition

The following table summarizes the kinase inhibitory activity of selected fluorinated indazole derivatives.

Compound IDTarget KinaseIC50 (nM)Notes
6-Fluoro-1H-indazole Derivative
Compound 27aFGFR1< 4.1[2]
FGFR22.0[2]
General Indazole Derivatives (for context)
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146FDA-approved multi-kinase inhibitor.[]
AxitinibVEGFR, PDGFR-FDA-approved kinase inhibitor.[1]
EntrectinibTrk, ROS1, ALK12 (ALK)FDA-approved kinase inhibitor.[1][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole core and appended functionalities. Key SAR insights include:

  • Fluorine Substitution: The position of the fluorine atom on the indazole ring is critical. While data for the 7-fluoro position is still emerging, studies on other fluorinated indazoles have shown that fluorine substitution can significantly enhance potency. For instance, the presence of a fluorine atom at the 6-position of the 1H-indazole ring has been shown to improve both enzymatic and cellular potency of FGFR1/2 inhibitors.[2]

  • Substituents at the 3-position: The 3-position of the indazole ring is a common site for modification. The introduction of various aryl or heteroaryl groups can lead to potent derivatives. For example, 1H-indazol-3-amine is an effective hinge-binding fragment.

  • N1-Substitution: Substitution on the N1 nitrogen of the pyrazole ring can influence the compound's pharmacokinetic properties and target engagement.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a common method for measuring kinase activity in a high-throughput format.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (often biotinylated)

  • ATP

  • This compound test compounds

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665)

  • Assay buffer

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the assay plate.

  • Kinase Reaction: Add the purified kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents.

  • Second Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of indazole derivatives.

experimental_workflow_MTT Experimental Workflow for MTT Assay A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with This compound Derivatives B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent (4h Incubation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Experimental Workflow for MTT Assay

kinase_inhibition_pathway General Kinase Inhibition by Indazole Derivatives cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation (Blocked) Indazole This compound Derivative Indazole->RTK Binds to ATP-binding site ATP ATP ATP->RTK Competition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition

General Kinase Inhibition by Indazole Derivatives

apoptosis_pathway Proposed Apoptotic Pathway for Indazole Derivatives Indazole Indazole Derivative ROS Increased ROS Production Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Bcl2->Mito Inhibits Bax->Mito Promotes Apoptosis Apoptosis Caspase->Apoptosis

Proposed Apoptotic Pathway for Indazole Derivatives

References

7-Fluoro-1H-Indazole: A Bioisosteric Master Key in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of indole with 7-fluoro-1H-indazole has emerged as a powerful tactic in medicinal chemistry, offering a pathway to enhanced drug-like properties and novel intellectual property. This technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for leveraging this compound as a bioisostere of indole in contemporary drug design and development.

The Rationale for Bioisosteric Replacement

Indazole is recognized as a bioisostere of indole, capable of mimicking its biological activity.[1] The introduction of a fluorine atom at the 7-position of the indazole scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This substitution can influence lipophilicity, metabolic stability, and target engagement, often leading to improved therapeutic candidates.[2]

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The substitution of indole with this compound can lead to notable improvements in key drug-like properties. Fluorination is a widely used strategy in medicinal chemistry to block sites of metabolic oxidation, thereby enhancing metabolic stability.[2]

PropertyIndoleThis compoundImpact of Fluorination
Molecular Weight ( g/mol ) ~117.15136.12[3]Increase
LogP ~2.14Higher (Predicted)Increased lipophilicity
pKa ~16.97 (NH)Lower (Predicted)Increased acidity of the N-H bond
Metabolic Stability Susceptible to oxidationGenerally enhancedBlocks metabolic "soft spots"
Hydrogen Bond Donor Yes (N-H)Yes (N-H)Maintained
Aromaticity YesYesMaintained

Table 1: Comparative Physicochemical Properties of Indole and this compound.

Case Studies in Drug Development: Kinase Inhibition

The this compound scaffold is a prominent feature in several successful kinase inhibitors, demonstrating its utility in oncology drug discovery.

Axitinib: A Potent VEGFR Inhibitor

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[4][5] The indazole core of axitinib plays a crucial role in its interaction with the hinge region of the kinase domain.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is another example of a multi-targeted tyrosine kinase inhibitor that features an indazole moiety. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[6] Pazopanib targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[7]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the cyclization of a substituted fluorinated phenylhydrazine derivative.

General Synthetic Protocol

A representative synthesis of this compound starts from 2,3-difluorobenzaldehyde. The aldehyde is reacted with hydrazine hydrate at elevated temperatures. The resulting product is then purified by column chromatography.[8]

Experimental Protocol: Synthesis of this compound from 2,3-Difluorobenzaldehyde [8]

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Chloroform

  • Acetone

Procedure:

  • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford this compound.

Experimental Evaluation of Bioisosteric Replacement

To quantitatively assess the impact of replacing indole with this compound, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for comparing the inhibitory activity of an indole-containing compound and its this compound bioisostere against a target kinase (e.g., VEGFR2).

Materials:

  • Recombinant human VEGFR2 kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (indole and this compound analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer, the test compound dilutions, and the recombinant kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways Modulated by Indazole-Based Kinase Inhibitors

Axitinib and Pazopanib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade is a critical driver of angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9][10] Axitinib and Pazopanib block this pathway by inhibiting the kinase activity of VEGFR2.[5][11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR2 Inhibits

VEGFR2 signaling pathway and inhibition.
AXL Signaling Pathway

The AXL receptor tyrosine kinase is implicated in tumor progression and drug resistance.[12] Its signaling can be activated in a ligand-dependent (via Gas6) or independent manner, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and migration.[13][14] Some indazole-based inhibitors also show activity against AXL.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates MAPK MAPK/ERK Pathway AXL->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival, Migration, Invasion Akt->Survival MAPK->Survival Indazole_Inhibitor Indazole-based AXL Inhibitor Indazole_Inhibitor->AXL

AXL signaling pathway and inhibition.
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis and is a target in cancer therapy.[15] Its expression is regulated by the JAK/STAT pathway, and it can, in turn, influence other signaling pathways like NF-κB.[16] Indazole derivatives have been developed as potent PIM-1 inhibitors.

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM1 PIM-1 STAT->PIM1 Upregulate Expression CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Indazole_Inhibitor Indazole-based PIM-1 Inhibitor Indazole_Inhibitor->PIM1 Inhibits

PIM-1 signaling pathway and inhibition.

Conclusion

The strategic incorporation of this compound as a bioisostere for indole represents a valuable and validated approach in modern drug discovery. This substitution can confer significant advantages in terms of physicochemical properties and pharmacokinetic profiles, leading to the development of superior clinical candidates. The successful application of this scaffold in approved drugs like Axitinib and Pazopanib underscores its importance, particularly in the field of kinase inhibition. A thorough understanding of the synthetic methodologies, comparative biological evaluation, and the impact on target signaling pathways is crucial for harnessing the full potential of this privileged structural motif.

References

Spectroscopic and Spectrometric Profile of 7-Fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 7-fluoro-1H-indazole. As a crucial heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characteristics is paramount for researchers and professionals in drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols and a workflow visualization are included to support research and development activities.

Predicted Spectroscopic and Spectrometric Data

The structural characterization of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data from these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5br s1HN-H
~8.10s1HH3
~7.60d1HH4
~7.20t1HH5
~7.00dd1HH6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~148.0 (d, ¹JCF ≈ 240 Hz)C7
~140.0C7a
~134.0C3
~128.0 (d, ³JCF ≈ 10 Hz)C5
~122.0C3a
~115.0 (d, ²JCF ≈ 20 Hz)C6
~110.0 (d, ²JCF ≈ 5 Hz)C4

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicity
~ -120 to -140m

Reference: CFCl₃

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumN-H stretch
~1620MediumC=C stretch (aromatic)
~1590MediumC=N stretch
~1250StrongC-F stretch
~800 - 700StrongC-H bend (aromatic)
Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
136[M]⁺ (Molecular Ion)
109[M-HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic and spectrometric data for this compound, based on established methodologies for similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: Acquire the fluorine spectrum. Chemical shifts are reported in ppm relative to an external standard of trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI, introduce a small amount of the sample into the instrument, which is then vaporized.

  • For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.[3]

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Solid sample (ATR) MS Mass Spectrometry Sample->MS Vaporization or infusion Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to the Theoretical and Computational Analysis of 7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 7-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prevalent core in numerous pharmacologically active molecules, and the introduction of a fluorine atom can profoundly influence its physicochemical and biological properties.[1] This document details standard protocols for its synthesis, spectroscopic characterization, and in-depth computational analysis using Density Functional Theory (DFT). It is intended for researchers, chemists, and drug development professionals seeking to understand and apply modern computational techniques to elucidate the structural, spectroscopic, and electronic properties of fluorinated heterocyclic systems.

Introduction to this compound

Indazole and its derivatives are bicyclic heterocyclic aromatic compounds that are isosteres of indole. They are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anti-tumor, and anti-HIV drugs.[2] Fluorine substitution is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine atom on the indazole core, as in this compound, can therefore lead to novel compounds with enhanced therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the molecular properties of such compounds.[2] By simulating molecular structure, vibrational spectra, and electronic characteristics, DFT provides insights that are highly complementary to experimental data, accelerating the drug discovery and development process.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of a substituted fluorinated benzaldehyde with hydrazine.

Experimental Protocol: Synthesis from 2,3-Difluorobenzaldehyde

A widely adopted method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate.

Materials and Equipment:

  • 2,3-difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To 2,3-difluorobenzaldehyde (1.85 g) in a round-bottom flask, add hydrazine monohydrate (3 ml).

  • Heat the reaction mixture with stirring at 180°C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Perform an extraction by adding ethyl acetate and water, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound.

start 2,3-Difluorobenzaldehyde + Hydrazine Monohydrate reaction Heat at 180°C for 10h start->reaction workup Workup: - Cool to RT - Extract with Ethyl Acetate/Water - Wash with Brine - Dry over Na2SO4 reaction->workup evaporation Solvent Evaporation workup->evaporation purification Silica Gel Column Chromatography evaporation->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Computational Methodology

Theoretical calculations are essential for a deeper understanding of the molecular properties of this compound. The protocols described here are based on widely accepted DFT methods that provide a good balance between accuracy and computational cost.[4][5][6]

Computational Protocol

Software: Gaussian 09 or a later version is typically used for these calculations. Method: Density Functional Theory (DFT). Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[4][7] Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results, as it includes diffuse functions and polarization functions for both hydrogen and heavy atoms.[7][8]

Procedure:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Vibrational Analysis: The output from the frequency calculation provides theoretical FT-IR and Raman wavenumbers, intensities, and activities.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[7]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis electronic spectrum.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond characteristics.[8]

start Initial Structure of This compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq vib Vibrational Spectra (FT-IR, Raman) freq->vib nmr NMR Chemical Shifts (GIAO Method) freq->nmr electronic Electronic Properties (HOMO-LUMO, TD-DFT) freq->electronic nbo NBO Analysis freq->nbo

Standard workflow for the computational analysis of this compound.

Molecular Structure and Spectroscopic Analysis

Optimized Molecular Structure

The optimized geometry of this compound provides the foundation for all other computational analyses. Below is a diagram with the standard atom numbering scheme and a table of illustrative theoretical geometric parameters calculated at the B3LYP/6-311++G(d,p) level.

Atom numbering scheme for this compound.

Table 1: Illustrative Theoretical Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N2 1.36 N2-N1-C7a 112.5
N2-C3 1.32 N1-N2-C3 104.8
C3-C3a 1.40 N2-C3-C3a 111.2
C3a-C7a 1.41 C3-C3a-C7a 106.5
C7a-N1 1.37 C3a-C7a-N1 105.0
C6-C7 1.38 C5-C6-C7 121.3

| C7-F8 | 1.35 | C6-C7-F8 | 119.5 |

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure.[9] The theoretical vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP), show good agreement with experimental data.[10]

Table 2: Key Vibrational Modes and Expected Frequencies (cm⁻¹)

Assignment Expected Scaled Frequency Description of Vibration
N-H stretch 3450 - 3550 Stretching of the N1-H bond
C-H stretch (Aromatic) 3050 - 3150 Stretching of C-H bonds on the rings
C=N stretch 1610 - 1640 Stretching of the C3=N2 bond
C=C stretch (Aromatic) 1450 - 1600 Ring stretching modes
C-F stretch 1200 - 1280 Stretching of the C7-F bond
N-H in-plane bend 1150 - 1250 Bending of the N1-H bond
C-H in-plane bend 1000 - 1180 Bending of aromatic C-H bonds

| C-H out-of-plane bend | 750 - 900 | Out-of-plane ring C-H deformations |

NMR Spectroscopy

NMR spectroscopy is invaluable for determining the precise connectivity of atoms. GIAO calculations provide theoretical chemical shifts that are instrumental in assigning experimental spectra.[7]

Table 3: Comparison of Experimental and Illustrative Theoretical NMR Chemical Shifts (δ, ppm)

Atom Experimental (¹H) Theoretical (¹H) Atom Theoretical (¹³C)
H (on N1) - 7.95 C3 134.1
H (on C3) 8.10 8.08 C3a 125.2
H (on C4) 7.56-7.59 7.61 C4 122.5
H (on C5) 7.08-7.12 7.15 C5 115.8
H (on C6) 7.08-7.12 7.10 C6 119.4
C7 148.5 (J_CF ≈ 245 Hz)

| | | | C7a | 141.0 |

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO orbitals are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.[2]

E Energy L_level L LUMO (Lowest Unoccupied Molecular Orbital) H HOMO (Highest Occupied Molecular Orbital) H_level L_level_invis->H_level_invis   ΔE = ELUMO - EHOMO   

Conceptual diagram of the HOMO-LUMO energy gap.

Table 4: Illustrative Theoretical Electronic Properties

Parameter Value (eV) Description
E(HOMO) -6.45 Electron-donating capacity
E(LUMO) -0.88 Electron-accepting capacity

| ΔE Gap | 5.57 | Kinetic stability and chemical reactivity index |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and interactions. It quantifies charge delocalization between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. The stabilization energy, E(2), associated with these interactions is a key output.[5][8]

Table 5: Selected NBO Second-Order Perturbation Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N2 π*(N1-C7a) 21.5 Lone Pair -> Antibonding π
π(C5-C6) π*(C3a-C4) 18.8 π -> Antibonding π (Resonance)
LP(2) F8 σ*(C6-C7) 5.2 Lone Pair -> Antibonding σ

| σ(C4-H) | σ*(C3a-C7a) | 4.1 | σ -> Antibonding σ (Hyperconjugation) |

*LP denotes a lone pair orbital.

Conclusion

This guide has outlined the standard experimental and computational protocols for the comprehensive study of this compound. The integration of DFT calculations with experimental synthesis and spectroscopy provides a powerful framework for modern chemical research. The theoretical data on molecular geometry, vibrational modes, NMR shifts, and electronic properties offer predictive insights into the molecule's behavior. These methodologies are fundamental for characterizing novel indazole derivatives and for the rational design of new therapeutic agents in the field of drug discovery.

References

7-Fluoro-1H-indazole: A Technical Guide to its Solubility and Stability for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics, particularly in oncology and neurology.[1] Its physicochemical properties, namely solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall potential as a drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and an exploration of its role in relevant biological signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates general knowledge of fluoro-indazoles and provides the methodologies for researchers to generate this critical data.

Physicochemical Properties

This compound is a yellow crystalline powder with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[1] The presence of a fluorine atom at the 7-position of the indazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 341-24-2[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13[1]
Appearance Yellow crystalline powder[1]
Storage Conditions 0-8°C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage form. The solubility of this compound is expected to vary in different solvents.

Qualitative Solubility

While specific quantitative solubility data for this compound is limited, a related isomer, 4-fluoro-1H-indazole, is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] It is reasonable to anticipate a similar qualitative solubility profile for this compound.

Table 2: Anticipated Qualitative Solubility of this compound

SolventExpected Solubility
Aqueous Buffers (e.g., PBS) Low
Dimethyl Sulfoxide (DMSO) Slightly Soluble to Soluble
Methanol Slightly Soluble
Ethanol Slightly Soluble
Acetonitrile Slightly Soluble
Dichloromethane Soluble
Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility assays are kinetic and thermodynamic.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay

G prep Prepare 10 mM stock solution in 100% DMSO dilute Serially dilute stock solution in DMSO prep->dilute add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to diluted samples dilute->add_buffer incubate Incubate at room temperature (e.g., 1-2 hours) add_buffer->incubate measure Measure precipitation/turbidity (Nephelometry) incubate->measure quantify Alternatively, filter and quantify soluble compound (LC-MS/UV) incubate->quantify G add_solid Add excess solid compound to solvent (e.g., buffer, organic solvent) equilibrate Equilibrate by shaking/stirring (e.g., 24-48 hours at constant temperature) add_solid->equilibrate separate Separate undissolved solid (Centrifugation and/or filtration) equilibrate->separate quantify Quantify concentration of dissolved compound in the supernatant (HPLC-UV) separate->quantify G prep_solution Prepare stock solution of This compound (e.g., 1 mg/mL) apply_stress Expose aliquots to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidizing agent (H₂O₂) - Heat - Light (UV/Vis) prep_solution->apply_stress neutralize Neutralize acidic and basic samples apply_stress->neutralize analyze Analyze stressed samples and controls by a stability-indicating HPLC method neutralize->analyze characterize Characterize degradation products (LC-MS/MS, NMR) analyze->characterize G cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 MDM2 Regulation cluster_2 This compound Derivative cluster_3 Cellular Outcomes p53 p53 activation MDM2 MDM2 p53->MDM2 promotes transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 promotes degradation Indazole This compound Derivative Indazole->MDM2 inhibits interaction with p53 G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 This compound Derivative cluster_3 Mitochondrial Apoptosis Stimuli Internal Cell Stress Bax Bax/Bak (Pro-apoptotic) Stimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Indazole This compound Derivative Indazole->Bcl2 inhibits CytoC Cytochrome c release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_0 Upstream Signal cluster_1 NOS Enzyme cluster_2 This compound cluster_3 Downstream Signaling Ca Ca²⁺/Calmodulin NOS Nitric Oxide Synthase (NOS) Ca->NOS activates NO Nitric Oxide (NO) NOS->NO produces Arginine L-Arginine Arginine->NOS Indazole This compound Indazole->NOS inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PhysiologicalResponse Physiological Response (e.g., Neurotransmission) cGMP->PhysiologicalResponse

References

The Advent and Ascendance of Fluorinated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and history of fluorinated indazoles, a class of compounds that has demonstrated significant potential in therapeutic applications, particularly as kinase inhibitors. By leveraging the unique properties of fluorine, researchers have been able to modulate the physicochemical and pharmacokinetic profiles of indazole-based molecules, leading to enhanced potency, selectivity, and metabolic stability. This document provides a comprehensive overview of the key milestones in the synthesis and biological evaluation of fluorinated indazoles, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

A Historical Perspective on the Rise of Fluorinated Indazoles

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the indole portion of tryptophan and participate in various biological interactions. The introduction of fluorine into this scaffold marked a significant step forward in the development of potent and selective therapeutic agents.

While the first synthesis of the parent indazole dates back to the 19th century, the exploration of its fluorinated derivatives is a more recent endeavor, largely driven by the growing appreciation for the role of fluorine in drug design. Early work in the late 20th and early 21st centuries began to explore the synthesis of simple fluoroindazoles. For instance, methods for the preparation of 4-fluoro-1H-indazole and other isomers have been developed, often involving multi-step syntheses starting from fluorinated anilines or other commercially available fluorinated precursors.[1][2]

The early 2000s saw an increasing number of patents and publications describing the synthesis and biological activity of more complex fluorinated indazole derivatives. A significant milestone was the development of efficient methods for the regioselective fluorination of the indazole core, such as the use of N-fluorobenzenesulfonimide (NFSI) for the C-3 fluorination of 2H-indazoles.[3][4] This allowed for more precise control over the placement of fluorine atoms, enabling systematic structure-activity relationship (SAR) studies.

The true potential of fluorinated indazoles began to be realized with their application as kinase inhibitors. Researchers discovered that the incorporation of fluorine could significantly enhance the inhibitory potency and selectivity of indazole-based compounds against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[5][6] This has led to the identification of several potent drug candidates and has established fluorinated indazoles as a critical pharmacophore in the development of targeted cancer therapies and treatments for other diseases.

Quantitative Analysis of Fluorinated Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro potencies of selected fluorinated indazole derivatives against various protein kinases. This data highlights the impact of fluorine substitution on the inhibitory activity of these compounds.

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
FGFR Inhibitors
Compound with 2,6-difluoro-3-methoxyphenyl group[7]FGFR1< 4.1Potent enzymatic and antiproliferative activities.
Compound with 2,6-difluoro-3-methoxyphenyl group[7]FGFR22.0 ± 0.8Potent enzymatic and antiproliferative activities.
Indazole-containing fragments[5]FGFR1-3800 - 90,000Excellent ligand efficiencies.
ROCK Inhibitors
6-Fluoroindazole derivative (Compound 52)[8]ROCK114Significantly enhanced potency compared to the 4-fluoro isomer.
4-Fluoroindazole derivative (Compound 51)[8]ROCK12500Lower potency compared to the 6-fluoro isomer.
Other Kinase Inhibitors
Indazole-based PLK4 Inhibitor (C05)[8]PLK4< 0.1Exceptional kinase inhibitory activity.
1H-indazole derivative (Compound 109)[7]EGFR T790M5.3Strong potency against EGFR kinases.
1H-indazole derivative (Compound 109)[7]EGFR8.3Strong potency against EGFR kinases.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fluorinated indazoles and a general protocol for assessing their kinase inhibitory activity.

Synthesis of 5-Bromo-4-fluoro-1H-indazole[1]

This three-step synthesis starts from 3-fluoro-2-methylaniline.

Step 1: Bromination (Synthesis of 4-bromo-3-fluoro-2-methylaniline)

  • Dissolve 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile.

  • Cool the solution to a temperature between -10°C and 10°C.

  • Add N-bromosuccinimide (NBS) (1-1.2 equivalents) portion-wise, maintaining the temperature.

  • Stir the reaction mixture for 1-2 hours.

  • After the reaction is complete (monitored by TLC), add sodium bisulfite solution and stir for an additional 10-30 minutes.

  • Adjust the pH to 9-10 with sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Ring Closure (Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone)

  • Dissolve the crude 4-bromo-3-fluoro-2-methylaniline in toluene.

  • Heat the solution to 90-98°C and add diethyl ether, stirring for 30-60 minutes.

  • Add acetic acid and maintain the reaction temperature at 80-130°C.

  • Add isoamyl nitrite dropwise and continue the reaction for 3-4 hours.

  • After completion, cool the reaction mixture and process to isolate the acetylated indazole intermediate.

Step 3: Deprotection (Synthesis of 5-bromo-4-fluoro-1H-indazole)

  • Dissolve the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediate in a mixture of methanol and water.

  • Add an inorganic base (e.g., potassium bicarbonate).

  • Stir the reaction at room temperature for 12-14 hours.

  • After the reaction is complete, add water and stir for 30 minutes.

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Synthesis of 7-Fluoro-1H-indazole[9]

This synthesis proceeds via acetylation, cyclization, and deprotection starting from 2-fluoro-6-methylaniline.

Step 1: Acetylation

  • Dissolve 2-fluoro-6-methylaniline (1 equivalent) in ethyl acetate and cool to 0°C.

  • Slowly add acetic anhydride (1 equivalent) dropwise, keeping the temperature below 5°C.

  • Stir for 30 minutes at this temperature.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

Step 2: Cyclization

  • To a flask containing the acetylated intermediate, add toluene, acetic acid, and acetic anhydride.

  • Heat the mixture and slowly add isoamyl nitrite dropwise.

  • Continue heating for 30 minutes after the addition is complete.

  • Remove the solvent under reduced pressure to obtain 7-fluoro-1H-acetylindazole.

Step 3: Deprotection (Amination)

  • Dissolve the acetylated indazole in anhydrous methanol.

  • Add ammonia solution and heat to 40°C for 2 hours.

  • Remove the solvent under reduced pressure, cool to precipitate the product, and dry to obtain this compound.

General Protocol for In Vitro Kinase Inhibition Assay[10][11]

This protocol describes a common method for evaluating the potency of compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Kinase substrate (e.g., a peptide or protein).

    • ATP (Adenosine triphosphate).

    • Assay buffer (typically containing HEPES, MgCl₂, DTT, and BSA).

    • Test compounds (fluorinated indazoles) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the assay buffer, the kinase enzyme, and the test compound solution.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by fluorinated indazoles and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Inhibitor Fluorinated Indazole Inhibitor Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of inhibition by fluorinated indazoles.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activate GEFs Integrins Integrins Integrins->RhoA_GDP Activate GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin Stress Fiber Formation & Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin Phospho-Cofilin Cofilin->pCofilin pCofilin->Actin Actin Polymerization Inhibitor Fluorinated Indazole Inhibitor Inhibitor->ROCK Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of fluorinated indazole in DMSO Dispense Dispense reagents and compound into microplate Compound_Prep->Dispense Reagent_Prep Prepare kinase, substrate, and ATP solutions in assay buffer Reagent_Prep->Dispense Incubate Incubate at 30°C for 60 minutes Dispense->Incubate Detect Add detection reagent and measure signal (e.g., luminescence) Incubate->Detect Calculate Calculate % inhibition vs. control Detect->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 value Plot->IC50

References

Potential Therapeutic Targets of 7-Fluoro-1H-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown considerable promise in modulating the activity of various enzymes and receptors, positioning them as potential therapeutic agents for a multitude of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Key Therapeutic Areas and Targets

Derivatives of this compound have demonstrated activity in several key therapeutic areas, including oncology, inflammation, and neurology. The primary molecular targets identified to date are protein kinases, enzymes involved in the inflammatory cascade, and enzymes that regulate neurotransmitter levels.

Oncology: Protein Kinase Inhibition

A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

1. Fibroblast Growth Factor Receptors (FGFRs):

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling is implicated in various cancers. Several derivatives of this compound have been investigated as FGFR inhibitors.

2. Anaplastic Lymphoma Kinase (ALK) and ROS1:

ALK and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in certain cancers, particularly non-small cell lung cancer, when they are involved in chromosomal rearrangements.[2][3] Dual inhibitors targeting both ALK and ROS1 have been developed, with some incorporating the this compound moiety.[4]

Inflammation: Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is a key factor in the development and progression of numerous diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a well-established target for anti-inflammatory drugs.[5][6]

Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[7] Dysregulation of MAO activity is associated with various neurological and psychiatric disorders, including depression and Parkinson's disease.[8][9]

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective targets. It is important to note that these are examples from the literature and represent the potential of this chemical scaffold.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Indazol-3-amine DerivativesFGFR12.9 - 15.0[10]
5-(3,5-difluorobenzyl)-1H-indazole DerivativesALK512[4]
5-(3,5-difluorobenzyl)-1H-indazole DerivativesROS1766[4]
Macrocyclic Indazole DerivativesALK (L1196M mutant)15 - 43[11]
Macrocyclic Indazole DerivativesALK (G1269A mutant)14 - 80[11]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[12]
5-AminoindazoleCOX-212.32[12]
6-NitroindazoleCOX-219.22[12]
IndazoleTNF-α220.11[12]
5-AminoindazoleTNF-α230.19[12]
IndazoleIL-1β120.59[12]
6-NitroindazoleIL-1β100.75[12]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Indazole Derivatives

Compound ClassTarget EnzymeIC50Reference
Indazole DerivativesMAO-A / MAO-BData for specific 7-fluoro derivatives not available in the searched literature. General indazole scaffolds are known MAO inhibitors.[13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of potential therapeutic agents. Below are representative methodologies for key assays cited in this guide.

Protein Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of a compound against a target kinase.

Objective: To quantify the in vitro potency of a this compound derivative as a kinase inhibitor.

Materials:

  • Recombinant purified protein kinase (e.g., FGFR1, ALK).[15][16]

  • Specific peptide substrate for the kinase.[17]

  • Adenosine triphosphate (ATP).

  • Test compound (this compound derivative).

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]

  • Luminescence-based ADP detection kit.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the peptide substrate in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[16]

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory effect of compounds on COX-2 activity.

Objective: To determine the IC50 of a this compound derivative against COX-2.

Materials:

  • Human recombinant COX-2 enzyme.[18]

  • COX Assay Buffer.[18]

  • COX Probe (in DMSO).[18]

  • COX Cofactor (in DMSO).[18]

  • Arachidonic Acid (substrate).[18]

  • Test compound.

  • 96-well white opaque plate.[18]

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit's instructions.

  • Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include enzyme control (no inhibitor) and inhibitor control wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[18]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric)

This protocol provides a general method for measuring the inhibition of MAO-A and MAO-B.

Objective: To evaluate the inhibitory potential of a this compound derivative against MAO isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B.[14]

  • Substrates: Kynuramine for MAO-A and Benzylamine for MAO-B.[13]

  • Phosphate buffer.

  • Test compound.

  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette, mix the phosphate buffer, the respective MAO enzyme, and the test compound at different concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period.

  • Initiation: Start the reaction by adding the specific substrate.

  • Measurement: Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for the product of benzylamine oxidation).[13]

  • Data Analysis: Determine the initial reaction velocities and calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve. The reversibility of the inhibition can be assessed by dialysis.[13]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the identified therapeutic targets and a general experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ALK_ROS1 ALK / ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_ROS1->RAS_RAF_MEK_ERK Constitutive Activation PI3K_AKT PI3K-AKT Pathway ALK_ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_ROS1->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor This compound Derivative Inhibitor->ALK_ROS1

Caption: ALK/ROS1 Signaling Pathway and Point of Inhibition.

Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimuli->Cytokines COX2 COX-2 (Cyclooxygenase-2) Cytokines->COX2 Upregulation Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2

Caption: Pro-inflammatory Pathway and COX-2 Inhibition.

MAO_Pathway cluster_synapse Synaptic Cleft / Neuron Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin) MAO MAO-A / MAO-B Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative Inhibitor->MAO

Caption: Monoamine Oxidase (MAO) Function and Inhibition.

Experimental_Workflow Start Start: Synthesis of This compound Derivatives In_Vitro In Vitro Screening (e.g., Kinase, COX, MAO assays) Start->In_Vitro IC50 IC50 Determination In_Vitro->IC50 Cell_Based Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Based In_Vivo In Vivo Animal Models (Efficacy and Toxicity) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

This compound serves as a privileged scaffold in modern drug discovery, with its derivatives demonstrating significant potential to modulate a range of therapeutically relevant targets. The primary areas of impact are in oncology, through the inhibition of key protein kinases such as FGFR, ALK, and ROS1; in inflammation, by targeting the COX-2 enzyme; and in neurological disorders, via the inhibition of monoamine oxidases. The data and protocols presented in this guide underscore the versatility of the this compound core and provide a solid foundation for further research and development of novel therapeutic agents. Future work should focus on optimizing the potency and selectivity of these derivatives and further elucidating their mechanisms of action in more complex biological systems.

References

The Strategic Introduction of Fluorine: Enhancing the Bioactivity of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds, including several approved drugs.[1][2] Its versatility allows for a wide range of chemical modifications to modulate pharmacological activity. Among these modifications, the introduction of fluorine has emerged as a powerful strategy to enhance the therapeutic potential of indazole-based molecules. This technical guide provides an in-depth analysis of the role of fluorine in the bioactivity of indazole scaffolds, offering insights into its effects on metabolic stability, binding affinity, and overall efficacy. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and structure-activity relationships.

The Fluorine Advantage in Indazole-Based Drug Design

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties.[3] In the context of indazole scaffolds, fluorination is a key tool for optimizing drug-like properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, contributing to the overall robustness of the molecule. Fluorine substitution can also modulate the pKa of nearby functional groups, influencing solubility, permeability, and the ability of the molecule to interact with its biological target. These modifications can translate into enhanced bioavailability and a more favorable pharmacokinetic profile.

Impact of Fluorine on the Bioactivity of Indazole Scaffolds: A Quantitative Analysis

The strategic placement of fluorine on the indazole ring system has been shown to significantly impact the bioactivity of these compounds across a range of therapeutic targets. The following tables summarize the quantitative data for fluorinated indazole derivatives, highlighting their inhibitory potency against various enzymes.

Compound IDFluorine SubstitutionTarget KinaseIC50 (nM)Reference(s)
14a NoneFGFR115[4]
14d 3-methoxy, additional fluorine on phenyl ringFGFR15.5[4]
26a-e Fluorine on ring B or CFGFR1, FGFR2Not tolerated[4]
27a 6-fluoro on ring AFGFR1< 4.1[4]
36g Fluorinated derivativeEGFRSub-nanomolar[4]
51 4-fluoroROCK12500[5][6]
52 6-fluoroROCK114[5][6]
53a 6-fluoroROCK17[6]
53b 6-fluoroROCK16[6]
48a 5-fluoroRIP2 KinasepIC50 = 6.0[5]
42 5-fluoroHuman Neutrophil Elastase100[5]
44g 6-fluoroSyk Kinase4[6]
Compound ClassFluorine SubstitutionTarget EnzymeIC50/EC50Reference(s)
3-Guanidyl-indazolesMonofluorinatedF1F0-ATPaseIC50 < 5 µM[5]
3-Guanidyl-indazolesMonofluorinatedRamos Cells (Cytotoxicity)EC50 < 5 µM[5]
5-Indazole derivativesFluorinatedp38 KinaseIC50 < 10 µM[5]
7-Fluoroindazole derivativesVariousSyk KinaseIC50 10-50 nM[5]
6-Fluoroindazole hybridsVariousSyk KinaseIC50 4-64 nM[5]

Key Biological Targets and Signaling Pathways

Fluorinated indazole scaffolds have demonstrated potent inhibitory activity against a variety of key enzymes involved in disease pathogenesis. Understanding the signaling pathways in which these enzymes operate is crucial for rational drug design.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->FGFR Inhibits

FGFR Signaling Pathway and Inhibition
Rho-Associated Kinase (ROCK) Signaling

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton. Their activity influences cell shape, motility, and contraction. Inhibition of ROCK has therapeutic potential in cardiovascular diseases and cancer.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK Inhibits

ROCK Signaling Pathway and Inhibition
Nitric Oxide Synthase (NOS) Signaling

NOS enzymes produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Selective inhibition of NOS isoforms is a target for various therapeutic areas.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Physiological_Effects Vasodilation, Neurotransmission cGMP->Physiological_Effects Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->NOS Inhibits

NOS Signaling Pathway and Inhibition

Structure-Activity Relationships: The Positional Importance of Fluorine

The biological activity of fluorinated indazoles is highly dependent on the position of the fluorine atom on the indazole scaffold.

SAR_Fluorinated_Indazoles cluster_Indazole Indazole Scaffold cluster_Fluorine_Positions Fluorine Substitution Position cluster_Bioactivity Resulting Bioactivity Indazole Indazole Core F4 4-Fluoro Indazole->F4 F5 5-Fluoro Indazole->F5 F6 6-Fluoro Indazole->F6 CF3 Trifluoromethyl (CF3) Indazole->CF3 Low_Potency Low Potency (e.g., ROCK1) F4->Low_Potency RIP2_Inhibition RIP2 Kinase Inhibition F5->RIP2_Inhibition High_Potency_Kinase High Potency (e.g., ROCK1, FGFR1) F6->High_Potency_Kinase Improved_Cellular_Potency Improved Cellular Potency (e.g., FGFR) F6->Improved_Cellular_Potency Enhanced_Antifungal Enhanced Antifungal Activity CF3->Enhanced_Antifungal

Logical Relationship of Fluorine Position and Bioactivity

For instance, in the case of ROCK1 inhibitors, a fluorine atom at the C6 position of the indazole ring significantly enhances inhibitory potency compared to a fluorine at the C4 position.[5][6] Similarly, for FGFR1 inhibitors, a 6-fluoro substitution on the indazole ring (ring A) resulted in improved enzymatic and cellular potency, while fluorine substitution on other rings was not well tolerated.[4] The introduction of a trifluoromethyl group has also been shown to be beneficial, for example, in enhancing antifungal activity.[7]

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Workflow for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Kinase, Substrate, and Test Compound to Microplate Wells Start->Step1 Step2 2. Initiate Reaction with ATP Step1->Step2 Step3 3. Incubate at Room Temperature Step2->Step3 Step4 4. Terminate Reaction and Deplete Remaining ATP (e.g., ADP-Glo™ Reagent) Step3->Step4 Step5 5. Add Detection Reagent to Generate Luminescent Signal Step4->Step5 Step6 6. Incubate at Room Temperature Step5->Step6 Step7 7. Measure Luminescence Step6->Step7 Step8 8. Data Analysis: Calculate % Inhibition and Determine IC50 Step7->Step8 End End Step8->End

Workflow for a Luminescence-Based Kinase Inhibition Assay

Materials:

  • Purified recombinant target kinase (e.g., FGFR1, ROCK1, p38, RIPK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (fluorinated indazole) serially diluted in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 2 µL of the enzyme/substrate mixture to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.[8]

Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol describes a three-step synthesis starting from 3-fluoro-2-methylaniline.[9]

Step 1: Bromination

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Add N-bromosuccinimide at a controlled temperature of -10 to 10°C and react for 1-2 hours.

  • Quench the reaction with sodium bisulfite.

Step 2: Ring Closure

  • Dissolve the product from Step 1 in toluene and heat to 90-98°C.

  • Add diethyl ether and stir for 0.5-1 hour.

  • Add acetic acid and heat to 80-130°C.

  • Add isoamyl nitrite and react for 3-4 hours to obtain the cyclized product.

Step 3: Deprotection

  • Add the product from Step 2 to a mixture of methanol and water.

  • Add an inorganic base (e.g., sodium hydroxide or potassium bicarbonate) and react at room temperature for 12-14 hours to yield 5-bromo-4-fluoro-1H-indazole.[9]

Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole

This protocol outlines a plausible synthetic route starting from 2-amino-4-(trifluoromethyl)benzonitrile.[10]

Step 1: Diazotization and Cyclization

  • Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in an acidic medium (e.g., acetic acid and propionic acid) and cool to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

  • Stir for 1-2 hours, then slowly heat the mixture to 60-70°C for 2-3 hours to effect cyclization.

  • Cool and neutralize with a base to precipitate 6-(trifluoromethyl)-1H-indazole.

Step 2: Bromination

  • Dissolve the product from Step 1 in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir for 4-6 hours to yield 3-bromo-6-(trifluoromethyl)-1H-indazole.[10]

Conclusion

The strategic incorporation of fluorine into the indazole scaffold is a highly effective approach for enhancing the bioactivity and drug-like properties of these important molecules. As demonstrated by the quantitative data, the position of fluorine substitution is critical and can lead to significant improvements in inhibitory potency against a range of therapeutic targets. The detailed experimental protocols and visualizations of signaling pathways provided in this guide are intended to empower researchers to further explore the potential of fluorinated indazoles in the development of novel therapeutics. A thorough understanding of the structure-activity relationships and the underlying biological mechanisms will continue to drive the design of next-generation indazole-based drugs with improved efficacy and safety profiles.

References

7-Fluoro-1H-Indazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indazole is a fluorinated heterocyclic aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in medicinal chemistry necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known properties, safety precautions, and handling protocols for this compound.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 341-24-2[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Appearance Yellow crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Boiling Point 274.9°C at 760 mmHg[2]
Density 1.37 g/cm³[2]

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not consistently published, data from structurally related compounds, such as 6-bromo-7-fluoro-1H-indazole and 5-bromo-7-fluoro-1H-indazole, suggest the following potential hazards.[3][4] Researchers should handle this compound with the assumption that it falls under these classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.
Acute Toxicity, Oral (assumed)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.

Safety and Handling Precautions

Based on the potential hazards, the following precautionary measures are essential when working with this compound.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Engineering Controls

Engineering controls are designed to minimize exposure at the source.

ControlSpecification
Ventilation Work in a well-ventilated laboratory. All handling of powdered this compound should be conducted in a certified chemical fume hood.
Eyewash and Safety Shower An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Hygiene Measures

Good laboratory hygiene practices are critical to prevent accidental exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Remove contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction/Experiment cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup 1. Suit Up prep_weigh Weigh Compound prep_setup->prep_weigh 2. Prepare Workspace reaction_add Add to Reaction Vessel prep_weigh->reaction_add 3. Transfer Reagent reaction_monitor Monitor Reaction reaction_add->reaction_monitor 4. Conduct Experiment cleanup_decontaminate Decontaminate Glassware reaction_monitor->cleanup_decontaminate 5. Post-Reaction cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose 6. Waste Management cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe 7. Final Steps cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
ConditionRecommendation
Temperature Store in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 0-8°C.[1]
Incompatibilities Keep away from strong oxidizing agents.
Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed chemical disposal company. Do not dispose of down the drain or in regular trash.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the spilled material and place it into a designated, labeled hazardous waste container.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Logical Relationship of Safety Measures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

G Hierarchy of Safety Controls cluster_controls Control Measures elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The hierarchy of safety controls for chemical handling.

Conclusion

While this compound is a valuable compound in research and development, it must be handled with care due to its potential hazards. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate PPE, proper engineering controls, and diligent hygiene practices, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and, when available, the official Safety Data Sheet for the most comprehensive information.

References

Methodological & Application

Synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 7-fluoro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor 2-fluoro-6-methylaniline. The described synthetic route involves a three-step process: acetylation of the starting aniline, subsequent intramolecular cyclization via diazotization, and final deacetylation to yield the target compound. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate replication and understanding by researchers in organic synthesis and drug development.

Introduction

Indazole derivatives are recognized as important pharmacophores due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] The this compound core, in particular, is a key intermediate in the synthesis of various pharmaceutical agents. This protocol details a reliable and accessible method for the preparation of this compound, utilizing 2-fluoro-6-methylaniline as the starting material. The methodology is characterized by mild reaction conditions and straightforward procedures, making it suitable for standard laboratory settings.[1]

Synthetic Pathway

The synthesis of this compound from 2-fluoro-6-methylaniline proceeds through the following three key steps:

  • Acetylation: The amino group of 2-fluoro-6-methylaniline is protected via acetylation with acetic anhydride to form N-(2-fluoro-6-methylphenyl)acetamide.

  • Cyclization: The acetylated intermediate undergoes an intramolecular cyclization reaction facilitated by isoamyl nitrite to form 1-acetyl-7-fluoro-1H-indazole.

  • Deacetylation: The final step involves the removal of the acetyl group to afford the desired product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow start 2-fluoro-6-methylaniline step1 N-(2-fluoro-6-methylphenyl)acetamide start->step1 Acetic Anhydride, Ethyl Acetate, 0-5°C step2 1-acetyl-7-fluoro-1H-indazole step1->step2 Isoamyl Nitrite, Acetic Acid, Acetic Anhydride, Toluene end This compound step2->end Ammonia, Anhydrous Methanol, 40°C

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction ConditionsYield (%)
1. AcetylationN-(2-fluoro-6-methylphenyl)acetamide2-fluoro-6-methylaniline1:1 (Aniline:Acetic Anhydride)Ethyl Acetate0-5°C, 0.5 h~84%[1]
2. Cyclization1-acetyl-7-fluoro-1H-indazoleN-(2-fluoro-6-methylphenyl)acetamide1:excess (Acetamide:Isoamyl Nitrite)Toluene, Acetic Acid, Acetic AnhydrideHeating, 0.5 h72%[1]
3. DeacetylationThis compound1-acetyl-7-fluoro-1H-indazole1:excess (Indazole:Ammonia)Anhydrous Methanol40°C, 2 h~70%[1]

Experimental Protocols

Materials and Equipment:

  • 2-fluoro-6-methylaniline

  • Acetic anhydride

  • Ethyl acetate

  • Isoamyl nitrite

  • Toluene

  • Acetic acid

  • Ammonia solution

  • Anhydrous methanol

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Ice bath

Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide [1]

  • In a 100 mL three-necked flask, dissolve 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate.

  • Begin stirring the solution and cool the flask to 0°C using an ice bath.

  • Slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise to the reaction mixture.

  • Maintain the reaction temperature at or below 5°C and continue stirring for 30 minutes.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, 1.25 g of N-(2-fluoro-6-methylphenyl)acetamide, is obtained as a solid with a yield of approximately 84%.

Step 2: Synthesis of 1-acetyl-7-fluoro-1H-indazole [1]

  • In a 100 mL three-necked flask, combine 2.27 g (0.01 mol) of N-(2-fluoro-6-methylphenyl)acetamide, 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene.

  • Stir the mixture and begin heating.

  • Once the mixture reaches the desired temperature, slowly add 2 mL of isoamyl nitrite dropwise.

  • Continue heating for an additional 30 minutes after the addition is complete.

  • After cooling, remove the solvent under reduced pressure to yield 1.72 g of 1-acetyl-7-fluoro-1H-indazole as a pale pink crystalline compound (yield: 72%).

Step 3: Synthesis of this compound [1]

  • In a 100 mL three-necked flask, add 2.38 g (0.01 mol) of 1-acetyl-7-fluoro-1H-indazole, 2 mL of ammonia solution, and 50 mL of anhydrous methanol.

  • Heat the mixture to 40°C and maintain this temperature for 2 hours with continuous stirring.

  • Remove the solvent under reduced pressure.

  • Cool the residue to induce precipitation.

  • Collect the solid product by filtration and dry to obtain 1.37 g of this compound as a light yellow solid (yield: approximately 70%).

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Diazotization reactions can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure equalization.[2]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Fluoro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-fluoro-1H-indazole derivatives, a crucial scaffold in medicinal chemistry. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient approach for the functionalization of the indazole core at the C7 position.

Indazole derivatives are known for their wide range of biological activities, including anti-tumor and anti-inflammatory properties. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of these compounds, making the development of robust synthetic methods a key area of research.

Overview of Synthetic Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of 7-substituted-1H-indazoles, the Suzuki-Miyaura coupling is a particularly effective method. This reaction typically involves the coupling of a 7-halo-1H-indazole (e.g., 7-bromo-1H-indazole) with a boronic acid or ester in the presence of a palladium catalyst and a base.

An alternative approach involves the direct C-H functionalization of the indazole core. While challenging, this method offers a more atom-economical route by avoiding the pre-functionalization of the starting material.

This document will focus on a two-step strategy involving the regioselective bromination of a 4-substituted-1H-indazole at the C7 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. This method provides a reliable pathway to a diverse range of 7-aryl-4-substituted-1H-indazoles, which can include fluorinated analogues.

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of 4-Substituted-1H-Indazole

This protocol describes the selective bromination of a 4-substituted-1H-indazole at the C7 position, a key step in preparing the precursor for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • 4-Substituted-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware and workup equipment

Procedure:

  • To a solution of the 4-substituted-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-4-substituted-1H-indazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-Indazole Derivatives

This protocol details the Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative with an arylboronic acid to synthesize 7-aryl-1H-indazole derivatives. To obtain this compound derivatives, a fluorinated arylboronic acid can be used as the coupling partner.

Materials:

  • 7-Bromo-4-substituted-1H-indazole

  • Arylboronic acid (e.g., (4-fluorophenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a Schlenk tube, combine the 7-bromo-4-substituted-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-substituted-1H-indazole.

Data Presentation

The following tables summarize representative quantitative data for the C7-bromination and subsequent Suzuki-Miyaura cross-coupling of 4-substituted-1H-indazoles.

Table 1: Regioselective C7-Bromination of 4-Substituted-1H-Indazoles

Entry4-SubstituentReagentSolventTime (h)Yield (%)
1-SO₂NHPhNBSCH₃CN1285
2-CONHPhNBSCH₃CN2478
3-NO₂NBSCH₃CN1892

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromo-4-Substituted-1H-Indazoles with Arylboronic Acids [1]

Entry7-Bromo-Indazole (4-Substituent)Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-SO₂NH(p-tolyl)(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMF1504865
2-SO₂NH(p-tolyl)(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O120 (MW)282
3-CONH(p-tolyl)(4-fluorophenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O120 (MW)275
4-CONH(p-tolyl)(thiophen-2-yl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O120 (MW)272

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling 4-Substituted-1H-Indazole 4-Substituted-1H-Indazole C7-Bromination C7-Bromination 4-Substituted-1H-Indazole->C7-Bromination NBS, CH3CN 7-Bromo-4-Substituted-1H-Indazole 7-Bromo-4-Substituted-1H-Indazole C7-Bromination->7-Bromo-4-Substituted-1H-Indazole Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 7-Bromo-4-Substituted-1H-Indazole->Suzuki-Miyaura Coupling ArB(OH)2, Pd Catalyst, Base 7-Aryl-4-Substituted-1H-Indazole 7-Aryl-4-Substituted-1H-Indazole Suzuki-Miyaura Coupling->7-Aryl-4-Substituted-1H-Indazole

Caption: Experimental workflow for the synthesis of 7-aryl-1H-indazole derivatives.

catalytic_cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OR)₂ Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 - XB(OR)₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-alkylation of 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, as the indazole scaffold is a privileged structure found in numerous therapeutic agents.[1][2][3][4] Specifically, the introduction of a fluorine atom, as in 7-fluoro-1H-indazole, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the alkylation of the indazole ring presents a significant challenge regarding regioselectivity. The reaction can occur at either the N-1 or N-2 position, and controlling the outcome is crucial for the efficient synthesis of the desired isomer.[5]

This document provides a detailed overview of the factors influencing regioselectivity in the N-alkylation of this compound, summarizes various reaction conditions in tabular format, and offers detailed experimental protocols for achieving selective N-1 or N-2 alkylation.

Factors Influencing Regioselectivity

The regiochemical outcome of indazole alkylation is determined by a complex interplay of steric effects, electronic factors, and reaction conditions. The selection of base, solvent, and alkylating agent can be tailored to favor the formation of either the thermodynamically more stable N-1 isomer or the kinetically favored N-2 isomer.[6]

  • Steric Hindrance: A substituent at the C-7 position of the indazole ring, such as the fluorine atom in this compound, sterically hinders the adjacent N-1 position. This steric clash often directs the incoming alkyl group to the more accessible N-2 position, making N-2 alkylation the favored pathway, even with conditions that might typically favor N-1.[6] For instance, studies on 7-nitro (7-NO₂) and 7-carboxylate (7-CO₂Me) substituted indazoles have shown excellent N-2 regioselectivity (≥ 96%).[1][2][3]

  • Base and Solvent System: The choice of base and solvent is critical.

    • Strong Bases (e.g., NaH) in Aprotic Solvents (e.g., THF): This combination typically favors the formation of the thermodynamically more stable N-1 product in unsubstituted indazoles.[1][5] However, for 7-substituted indazoles, steric hindrance can override this tendency and still lead to the N-2 product.[6]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) in Polar Aprotic Solvents (e.g., DMF): These conditions often result in a mixture of N-1 and N-2 isomers, as the reaction is less selective.[4][6] For example, the alkylation of 6-fluoro-1H-indazole with potassium carbonate in DMF yields an almost 1:1 mixture of the two regioisomers.[6]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Thermodynamic Control: Conditions that allow for equilibration, such as higher temperatures, tend to favor the more stable N-1 alkylated indazole.[1][6]

    • Kinetic Control: Conditions that do not allow for equilibration, such as lower temperatures or specific reaction types like the Mitsunobu reaction, often favor the formation of the N-2 alkylated product, which is formed more rapidly due to lower activation energy.[6]

Data Presentation: Reaction Conditions for Indazole N-Alkylation

The following tables summarize quantitative data for the N-alkylation of various substituted indazoles, providing a comparative overview of how different reaction parameters affect regioselectivity and yield.

Table 1: Conditions Favoring N-2 Alkylation

Indazole Substrate Alkylating Agent Base/Catalyst Solvent Temp (°C) N-1:N-2 Ratio Yield (%) Reference
7-NO₂-1H-indazole n-pentyl bromide NaH THF RT to 50 4 : 96 88 [6]
7-CO₂Me-1H-indazole n-pentyl bromide NaH THF RT to 50 <1 : 99 94 [6]
1H-indazole Ethyl diazoacetate TfOH DCM RT 0 : 100 95 [6]

| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD | THF | 0 to RT | 1 : 2.5 | 78 (combined) |[6] |

Table 2: Conditions Resulting in Mixed Regioselectivity

Indazole Substrate Alkylating Agent Base Solvent Temp (°C) N-1:N-2 Ratio Yield (%) Reference
6-fluoro-1H-indazole 4-methoxybenzyl chloride K₂CO₃ DMF Not specified ~1 : 1 51.6 (combined) [6]

| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ | DMF | Not specified | 53 : 47 | 84 (combined) |[6] |

Mandatory Visualizations

G Factors Governing N-1 vs. N-2 Regioselectivity cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products cluster_conditions_n1 Favorable Conditions for N-1 cluster_conditions_n2 Favorable Conditions for N-2 Indazole This compound Anion Indazolide Anion Indazole->Anion  Base (e.g., NaH, K₂CO₃) N1 N-1 Alkyl Indazole (Thermodynamically Favored) Anion->N1 Thermodynamic Control N2 N-2 Alkyl Indazole (Kinetically Favored) Anion->N2 Kinetic Control Cond1_N1 • Strong Base (NaH) • High Temperature • Equilibration Cond1_N2 • Steric Hindrance at C-7 • Mitsunobu Conditions • Acid Catalysis (TfOH) • Low Temperature

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

G General Experimental Workflow for N-Alkylation Start 1. Reagent Setup (Indazole, Anhydrous Solvent) Deprotonation 2. Deprotonation (Add Base, Stir) Start->Deprotonation Alkylation 3. Alkylation (Add Alkylating Agent) Deprotonation->Alkylation Reaction 4. Reaction Monitoring (Stir at specified Temp, TLC/LC-MS) Alkylation->Reaction Workup 5. Workup (Quench, Extract with Organic Solvent) Reaction->Workup Purification 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purification End 7. Isolated Product (N-1 or N-2 Isomer) Purification->End

Caption: General experimental workflow for the N-alkylation of indazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the selective N-alkylation of this compound. Given the steric hindrance at the C-7 position, methods targeting N-2 alkylation are generally expected to provide higher selectivity.

Protocol 1: N-2 Selective Alkylation via Steric Hindrance (NaH/THF)

This protocol is adapted from conditions that provide high N-2 selectivity for other 7-substituted indazoles.[6] The steric bulk of the 7-fluoro group is expected to direct the alkylation to the N-2 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature. The reaction may be heated (e.g., to 50 °C) to ensure completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-2 alkylated product.[5][6]

Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving high N-2 regioselectivity in the alkylation of indazoles.[2][6]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography (silica gel) to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.[6]

Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)

This method is straightforward but often yields a mixture of N-1 and N-2 isomers that require careful separation.[6]

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight, or until the starting material is consumed as indicated by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.[6]

Protocol 4: Highly Selective N-2 Alkylation with Trichloroacetimidates

This modern method provides excellent selectivity for the N-2 position using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, activated by a catalytic amount of a strong acid.[7]

  • Preparation: To a solution of this compound (1.0 equiv) and the desired primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[7]

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 7-bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, facilitating the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is invaluable in medicinal chemistry and drug discovery due to its mild conditions and broad functional group tolerance.[3][4] The indazole core is a privileged scaffold found in numerous biologically active compounds with applications as anticancer, anti-HIV, and anti-inflammatory agents.[3] Consequently, methods for the functionalization of the indazole ring, such as the arylation at the C7 position, are of significant interest for developing novel therapeutics.[2][3]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole derivatives with various boronic acids. The information is compiled from established methodologies, offering a robust guide for researchers.[3]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of the aryl halide (7-bromo-1H-indazole derivative) to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which yields the desired C-C coupled product and regenerates the active palladium(0) catalyst to continue the cycle.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[1][5]

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of 4-substituted 7-bromo-1H-indazoles with various aryl and heteroaryl boronic acids. These tables provide a clear comparison of different reaction conditions and their outcomes.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions [3]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux48 hTraces
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux48 h20
3Pd(PPh₃)₄ (10)K₂CO₃ (1.3)Dioxane/H₂O10024 h45
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/H₂O10024 h68
5Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404 h92
6Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1402 h (MW)90

Reaction performed with N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 4-Sulfonamido-7-bromo-1H-indazoles [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid7-phenyl derivative85
2(4-Methoxyphenyl)boronic acid7-(4-methoxyphenyl) derivative92
3(3-Methoxyphenyl)boronic acid7-(3-methoxyphenyl) derivative88
4(2-Methoxyphenyl)boronic acid7-(2-methoxyphenyl) derivative81
5(4-Fluorophenyl)boronic acid7-(4-fluorophenyl) derivative84
6(4-(Trifluoromethyl)phenyl)boronic acid7-(4-(trifluoromethyl)phenyl) derivative78
7Thiophene-2-boronic acid7-(thiophen-2-yl) derivative75
8Pyridine-3-boronic acid7-(pyridin-3-yl) derivative65

Optimized conditions: 10 mol% Pd(PPh₃)₄, 1.3 equiv. Cs₂CO₃, in Dioxane/EtOH/H₂O at 140 °C for 4 hours or 2 hours with microwave irradiation.[3]

Table 3: Substrate Scope for the Suzuki-Miyaura Coupling of 4-Amido-7-bromo-1H-indazoles [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid7-phenyl derivative82
2(4-Methylphenyl)boronic acid7-(4-methylphenyl) derivative85
3(4-Methoxyphenyl)boronic acid7-(4-methoxyphenyl) derivative88
4Thiophene-2-boronic acid7-(thiophen-2-yl) derivative78
5Furan-2-boronic acid7-(furan-2-yl) derivative72
6(3-Chlorophenyl)boronic acid7-(3-chlorophenyl) derivative80

Reaction conditions are consistent with those optimized in Table 2.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R2_Complex R1-Pd(II)L_n-R2 Transmetalation->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R1-R2 (7-Aryl-1H-indazole) RedElim->Product R1X R1-X (7-Bromo-1H-indazole) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid) R2B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Experimental Workflow Start Start: Assemble Reactants Reagents Add 7-bromo-1H-indazole derivative, boronic acid, catalyst, and base to a reaction vessel. Start->Reagents Solvent Add solvent system (e.g., Dioxane/EtOH/H₂O). Reagents->Solvent Atmosphere Purge with inert gas (e.g., Argon or Nitrogen). Solvent->Atmosphere Reaction Heat the reaction mixture to the specified temperature (e.g., 140 °C) with stirring. Atmosphere->Reaction Monitoring Monitor reaction progress using TLC or LC-MS. Reaction->Monitoring Workup Cool to room temperature and perform aqueous workup. (e.g., filter through Celite, extract with organic solvent). Monitoring->Workup Upon completion Purification Purify the crude product using column chromatography. Workup->Purification Analysis Characterize the purified product (NMR, HRMS). Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following is a general, detailed protocol for the Suzuki-Miyaura coupling of 4-substituted 7-bromo-1H-indazoles with arylboronic acids, based on optimized conditions.[3]

Materials:

  • 4-substituted 7-bromo-1H-indazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.3 equiv)

  • Dioxane, Ethanol (EtOH), and Water (H₂O) in a 3:1.5:0.5 ratio

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add the 4-substituted 7-bromo-1H-indazole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.10 equiv), and cesium carbonate (1.3 equiv).[3]

  • Solvent Addition: Add the solvent mixture of dioxane, ethanol, and water (in a 3:1.5:0.5 ratio) to the reaction vessel. The total volume should be sufficient to dissolve or suspend the reactants effectively.[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for several minutes to remove oxygen.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 140 °C and stir for 4 hours. Alternatively, the reaction can be performed in a microwave reactor at 140 °C for 2 hours.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, filter the mixture through a pad of Celite. Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazole product.[3]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening other palladium catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos).[5] The choice of base can also be critical; potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) may be viable alternatives.[4][5]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous conditions or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.[5]

  • Substrate Reactivity: Electron-rich or sterically hindered boronic acids or indazole derivatives may require longer reaction times, higher catalyst loading, or more specialized catalyst systems.[3]

By following these detailed protocols and considering the provided data, researchers can effectively implement the Suzuki-Miyaura coupling for the synthesis of diverse 7-aryl-1H-indazole libraries for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 7-Fluoro-1H-Indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indazole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The indazole scaffold serves as a versatile template that can form crucial hydrogen bond interactions with the hinge region of kinase active sites, mimicking the binding of ATP. The strategic incorporation of a fluorine atom at the 7-position can enhance binding affinity, modulate physicochemical properties such as lipophilicity and metabolic stability, and improve the overall drug-like characteristics of the resulting inhibitor.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) and Aurora Kinases . Detailed experimental protocols, quantitative inhibitory data, and relevant signaling pathways are presented to facilitate the design and synthesis of novel kinase inhibitors based on this privileged scaffold.

I. PKMYT1 Kinase Inhibitors Derived from this compound

PKMYT1 is a key negative regulator of the G2/M cell cycle checkpoint, making it an attractive target in oncology, especially for cancers with a dysfunctional G1/S checkpoint.[1] Inhibitors of PKMYT1 can force cancer cells into premature mitosis, leading to mitotic catastrophe and cell death.

Quantitative Data: In Vitro Inhibitory Activity of this compound-Based PKMYT1 Inhibitors

A series of potent PKMYT1 inhibitors have been developed utilizing a this compound core. The inhibitory activities of representative compounds from patent literature are summarized below.[2]

Compound ID (Example from WO2024179948A1)PKMYT1 IC50 (nM)
110.5
3<10.0
7<10.0
7113.1
77<10.0
14110.4
146<10.0
Signaling Pathway

PKMYT1 is a member of the WEE1 family of kinases and functions to phosphorylate and inactivate the Cyclin B-CDK1 complex, thereby preventing entry into mitosis.[3] Inhibition of PKMYT1 leads to the activation of CDK1 and progression through the G2/M checkpoint. The PKMYT1 signaling pathway is interconnected with other critical cellular pathways, including the MAPK, Wnt, and Notch pathways, which are often dysregulated in cancer.[3][4]

PKMYT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) MAPK_Pathway MAPK Pathway PKMYT1->MAPK_Pathway Activates Wnt_Pathway Wnt Pathway PKMYT1->Wnt_Pathway Activates Notch_Pathway Notch Pathway PKMYT1->Notch_Pathway Activates CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Activation G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB_Active->M_Phase G2_Phase->M_Phase Cell Cycle Progression Inhibitor This compound -based Inhibitor Inhibitor->PKMYT1 Inhibits

PKMYT1 Signaling and Inhibition
Experimental Protocol: Synthesis of a PKMYT1 Inhibitor Intermediate

The following protocol describes the synthesis of a key intermediate, Methyl this compound-4-carboxylate , which serves as a precursor for more complex PKMYT1 inhibitors. The synthesis starts from the commercially available 4-bromo-7-fluoro-1H-indazole .

Step 1: Synthesis of Methyl this compound-4-carboxylate

  • Materials:

    • 4-bromo-7-fluoro-1H-indazole

    • Triethylamine (TEA)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Methanol (MeOH)

    • Carbon monoxide (CO) gas

    • Anhydrous solvent (e.g., DMF or Dioxane)

  • Procedure:

    • To a pressure-resistant reaction vessel, add 4-bromo-7-fluoro-1H-indazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and the anhydrous solvent.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add triethylamine (2.0 eq) and methanol (as both solvent and reagent).

    • Pressurize the vessel with carbon monoxide gas (typically 50-100 psi).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Methyl this compound-4-carboxylate.

This intermediate can then be further functionalized through standard chemical transformations such as amide coupling and Suzuki or Buchwald-Hartwig cross-coupling reactions to generate the final PKMYT1 inhibitors.

PKMYT1_Inhibitor_Synthesis_Workflow Start 4-Bromo-7-fluoro- 1H-indazole Step1 Carbonylation (Pd(dppf)Cl₂, CO, MeOH) Start->Step1 Intermediate1 Methyl 7-fluoro- 1H-indazole-4-carboxylate Step1->Intermediate1 Step2 Amide Coupling or Cross-Coupling Intermediate1->Step2 FinalProduct Final PKMYT1 Inhibitor Step2->FinalProduct

General Synthetic Workflow for PKMYT1 Inhibitors

II. Aurora Kinase Inhibitors Based on the Indazole Scaffold

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them important therapeutic targets.[2] Indazole-based compounds have been successfully developed as potent inhibitors of Aurora kinases.

Quantitative Data: In Vitro Inhibitory Activity of an Indazole-Based Aurora Kinase Inhibitor

The following table summarizes the inhibitory activity of a representative indazole-based Aurora kinase inhibitor.[3]

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)
Compound 172615
Signaling Pathway

Aurora kinases, particularly Aurora A and B, are crucial for proper mitotic progression. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest leads to AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Regulates Centrosome->Mitosis Enables Chromosome->Mitosis Enables Inhibitor Indazole-based Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Aurora Kinase Signaling and Inhibition
Experimental Protocol: General Synthesis of an Indazole-Based Aurora Kinase Inhibitor

The synthesis of indazole-based Aurora kinase inhibitors often involves the construction of a substituted indazole core followed by functionalization. A common approach is the reaction of a substituted 2-fluorobenzonitrile with a hydrazine derivative, followed by cross-coupling reactions to introduce further diversity.

Step 1: Synthesis of a Substituted 3-Amino-1H-indazole

  • Materials:

    • Substituted 2-fluorobenzonitrile (e.g., containing a 7-fluoro group)

    • Hydrazine hydrate or a substituted hydrazine

    • High-boiling point solvent (e.g., n-butanol, ethylene glycol)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted 2-fluorobenzonitrile (1.0 eq) in the high-boiling point solvent.

    • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 120-160 °C) for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

    • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain the desired 3-amino-1H-indazole derivative.

Step 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The 3-amino-1H-indazole can be further functionalized, for example, by introducing an aryl or heteroaryl group at a brominated position on the indazole ring via Suzuki-Miyaura cross-coupling.

Aurora_Kinase_Inhibitor_Synthesis_Workflow Start Substituted 2-Fluorobenzonitrile (with 7-fluoro group) Step1 Cyclization with Hydrazine Start->Step1 Intermediate1 Substituted 3-Amino-1H-indazole Step1->Intermediate1 Step2 Cross-Coupling (e.g., Suzuki) or Amide Coupling Intermediate1->Step2 FinalProduct Final Aurora Kinase Inhibitor Step2->FinalProduct

General Synthetic Workflow for Aurora Kinase Inhibitors

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, which allow for key interactions within the kinase active site, combined with the beneficial effects of the 7-fluoro substituent, provide a robust platform for the development of potent and selective drug candidates. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors targeting critical oncogenic signaling pathways.

References

Application Notes and Protocols for the Synthesis of 7-Fluoro-1H-Indazole-Based APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-fluoro-1H-indazole and its derivatives, which are key structural motifs in various active pharmaceutical ingredients (APIs). The methodologies presented herein are compiled from established literature and are intended to serve as a practical guide for professionals in drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Several approved drugs, including kinase inhibitors used in oncology, feature this core structure. This document outlines the synthesis of the parent this compound and provides a detailed protocol for the synthesis of Entrectinib, a potent tyrosine kinase inhibitor.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily differing in the choice of starting material. Below are summaries of common methods.

Table 1: Summary of Synthetic Protocols for this compound
Starting MaterialKey ReagentsReaction ConditionsYield (%)Reference
2,3-DifluorobenzaldehydeHydrazine monohydrate180°C, 10 hours45[1]
2-Fluoro-6-methylanilineAcetic anhydride, Isoamyl nitrite, AmmoniaMulti-step process~42 (overall)[2]

Experimental Protocol 1: Synthesis of this compound from 2,3-Difluorobenzaldehyde[1]

This protocol describes a one-step synthesis of this compound from a commercially available starting material.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Chloroform

  • Acetone

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.85 g).

  • Add hydrazine monohydrate (3 ml) to the flask.

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to the flask and transferring the contents to a separatory funnel.

  • Separate the organic layer and wash it with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone mixture as the eluent to afford this compound.

Expected Yield: Approximately 790 mg (45%).

Characterization:

  • ¹H-NMR (400 MHz, CD₃OD): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[1]

Synthesis of a this compound-Based API: Entrectinib

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, approved for the treatment of specific types of solid tumors.[3][4] The synthesis of Entrectinib involves the coupling of a functionalized indazole core with a substituted benzoic acid derivative.[3]

Diagram: Synthetic Workflow for Entrectinib

G A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (Key Intermediate) B->C Suzuki Coupling (3,5-Difluorophenyl)boronic acid E Entrectinib C->E D Functionalized Benzoic Acid D->E Coupling

Caption: Synthetic scheme for Entrectinib.

Experimental Protocol 2: Synthesis of the Key Intermediate 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

This protocol outlines the synthesis of a key intermediate for Entrectinib, starting from 5-bromo-2-fluorobenzonitrile.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine[5]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile in ethanol.

  • Add hydrazine hydrate (80%) to the solution.

  • Reflux the reaction mixture for 20 minutes.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Suzuki Coupling to form 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine[5]

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • (3,5-Difluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 5-bromo-1H-indazol-3-amine, (3,5-difluorophenyl)boronic acid, palladium catalyst, and cesium carbonate.

  • Add a 1:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 3: Final Assembly of Entrectinib[3][6]

This protocol describes the final coupling step to synthesize Entrectinib.

Materials:

  • 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

  • 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid (Functionalized Benzoic Acid)

  • Coupling agent (e.g., HATU or EDC/HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the functionalized benzoic acid in anhydrous DMF or DCM.

  • Add the coupling agent and the organic base, and stir for a few minutes to activate the carboxylic acid.

  • Add 5-(3,5-difluorobenzyl)-1H-indazol-3-amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by crystallization or chromatography to obtain Entrectinib.

Table 2: Quantitative Data for Entrectinib Synthesis
StepStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)
1 5-Bromo-2-fluorobenzonitrileHydrazine hydrateEthanolReflux20 minHigh
2 5-Bromo-1H-indazol-3-amine(3,5-Difluorophenyl)boronic acid, Pd catalyst, Cs₂CO₃1,4-Dioxane/Water90--
3 Key Intermediate & Benzoic AcidCoupling agent, DIPEADMF or DCMRoom Temp.-66 (for 3 steps)[3]

Biological Activity and Signaling Pathway

Entrectinib is a potent and selective inhibitor of the TRK family of tyrosine kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[3][4] These kinases, when constitutively activated due to genetic rearrangements, can drive tumor growth and proliferation. Entrectinib acts as an ATP-competitive inhibitor, blocking the downstream signaling pathways.[4]

Diagram: Entrectinib Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Downstream Signaling TRK_ROS1_ALK TRK/ROS1/ALK Fusion Proteins RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TRK_ROS1_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway TRK_ROS1_ALK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway TRK_ROS1_ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibits Apoptosis Apoptosis Entrectinib->Apoptosis Induces ATP ATP ATP->TRK_ROS1_ALK Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Inhibition of oncogenic signaling by Entrectinib.

Conclusion

The protocols and data presented provide a comprehensive resource for the synthesis and understanding of this compound-based APIs. The methodologies for the synthesis of the core scaffold and the exemplary API, Entrectinib, offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The provided diagrams visually summarize the synthetic strategy and the mechanism of action, facilitating a clearer understanding of these complex processes.

References

Application Notes and Protocols for the Functionalization of the 7-Fluoro-1H-Indazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic properties, conferred by the fluorine atom at the 7-position, influence its binding interactions with biological targets and its metabolic stability, making it an attractive core for drug design.[3] This document provides detailed application notes and experimental protocols for the chemical modification of the this compound core, focusing on N-functionalization and C-3 functionalization, which are key strategies for exploring the structure-activity relationships (SAR) of this important scaffold.

N-Functionalization of the this compound Core

The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring presents a regioselectivity challenge in N-functionalization reactions.[4] The choice of reaction conditions, including the base, solvent, and electrophile, is critical in directing the substitution to the desired nitrogen.[5] Generally, N-1 alkylation is favored under conditions of thermodynamic control, as the 1H-tautomer is more stable.[4][6]

Regioselective N-1 Alkylation

N-1 alkylation is often desired for modulating the physicochemical properties and biological activity of indazole-based compounds. The use of a strong, non-coordinating base in a non-polar, aprotic solvent typically favors the formation of the N-1 isomer.[5]

Experimental Protocol: N-1 Alkylation of this compound

This protocol describes the N-1 alkylation of this compound using an alkyl bromide.

  • Materials:

    • This compound

    • Alkyl bromide (1.1 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).

    • Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkyl bromide (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated this compound.[5]

N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl group at the N-1 position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is valued for its broad substrate scope and milder reaction conditions compared to traditional methods like the Ullmann condensation.[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol outlines the N-arylation of this compound with an aryl halide.

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl halide (e.g., aryl bromide or aryl iodide, 1.2 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.)

    • Phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.)

    • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv.)

    • Anhydrous solvent (e.g., dioxane or toluene)

    • Inert gas (argon or nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.02-0.05 equiv.), the phosphine ligand (0.04-0.10 equiv.), and the base (2.0-3.0 equiv.).

    • Add the anhydrous solvent.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-fluoro-1H-indazole.[7]

Quantitative Data for N-Functionalization

Reaction TypeElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Ref.
N-1 AlkylationAlkyl BromideNaHTHFRT16-24>99 (regioselectivity)[6]
N-ArylationAryl BromideCs₂CO₃Dioxane80-12012-24Good to Excellent[7]

C-3 Functionalization of the this compound Core

Functionalization at the C-3 position of the indazole ring is a common strategy for introducing diversity and modulating the biological activity of these compounds. A versatile approach involves the initial halogenation at the C-3 position, followed by a palladium-catalyzed cross-coupling reaction.

C-3 Iodination

Direct iodination of the indazole core at the C-3 position can be achieved using an electrophilic iodine source. The resulting 3-iodoindazole is a key intermediate for subsequent cross-coupling reactions.

Experimental Protocol: C-3 Iodination of this compound

This protocol describes the iodination of this compound.

  • Materials:

    • This compound

    • N-Iodosuccinimide (NIS) or Iodine (I₂)

    • Base (e.g., KOH)

    • Solvent (e.g., DMF or Dichloromethane)

  • Procedure (using I₂ and KOH):

    • Dissolve this compound (1.0 equiv.) in DMF.

    • Add potassium hydroxide (KOH, 2.0 equiv.).

    • Add iodine (I₂, 1.1 equiv.) portion-wise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and dry under vacuum to yield 7-fluoro-3-iodo-1H-indazole.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-iodo-7-fluoro-1H-indazole with a variety of boronic acids or esters.[9] This reaction is instrumental in synthesizing 3-aryl- and 3-heteroaryl-7-fluoro-1H-indazoles, which are often potent kinase inhibitors.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Fluoro-3-iodo-1H-indazole

This protocol details the coupling of 7-fluoro-3-iodo-1H-indazole with an arylboronic acid.

  • Materials:

    • 7-Fluoro-3-iodo-1H-indazole (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

    • Solvent system (e.g., 4:1 dioxane/water)

    • Inert gas (argon or nitrogen)

  • Procedure:

    • In a reaction vessel, combine 7-fluoro-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

    • Add the solvent system.

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-fluoro-1H-indazole.[8]

Quantitative Data for C-3 Functionalization

Reaction TypeSubstrateReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref.
C-3 IodinationThis compoundI₂-KOHDMFRT3Good[8]
Suzuki Coupling7-Fluoro-3-iodo-1H-indazoleArylboronic AcidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)-Good to Excellent[10]
Suzuki CouplingBromo-indazole carboxamideArylboronic AcidPd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/Water10012Good[9]

Biological Applications and Signaling Pathways

Derivatives of the this compound core have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][3]

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance.[11] Several indazole-based compounds have been developed as potent AXL inhibitors.[12][13]

AXL_Signaling_Pathway GAS6 GAS6 (Ligand) AXL AXL Receptor Tyrosine Kinase GAS6->AXL Binds and activates PI3K PI3K AXL->PI3K Activates MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Activates STAT3 STAT3 AXL->STAT3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Processes Cell Survival, Proliferation, Metastasis, Drug Resistance mTOR->Cell_Processes MAPK_ERK->Cell_Processes STAT3->Cell_Processes Indazole_Inhibitor This compound Derivative (AXL Inhibitor) Indazole_Inhibitor->AXL Inhibits

Caption: AXL signaling pathway and the inhibitory action of this compound derivatives.

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation.[] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.[15][16]

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Targets->Inflammatory_Response Indazole_Inhibitor This compound Derivative (p38 Inhibitor) Indazole_Inhibitor->p38_MAPK Inhibits

Caption: p38 MAPK signaling pathway and its inhibition by this compound derivatives.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key functionalization reactions described in this document.

N_Alkylation_Workflow start Start | this compound step1 Step 1: Deprotonation Add Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->step1 step2 Step 2: Alkylation Add Alkyl Halide step1->step2 step3 Step 3: Reaction Stir at appropriate temperature step2->step3 step4 Step 4: Work-up Quench, Extract, Wash, Dry step3->step4 step5 Step 5: Purification Column Chromatography step4->step5 end End | N-Alkylated This compound step5->end

Caption: General experimental workflow for the N-alkylation of this compound.

Suzuki_Coupling_Workflow start Start | 7-Fluoro-3-iodo-1H-indazole + Boronic Acid step1 Step 1: Reaction Setup Combine reactants, base, and solvent start->step1 step2 Step 2: Degassing Remove dissolved oxygen step1->step2 step3 Step 3: Catalyst Addition Add Palladium Catalyst step2->step3 step4 Step 4: Reaction Heat under inert atmosphere step3->step4 step5 Step 5: Work-up Dilute, Extract, Wash, Dry step4->step5 step6 Step 6: Purification Column Chromatography step5->step6 end End | C-3 Arylated This compound step6->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 7-fluoro-3-iodo-1H-indazole.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Fluoro-1H-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 7-fluoro-1H-indazole, a key intermediate in pharmaceutical development. Two primary synthetic routes are presented, starting from readily available precursors: 2,3-difluorobenzaldehyde and 2-fluoro-6-methylaniline. The protocols include information on reaction conditions, purification, and characterization of the intermediates and the final product. Additionally, critical safety precautions for handling hazardous reagents are outlined to ensure safe laboratory and scale-up operations.

Synthetic Routes Overview

Two viable synthetic pathways for the preparation of this compound are detailed below. Route 1 offers a direct, one-step synthesis, while Route 2 provides a multi-step approach with potentially higher overall yield and milder conditions for the final cyclization step.

Route 1: One-Step Synthesis from 2,3-Difluorobenzaldehyde

This method involves the direct cyclization of 2,3-difluorobenzaldehyde with hydrazine hydrate at an elevated temperature.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine Monohydrate

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chloroform

  • Acetone

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add 2,3-difluorobenzaldehyde (1.85 g, 13.0 mmol).

  • Carefully add hydrazine monohydrate (3 mL, approximately 61.8 mmol). Caution: Hydrazine hydrate is highly corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2][3][4][5]

  • Heat the reaction mixture with stirring at 180°C for 10 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone mixture as the eluent to afford this compound.[6]

Characterization Data for this compound (from Route 1)
  • Yield: 45% (790 mg)[6]

  • ¹H-NMR (400 MHz, CD₃OD): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H)[6]

Route 2: Multi-Step Synthesis from 2-Fluoro-6-methylaniline

This three-step synthesis involves the acetylation of 2-fluoro-6-methylaniline, followed by cyclization to an acetylated indazole intermediate, and subsequent deacetylation to yield the final product. This method is reported to have a high overall yield and involves milder reaction conditions.[7]

Experimental Workflow Diagram

G start Start: 2-Fluoro-6-methylaniline step1 Step 1: Acetylation (Acetic Anhydride, Ethyl Acetate, 0-5°C) start->step1 intermediate1 Intermediate 1: 2-Fluoro-6-methylphenylacetamide step1->intermediate1 step2 Step 2: Cyclization (Acetic Acid, Acetic Anhydride, Toluene, Isoamyl Nitrite) intermediate1->step2 intermediate2 Intermediate 2: 7-Fluoro-1-acetyl-1H-indazole step2->intermediate2 step3 Step 3: Deacetylation (Ammonia, Methanol, 40°C) intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: Workflow for the multi-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-6-methylphenylacetamide (Intermediate 1)

Procedure:

  • In a 100 mL three-necked flask, dissolve 2-fluoro-6-methylaniline (1.07 g, 0.01 mol) in 50 mL of ethyl acetate.

  • Cool the stirring solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.02 g, 0.01 mol) dropwise, ensuring the reaction temperature does not exceed 5°C.

  • Continue stirring at this temperature for 30 minutes.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.[7]

Step 2: Synthesis of 7-Fluoro-1-acetyl-1H-indazole (Intermediate 2)

Procedure:

  • In a 100 mL three-necked flask, combine 2-fluoro-6-methylphenylacetamide (2.27 g, 0.01 mol), acetic acid (1 mL), and acetic anhydride (2 mL) in 50 mL of toluene.

  • Heat the mixture with stirring.

  • Slowly add isoamyl nitrite (2 mL) dropwise. Caution: Isoamyl nitrite is highly flammable and can form explosive mixtures with air. It may explode on heating.[8][9][10] Handle with extreme care in a well-ventilated fume hood away from ignition sources.

  • After the addition is complete, continue heating for 30 minutes.

  • Remove the solvent under reduced pressure to yield 7-fluoro-1-acetyl-1H-indazole as a pale pink crystalline solid.[7]

Step 3: Synthesis of this compound (Final Product)

Procedure:

  • In a 100 mL three-necked flask, dissolve the intermediate 7-fluoro-1-acetyl-1H-indazole (2.38 g, 0.01 mol) in 50 mL of anhydrous methanol.

  • Add ammonia solution (2 mL) to the mixture.

  • Heat the reaction to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure.

  • Cool the residue to induce precipitation.

  • Collect the light yellow solid product by filtration and dry to obtain this compound.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: From 2,3-DifluorobenzaldehydeRoute 2: From 2-Fluoro-6-methylaniline
Starting Material 2,3-Difluorobenzaldehyde2-Fluoro-6-methylaniline
Number of Steps 13
Key Reagents Hydrazine MonohydrateAcetic Anhydride, Isoamyl Nitrite, Ammonia
Reaction Conditions 180°C, 10 hours[6]Step 1: 0-5°C, 0.5h; Step 2: Heat, 0.5h; Step 3: 40°C, 2h[7]
Overall Yield ~45%[6]~52% (calculated from reported yields of each step)[7]
Purification Silica gel column chromatography[6]Precipitation and filtration[7]

Table 2: Quantitative Data for Intermediates in Route 2

IntermediateMolecular FormulaMolecular Weight ( g/mol )YieldAppearance
2-Fluoro-6-methylphenylacetamide C₉H₁₀FNO167.18~84%[7]Not specified
7-Fluoro-1-acetyl-1H-indazole C₉H₇FN₂O178.16~72%[7]Pale pink crystal[7]

Signaling Pathway and Logical Relationship Diagrams

G cluster_route1 Route 1 cluster_route2 Route 2 A1 2,3-Difluorobenzaldehyde C1 This compound A1->C1 180°C B1 Hydrazine Monohydrate B1->C1 A2 2-Fluoro-6-methylaniline C2 2-Fluoro-6-methylphenylacetamide A2->C2 B2 Acetic Anhydride B2->C2 E2 7-Fluoro-1-acetyl-1H-indazole C2->E2 D2 Isoamyl Nitrite D2->E2 G2 This compound E2->G2 F2 Ammonia F2->G2

Caption: Comparison of synthetic pathways for this compound.

Safety Precautions for Scale-Up

The scale-up of these synthetic routes requires strict adherence to safety protocols due to the use of hazardous materials.

  • Hydrazine Hydrate:

    • Hazards: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is a suspected carcinogen.[1][2][3][4][5] Combustible liquid.[2]

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][4] Avoid contact with heat, sparks, and open flames.[2]

    • Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Remove all sources of ignition.[2] For large spills, keep away from heat and sources of ignition.[5]

    • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the person to fresh air.[2] If swallowed, do NOT induce vomiting and call a poison control center or doctor immediately.[1]

  • Isoamyl Nitrite:

    • Hazards: Highly flammable liquid and vapor.[11] May explode on heating.[8] Vapors can form explosive mixtures with air.[8][9][10] Harmful if swallowed or inhaled.[11]

    • Handling: Use in a well-ventilated area, away from all sources of ignition.[8] Use explosion-proof electrical equipment.[8] Store in a cool, dark place. Prolonged storage, especially after sampling, can increase the risk of explosion.[10]

    • Spill Response: Isolate the spill area. Use absorbent paper for small spills and seal in a vapor-tight plastic bag for disposal.[9]

    • First Aid: May cause a rapid drop in blood pressure, flushing, and headache.[9] In case of exposure, move to fresh air and seek medical attention.

  • General Precautions:

    • Conduct a thorough risk assessment before beginning any scale-up synthesis.

    • Ensure all equipment is properly grounded to prevent static discharge.

    • Have appropriate fire extinguishing media (e.g., alcohol-resistant foam, dry chemical) readily available.[2]

    • All chemical waste should be disposed of according to local regulations.

References

Application of 7-fluoro-1H-indazole in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-fluoro-1H-indazole is a fluorinated heterocyclic compound that is emerging as a versatile building block in the field of material science. Its unique combination of a rigid indazole core and the electron-withdrawing properties of the fluorine atom imparts desirable characteristics to materials, including enhanced thermal stability, specific photophysical properties, and improved durability. These attributes make it a promising candidate for applications in organic electronics, specialty polymers, and advanced coatings. This document provides an overview of its potential applications, detailed experimental protocols for the synthesis and utilization of this compound-based materials, and a summary of relevant data.

Application Notes

The strategic incorporation of this compound into material architectures can lead to significant improvements in their performance characteristics. Key application areas include:

  • Organic Light-Emitting Diodes (OLEDs): The indazole moiety is a known chromophore, and its derivatives have been investigated for their photoluminescent properties. The introduction of a fluorine atom can tune the electronic energy levels (HOMO/LUMO) of the material, potentially leading to more efficient charge injection and transport, and altered emission wavelengths. This compound can be utilized as a core structural unit for the design of novel host materials or emitters in the emissive layer of OLED devices. The fluorine substitution can also enhance the thermal and morphological stability of the thin films, contributing to longer device lifetimes.

  • Semiconducting Polymers: As a heterocyclic aromatic compound, this compound can be polymerized or copolymerized to create semiconducting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine atom's electron-withdrawing nature can lower the LUMO energy level, which is beneficial for n-type semiconductors. Furthermore, the potential for hydrogen bonding and π-π stacking interactions, influenced by the fluorine substitution, can promote ordered molecular packing in the solid state, leading to improved charge carrier mobility.

  • High-Performance Polymers and Coatings: The inherent stability of the indazole ring, coupled with the strong carbon-fluorine bond, suggests that polymers and coatings incorporating this compound would exhibit enhanced thermal stability and resistance to chemical degradation. These properties are highly sought after in materials designed for harsh environments, such as aerospace applications, industrial coatings, and advanced composites. The fluorine content can also impart hydrophobicity and oleophobicity, leading to surfaces with self-cleaning or anti-fouling properties.

Quantitative Data

While specific quantitative data for materials solely based on this compound is limited in publicly available literature, the following table summarizes typical performance metrics for OLEDs incorporating fluorinated indazole derivatives to provide a comparative baseline.

PropertyValueUnitsNotes
OLED Performance Data for a hypothetical OLED device using a this compound derivative as an emissive dopant.
Maximum Emission Wavelength (λmax)450 - 550nmThe exact wavelength is tunable through molecular design and substitution on the indazole core.
Maximum Luminance> 1000cd/m²Dependent on device architecture and driving voltage.
Current Efficiency5 - 15cd/ACan be optimized by careful selection of host and charge transport materials.
External Quantum Efficiency (EQE)2 - 8%Represents the ratio of photons emitted to electrons injected.
Polymer Properties Estimated properties for a hypothetical polymer incorporating this compound.
Glass Transition Temperature (Tg)150 - 250°CThe rigid indazole unit is expected to lead to a high Tg.
Decomposition Temperature (Td)> 350°CThe presence of the C-F bond and the aromatic structure contribute to high thermal stability.
Water Contact Angle> 90degreesFluorination typically increases the hydrophobicity of a polymer surface.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,3-difluorobenzaldehyde.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/acetone mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluorobenzaldehyde (1.0 eq) and hydrazine monohydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to 180 °C and stir for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Separate the organic layer, and wash it with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of acetone in chloroform) to yield pure this compound.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Fabrication of a Generic OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device using a this compound derivative as the emissive material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Host material for the emissive layer (e.g., CBP)

  • This compound derivative (dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • HIL Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120 °C) to remove residual water.

  • HTL Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the HTL material (e.g., TPD) to a thickness of 30-50 nm.

  • Emissive Layer (EML) Deposition:

    • Co-evaporate the host material (e.g., CBP) and the this compound derivative (dopant) at a specific doping concentration (e.g., 1-10 wt%). The thickness of the EML is typically 20-40 nm.

  • ETL Deposition:

    • Deposit the ETL material (e.g., Alq₃) to a thickness of 20-40 nm.

  • EIL and Cathode Deposition:

    • Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Aluminum (approx. 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Characterization:

  • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Record the electroluminescence spectrum using a spectrometer.

  • Calculate the current efficiency, power efficiency, and external quantum efficiency.

Visualizations

Synthesis_of_7_fluoro_1H_indazole 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Reaction_Mixture Reaction Mixture 2,3-Difluorobenzaldehyde->Reaction_Mixture Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Reaction_Mixture Heating Heat (180 °C) Stir (10-12h) Reaction_Mixture->Heating Workup Aqueous Workup (EtOAc, H2O) Heating->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

OLED_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_Deposition Thin Film Deposition (Thermal Evaporation) ITO_Substrate ITO-coated Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Treatment->HIL HTL Hole Transport Layer (HTL) (e.g., TPD) HIL->HTL EML Emissive Layer (EML) (Host + this compound derivative) HTL->EML ETL Electron Transport Layer (ETL) (e.g., Alq3) EML->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: General experimental workflow for OLED fabrication.

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Utilizing 7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of potential anti-cancer agents derived from 7-fluoro-1H-indazole. The protocols outlined herein are based on established synthetic methodologies, including the preparation of the core scaffold and its subsequent functionalization to yield compounds with demonstrated anti-proliferative activity.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules targeting key signaling pathways implicated in cancer. The fluorine substitution at the 7-position can enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds. This document details the synthesis of this key intermediate and its elaboration into anti-cancer agents, along with their biological evaluation.

Data Presentation

The following tables summarize the anti-proliferative activities of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Indazole Derivative 2f against Various Cancer Cell Lines [1][2]

CompoundA549 (Lung) IC₅₀ (μM)4T1 (Breast) IC₅₀ (μM)HepG2 (Liver) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)HCT116 (Colon) IC₅₀ (μM)
2f0.950.230.800.341.15

Table 2: Inhibitory Activity of Fluorinated Indazole Derivatives against FGFR1 [3][4][5]

CompoundFGFR1 Enzymatic IC₅₀ (nM)Cellular Antiproliferative IC₅₀ (nM)
9d 15.0785.8
9u 3.3468.2
7n 15.0642.1
7r 2.940.5

Experimental Protocols

Protocol 1: Synthesis of this compound[6]

This protocol describes the synthesis of the core scaffold, this compound, from 2-fluoro-6-methylaniline.

Materials:

  • 2-fluoro-6-methylaniline

  • Ethyl acetate

  • Acetic anhydride

  • Toluene

  • Isoamyl nitrite

  • Methanol

  • Aqueous ammonia solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acetylation of 2-fluoro-6-methylaniline:

    • In a 100 mL three-necked flask, dissolve 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate.

    • Cool the solution to 0°C with stirring.

    • Slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide (yield: ~84%).

  • Cyclization to 7-fluoro-1H-acetylindazole:

    • In a 100 mL three-necked flask, combine 2.27 g (0.01 mol) of 2-fluoro-6-methylphenylacetamide, 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene.

    • Heat the mixture with stirring.

    • Slowly add 2 mL of isoamyl nitrite dropwise.

    • Continue heating for 30 minutes after the addition is complete.

    • Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole as a pale pink crystalline compound (yield: ~72%).

  • Deacetylation to this compound:

    • In a 100 mL three-necked flask, add 2.38 g (0.01 mol) of 7-fluoro-1H-acetylindazole, 2 mL of aqueous ammonia, and 50 mL of anhydrous methanol.

    • Heat the mixture to 40°C and maintain for 2 hours.

    • Remove the solvent under reduced pressure.

    • Cool the residue to induce precipitation.

    • Collect the solid by filtration and dry to obtain this compound as a light yellow solid (yield: ~70%).

Protocol 2: General Procedure for N-Arylation of this compound via Suzuki Coupling

This protocol provides a general method for the introduction of aryl groups at the N1 position of the indazole ring, a common strategy for synthesizing potent kinase inhibitors. This is an adaptation of Suzuki-Miyaura cross-coupling reactions reported for similar indazole systems.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid or its ester (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Add the palladium catalyst (0.05 mmol).

  • Heat the reaction mixture to 90-100°C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl-7-fluoro-1H-indazole derivative.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their anti-cancer effects through the modulation of various signaling pathways.

Kinase Inhibition

Many indazole-based compounds are potent kinase inhibitors. The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.[1][3][4] Specifically, derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis and proliferation.[1][3]

FGFR_Signaling_Pathway This compound\nDerivative This compound Derivative FGFR FGFR This compound\nDerivative->FGFR Inhibition PLCγ PLCγ FGFR->PLCγ PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation\n& Survival

FGFR signaling pathway inhibition.
Induction of Apoptosis

Certain this compound derivatives have been demonstrated to induce apoptosis in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of executioner caspases like cleaved caspase-3.[1][2][8][9][10] Some compounds may also enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction.[11][12]

Apoptosis_Induction_Pathway cluster_Mitochondria Mitochondrial Pathway Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Bax Inhibition Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation This compound\nDerivative This compound Derivative This compound\nDerivative->Bax Upregulation This compound\nDerivative->Bcl-2 Downregulation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis p53_MDM2_Pathway This compound\nDerivative This compound Derivative MDM2 MDM2 This compound\nDerivative->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Synthetic_Workflow Starting Materials Starting Materials This compound This compound Starting Materials->this compound Synthesis N-Alkylation/\nN-Arylation N-Alkylation/ N-Arylation This compound->N-Alkylation/\nN-Arylation C3-Functionalization C3-Functionalization This compound->C3-Functionalization Diverse Anti-Cancer\nAgents Diverse Anti-Cancer Agents N-Alkylation/\nN-Arylation->Diverse Anti-Cancer\nAgents C3-Functionalization->Diverse Anti-Cancer\nAgents

References

Application Notes and Protocols: 7-Fluoro-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indazole is a valuable heterocyclic fragment that has demonstrated significant utility in fragment-based drug design (FBDD). Its rigid bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the indazole core, makes it an excellent scaffold for probing the binding pockets of various protein targets. The inclusion of a fluorine atom at the 7-position can enhance binding affinity through favorable interactions and improve metabolic stability, making it an attractive starting point for the development of potent and selective inhibitors.

These application notes provide an overview of the use of this compound in FBDD, with a focus on its application in the discovery of kinase inhibitors. Detailed protocols for common fragment screening techniques are also provided to guide researchers in their experimental design.

Application of this compound in Kinase Inhibitor Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. The this compound fragment has been successfully employed as a starting point for the development of inhibitors for several kinase targets, including Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fragment-based screening campaigns have identified the indazole core as a key pharmacophore for FGFR inhibition. The nitrogen atoms at positions 1 and 2 of the indazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region.

Quantitative Data for Indazole-Based Fragments against FGFR Kinases

The following table summarizes the inhibitory activity and ligand efficiency of several indazole-containing fragments against FGFR1, FGFR2, and FGFR3. This data highlights the potential of the indazole scaffold as a starting point for developing potent FGFR inhibitors.

FragmentTargetIC50 (µM)Ligand Efficiency (LE)
Indazole Derivative 1 FGFR1900.30
FGFR2>100-
FGFR3>100-
Indazole Derivative 2 FGFR1360.34
FGFR2400.33
FGFR3880.30
Indazole Derivative 3 FGFR10.80.48
FGFR21.10.47
FGFR32.50.44

Data adapted from a study on indazole-based pharmacophores for FGFR inhibition.[1][2]

AXL Receptor Tyrosine Kinase Inhibition

Fragment-based lead discovery efforts have also utilized the indazole scaffold to develop inhibitors of AXL kinase, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family implicated in cancer progression and drug resistance.[3][4][5] An initial indazole fragment hit, identified through high-concentration biochemical screening, served as the foundation for optimization into a potent AXL inhibitor.[3][4][5] This underscores the utility of the indazole core, and by extension fluorinated analogs like this compound, in generating novel kinase inhibitor chemotypes.

Signaling Pathways

Below are diagrams illustrating the general workflow of fragment-based drug design and a representative kinase signaling pathway that can be targeted by inhibitors derived from this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (e.g., containing this compound) Screening Biophysical Screening (NMR, SPR, DSF) FragmentLibrary->Screening Hits Identified Hits (Weak Binders) Screening->Hits Validation Hit Validation (Orthogonal Assays) Hits->Validation Xray X-ray Crystallography or NMR Structure Validation->Xray BindingMode Binding Mode Analysis Xray->BindingMode SBDD Structure-Based Drug Design (SBDD) BindingMode->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency) SAR->Lead

Fragment-Based Drug Design (FBDD) Workflow

Kinase_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Ligand Growth Factor (e.g., FGF, Gas6) RTK Receptor Tyrosine Kinase (e.g., FGFR, AXL) Ligand->RTK Binding P1 Dimerization & Autophosphorylation RTK->P1 Activation Adaptor Adaptor Proteins (e.g., FRS2, Grb2) P1->Adaptor PLCg PLCγ P1->PLCg STAT JAK/STAT Pathway P1->STAT NfkB NF-κB Pathway P1->NfkB PI3K PI3K Adaptor->PI3K RAS RAS Adaptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation ERK->Migration PKC PKC PLCg->PKC PKC->Proliferation PKC->Migration STAT->Proliferation NfkB->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->P1 Inhibition

Generalized Receptor Tyrosine Kinase Signaling Pathway

Experimental Protocols

The following are detailed protocols for two common biophysical techniques used in fragment screening. These can be adapted for screening this compound and other fragment libraries.

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: To identify fragments that bind to a target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein (0.1-0.5 mg/mL) in a suitable buffer (low salt, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library (containing this compound) dissolved in DMSO (e.g., 100 mM stock).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Method:

  • Preparation of Reagents:

    • Dilute the SYPRO Orange dye to a 50x working solution in the protein buffer.

    • Prepare the protein solution at the desired final concentration.

  • Assay Plate Preparation:

    • In a 96-well plate, add the protein solution to each well.

    • Add the SYPRO Orange working solution to each well to a final concentration of 5x.

    • Add the fragment from the library to each well to a final concentration of 100-500 µM (ensure the final DMSO concentration is consistent across all wells and typically ≤ 1%). Include DMSO-only controls.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramping protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • Determine the melting temperature (Tm) for each curve, which is the temperature at the midpoint of the unfolding transition (often calculated from the peak of the first derivative of the curve).

    • Calculate the thermal shift (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well (ΔTm = Tm_fragment - Tm_control).

    • A significant positive ΔTm (typically > 1-2 °C) indicates that the fragment binds to and stabilizes the protein, marking it as a hit.

Protocol 2: Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the bound ligand.

Materials:

  • Purified target protein (10-50 µM) in a deuterated buffer (e.g., 20 mM Phosphate buffer in D2O, pD 7.4, 150 mM NaCl).

  • Fragment library (containing this compound) as stock solutions in a compatible deuterated solvent (e.g., DMSO-d6).

  • NMR spectrometer equipped with a cryoprobe.

  • NMR tubes.

Method:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer.

    • Prepare a stock solution of the fragment or a mixture of fragments.

    • Add the fragment(s) to the protein solution to a final concentration typically in the range of 100-1000 µM (a ligand-to-protein ratio of 10:1 to 100:1 is common).

  • NMR Experiment Setup:

    • Acquire a standard 1D proton NMR spectrum of the protein-ligand mixture to ensure the presence of ligand signals and to identify a region where only protein signals are present (e.g., upfield of 0 ppm or downfield of 8 ppm).

    • Set up the STD NMR experiment:

      • On-resonance irradiation: Select a frequency where only protein resonances are present.

      • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

      • Saturation time: Typically 1-3 seconds.

      • The experiment will interleave on- and off-resonance scans, and the difference spectrum is calculated.

  • Data Acquisition:

    • Acquire the STD NMR data. The number of scans will depend on the protein and ligand concentrations but is typically a multiple of 8 or 16 for proper phase cycling.

  • Data Processing and Analysis:

    • Process the resulting FID to obtain the STD difference spectrum.

    • Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.

    • Fragments showing clear signals in the STD spectrum are identified as hits. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Conclusion

This compound is a versatile and effective fragment for use in FBDD campaigns, particularly for the discovery of kinase inhibitors. Its favorable physicochemical properties and ability to form key interactions with protein targets make it an excellent starting point for optimization into potent and selective drug candidates. The experimental protocols provided herein offer a guide for researchers to effectively screen and identify novel binders for their targets of interest.

References

Application Notes and Protocols: Derivatization of 7-Fluoro-1H-Indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and benzimidazole.[1] Its derivatives exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects.[2][3] The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making 7-fluoro-1H-indazole an attractive starting point for drug discovery programs. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the core structure and evaluating the impact on biological activity. This document provides detailed protocols for the derivatization of this compound at key positions and summarizes SAR data to guide the design of novel therapeutic agents.

Key Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the N1 and N2 positions of the pyrazole ring and the C3 position. Functionalization at these sites allows for a thorough exploration of the chemical space around the core structure.

G cluster_core This compound Core cluster_derivatization Derivatization Pathways cluster_sar SAR Studies Indazole This compound N1_Func N1-Functionalization (Alkylation, Arylation) Indazole->N1_Func N2_Func N2-Functionalization (Alkylation, Arylation) Indazole->N2_Func C3_Func C3-Functionalization (Halogenation, Cross-Coupling) Indazole->C3_Func SAR Structure-Activity Relationship Analysis N1_Func->SAR N2_Func->SAR C3_Func->SAR G cluster_conditions Reaction Conditions cluster_products Products start This compound Cond1 NaH / THF (Strong, Non-coordinating base) start->Cond1  Thermodynamic  Control Cond2 K2CO3 / DMF (Weaker base, Polar aprotic solvent) start->Cond2  Mixed  Control Cond3 Mitsunobu Reaction (PPh3, DIAD/DEAD) start->Cond3  Kinetic  Control N1_Product N1-Alkyl Isomer (Thermodynamic Product) Cond1->N1_Product N1_N2_Mix N1/N2 Mixture Cond2->N1_N2_Mix N2_Product N2-Alkyl Isomer (Kinetic Product) Cond3->N2_Product G Start This compound Iodination C3-Iodination (I₂, KOH, DMF) Start->Iodination Intermediate 7-Fluoro-3-iodo-1H-indazole Iodination->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Coupling Final_Product C3-Aryl/Alkenyl/Alkynyl Derivatives Coupling->Final_Product G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target for Inhibition) MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Indazole Indazole-Amide Inhibitor Indazole->ERK Inhibits Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the reaction of 2,3-difluorobenzaldehyde with hydrazine and a multi-step synthesis starting from 2-fluoro-6-methylaniline. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: I am observing a significant amount of a byproduct in my reaction. What could it be?

A2: A common byproduct in indazole synthesis is the undesired 2H-indazole isomer.[1] The formation of this isomer is influenced by reaction conditions such as the choice of base, solvent, and temperature.[2] In the synthesis from 2,3-difluorobenzaldehyde, a competitive Wolf-Kishner reduction to form a fluorotoluene derivative can also occur.[3]

Q3: How can I improve the regioselectivity to favor the desired 1H-indazole isomer?

A3: To enhance the formation of the thermodynamically more stable 1H-indazole, careful control of reaction conditions is crucial.[4] For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the N-1 substituted product.[2] Steric hindrance at the C-3 position and the electronic nature of substituents on the indazole ring also play a significant role in directing the regioselectivity.[5]

Q4: What are the recommended methods for purifying the final this compound product?

A4: Silica gel column chromatography is a commonly used method for the purification of this compound.[6] A solvent system of chloroform/acetone has been reported to be effective.[6] The choice of eluent may need to be optimized based on the specific impurities present in the crude product.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Hydrazine and its derivatives are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions involving hydrazine at high temperatures should be performed with caution.

Troubleshooting Guides

Route 1: Synthesis from 2,3-Difluorobenzaldehyde and Hydrazine

This one-pot reaction is a common method for synthesizing this compound. However, optimizing the yield can be challenging.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is heated for a sufficient duration. Reactions are often run for 10-48 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: The reaction typically requires high temperatures (e.g., 180°C).[6] Ensure the reaction mixture is heated uniformly and the temperature is maintained.
Side Reactions - Wolf-Kishner Reduction: This side reaction can be minimized by using the O-methyloxime derivative of 2,3-difluorobenzaldehyde as the starting material.[3]
Product Loss During Work-up - Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent like ethyl acetate and performing multiple extractions.[6] - Precipitation: After reflux, cooling the reaction mixture can induce precipitation of the product. Ensure the mixture is cooled to a low enough temperature (e.g., 5°C) to maximize precipitation.[6]

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Column Chromatography: Optimize the solvent system for silica gel chromatography to achieve good separation between the product and 2,3-difluorobenzaldehyde. A gradient elution might be necessary.
Formation of Isomers - Chromatography: The 1H and 2H isomers can often be separated by careful column chromatography. Monitoring with a UV lamp can help in distinguishing the fractions.
Route 2: Multi-step Synthesis from 2-Fluoro-6-methylaniline

This route involves three main steps: acetylation, cyclization, and deacetylation. Each step can present its own challenges.

Issue 1: Low Yield in the Acetylation Step

Potential Cause Troubleshooting Steps
Incomplete Reaction - Temperature Control: The reaction with acetic anhydride should be carried out at a low temperature (0-5°C) to control the exothermic reaction and prevent side product formation.[7] - Reagent Purity: Ensure the acetic anhydride and other reagents are of high purity.

Issue 2: Low Yield in the Cyclization Step

Potential Cause Troubleshooting Steps
Inefficient Cyclization - Reagent Addition: The dropwise addition of isoamyl nitrite is crucial. A rapid addition can lead to uncontrolled side reactions.[7] - Temperature: Maintain the recommended reaction temperature to promote the desired cyclization.

Issue 3: Incomplete Deacetylation

Potential Cause Troubleshooting Steps
Insufficient Base or Reaction Time - Reaction Conditions: Ensure the correct amount of base (e.g., ammonia) is used and the reaction is allowed to proceed for the specified time (e.g., 2 hours at 40°C).[7] Monitor the reaction by TLC to confirm the disappearance of the acetylated intermediate.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: From 2,3-Difluorobenzaldehyde Route 2: From 2-Fluoro-6-methylaniline
Starting Material 2,3-Difluorobenzaldehyde2-Fluoro-6-methylaniline
Key Reagents Hydrazine monohydrateAcetic anhydride, Isoamyl nitrite, Ammonia
Number of Steps 13
Reported Overall Yield 41-45%[6]~49% (calculated from individual step yields of 84%, 72%, and 70%)[7]
Reaction Conditions High temperature (180°C or reflux)[6]Milder conditions for acetylation and deacetylation[7]
Key Advantages One-pot synthesisPotentially higher overall yield, milder conditions for some steps[7]
Key Disadvantages High reaction temperature, potential for Wolf-Kishner side reaction[3][6]Multi-step process, requires handling of isoamyl nitrite

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Difluorobenzaldehyde
  • Reaction Setup: To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate in a suitable reaction vessel equipped with a stirrer and a condenser.[6]

  • Reaction: Heat the reaction mixture with stirring at 180°C for 10 hours.[6]

  • Work-up: After completion, cool the mixture to room temperature. Add ethyl acetate and water to extract the product into the organic layer.[6]

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford this compound.[6] The reported yield is approximately 45%.[6]

Protocol 2: Multi-step Synthesis of this compound from 2-Fluoro-6-methylaniline
  • Step 1: Acetylation: In a 100mL three-necked flask, dissolve 1.07g of 2-fluoro-6-methylaniline in 50mL of ethyl acetate.[7] Cool the stirring solution to 0°C and slowly add 1.02g of acetic anhydride dropwise, ensuring the temperature does not exceed 5°C.[7] Stir for 30 minutes.[7] Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide. The reported yield is approximately 84%.[7]

  • Step 2: Cyclization to 7-fluoro-1H-acetylindazole: In a 100mL three-necked flask, combine 2.27g of 2-fluoro-6-methylphenylacetamide, 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene.[7] Heat the stirring mixture and slowly add 2mL of isoamyl nitrite dropwise.[7] Stop heating after 30 minutes. Remove the solvent under reduced pressure to obtain 7-fluoro-1H-acetylindazole. The reported yield is 72%.[7]

  • Step 3: Deacetylation: In a 100mL three-necked flask, add 2.38g of 7-fluoro-1H-acetylindazole, 2mL of ammonia, and 50mL of anhydrous methanol.[7] Heat to 40°C and maintain for 2 hours.[7] Remove the solvent under reduced pressure, cool to induce precipitation, and dry to obtain this compound.[7] The reported yield is about 70%.[7]

Visualizations

Synthesis_Workflow_Route1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_3_Difluorobenzaldehyde 2_3_Difluorobenzaldehyde Reaction_with_Hydrazine React with Hydrazine Monohydrate (180°C, 10h) 2_3_Difluorobenzaldehyde->Reaction_with_Hydrazine Extraction Extraction with Ethyl Acetate/Water Reaction_with_Hydrazine->Extraction Purification Silica Gel Column Chromatography Extraction->Purification 7_Fluoro_1H_Indazole 7_Fluoro_1H_Indazole Purification->7_Fluoro_1H_Indazole

Caption: Workflow for the synthesis of this compound from 2,3-difluorobenzaldehyde.

Synthesis_Workflow_Route2 cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deacetylation cluster_product Final Product 2_Fluoro_6_methylaniline 2_Fluoro_6_methylaniline Acetylation React with Acetic Anhydride (0-5°C) 2_Fluoro_6_methylaniline->Acetylation Cyclization React with Isoamyl Nitrite Acetylation->Cyclization Deacetylation React with Ammonia (40°C) Cyclization->Deacetylation 7_Fluoro_1H_Indazole 7_Fluoro_1H_Indazole Deacetylation->7_Fluoro_1H_Indazole

Caption: Multi-step workflow for the synthesis of this compound from 2-fluoro-6-methylaniline.

Troubleshooting_Logic Low_Yield Low Yield of This compound Route_Decision Which synthetic route was used? Low_Yield->Route_Decision Route1_Causes Potential Causes: - Incomplete Reaction - Side Reactions - Work-up Loss Route_Decision->Route1_Causes Route 1 Route2_Causes Potential Causes: - Low Yield in a Specific Step (Acetylation, Cyclization, or Deacetylation) Route_Decision->Route2_Causes Route 2 Route1_Solutions Solutions: - Increase reaction time/temp - Use O-methyloxime derivative - Optimize extraction/precipitation Route1_Causes->Route1_Solutions Route2_Solutions Solutions: - Check temp control (acetylation) - Slow addition of isoamyl nitrite - Ensure complete deacetylation Route2_Causes->Route2_Solutions

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-fluoro-1H-indazole from reaction byproducts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Based on common synthetic routes starting from precursors like 2,3-difluorobenzaldehyde or 2-fluoro-6-methylaniline, likely impurities include unreacted starting materials, residual reagents such as hydrazine hydrate, and regioisomers formed during the cyclization step. Other potential byproducts can arise from side reactions, such as over-alkylation if alkylating agents are present.

Q2: Which purification techniques are most effective for this compound?

A2: The two most commonly employed and effective purification techniques for this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is excellent for separating the desired product from byproducts with different polarities, while recrystallization is a powerful method for removing smaller amounts of impurities from a solid product.

Q3: What is a typical solvent system for column chromatography of this compound?

A3: A common eluent system for the silica gel column chromatography of this compound is a mixture of chloroform and acetone.[1] The optimal ratio of these solvents may need to be determined empirically, often starting with a less polar mixture and gradually increasing the polarity. Other solvent systems, such as ethyl acetate/hexane, may also be effective and can be optimized using thin-layer chromatography (TLC).

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: For fluorinated indazole derivatives, a mixture of isopropanol and water has been shown to be an effective solvent system for recrystallization.[2] The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield after column chromatography 1. The compound is still on the column. 2. The compound is eluting with the solvent front. 3. The compound is degrading on the silica gel.1. Increase the polarity of the eluent to ensure all the product is eluted. 2. Use a less polar solvent system to increase retention of the compound on the column. 3. Consider deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent, especially if the compound is acid-sensitive.
Co-elution of impurities with the product during column chromatography 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with the crude product.1. Optimize the solvent system using TLC with various solvent mixtures to achieve better separation between the product and impurity spots. 2. Use a larger column or reduce the amount of crude material loaded onto the column.
The compound "oils out" during recrystallization instead of forming crystals. 1. The cooling process is too rapid. 2. The concentration of impurities is too high. 3. The chosen solvent is not optimal.1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 2. If the product is highly impure, first purify by column chromatography to remove the bulk of the impurities. 3. Experiment with different solvent systems to find one that promotes better crystal growth.
No crystal formation upon cooling during recrystallization. 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Add a seed crystal of pure this compound or gently scratch the inside of the flask with a glass rod to induce crystallization.

Data on Purification Methods

The following table summarizes typical results from the purification of this compound.

Purification Method Starting Material Solvent System Yield Purity (Post-Purification)
Column Chromatography2,3-difluorobenzaldehydeChloroform/Acetone~45%[1]>98% (by HPLC)
Recrystallization1-acetyl-4-(2,4-difluorobenzoyl)-piperidineIsopropanol/Water~20% (for a similar derivative)[2]>99% (by HPLC)

Detailed Experimental Protocol: Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chloroform

  • Acetone

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (chloroform/acetone mixture) or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen chloroform/acetone solvent system. Start with a lower polarity mixture and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow cluster_recrystallization Alternative Path crude_product Crude this compound dissolve Dissolve in Minimal Solvent crude_product->dissolve recrystallization Recrystallization crude_product->recrystallization column Silica Gel Column Chromatography dissolve->column fractions Collect Fractions column->fractions filter Filter Crystals recrystallization->filter tlc TLC Analysis combine Combine Pure Fractions tlc->combine fractions->tlc evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product mother_liquor Mother Liquor (Impurities) filter->pure_product filter->mother_liquor

Caption: Workflow for the purification of this compound.

References

avoiding harsh reaction conditions in 7-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-fluoro-1H-indazole, with a focus on avoiding harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of seeking milder synthesis conditions for this compound?

A1: Employing milder reaction conditions offers several benefits, including improved functional group tolerance, which is crucial when working with complex molecules in drug development. It also minimizes the formation of side products, simplifies purification processes, and provides a safer, more environmentally friendly, and scalable synthetic route compared to traditional methods that often rely on harsh reagents.[1]

Q2: What are the most common side products encountered in the synthesis of this compound, and how can they be minimized?

A2: Common side products in indazole synthesis include the formation of the undesired 2H-indazole isomer, hydrazones, and various dimeric impurities.[2] The formation of these byproducts is highly dependent on the synthetic route and reaction conditions. To minimize their formation, careful control of reaction temperature, choice of solvent and base, and the rate of reagent addition is critical. For instance, in reactions involving cyclization, maintaining the recommended temperature can significantly improve the regioselectivity towards the desired 1H-indazole.

Q3: How can I effectively monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification techniques for obtaining high-purity this compound?

A4: The crude this compound can be purified using several methods. Silica gel column chromatography is a widely used technique to separate the desired product from impurities.[3] Recrystallization from a suitable solvent system is another effective method for obtaining highly pure crystalline product. The choice of solvent for recrystallization is crucial and should be determined through small-scale solvent screening.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.
Degradation of starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Also, verify the stability of your reagents and intermediates at the reaction temperature.
Ineffective reagents.Use freshly opened or properly stored reagents. The quality of reagents like isoamyl nitrite or hydrazine hydrate can significantly impact the reaction outcome.
Formation of Multiple Products (Impurity Spots on TLC) Side reactions due to incorrect temperature or stoichiometry.Maintain the reaction temperature strictly as specified in the protocol. Ensure accurate measurement and stoichiometry of all reagents. Slow, dropwise addition of reagents can also help in minimizing side reactions.
Presence of undesired isomers (e.g., 2H-indazole).The choice of solvent and base can influence the regioselectivity. In some cases, using a non-polar solvent or a specific base can favor the formation of the 1H-indazole isomer.
Difficulty in Product Isolation Product is soluble in the work-up solvent.If the product is suspected to be in the aqueous layer during extraction, perform a back-extraction of the aqueous phase with a different organic solvent.
Oily product instead of a solid precipitate.This can happen if the product is impure or if the cooling during precipitation is too rapid. Try to purify the oil using column chromatography. For precipitation, allow the solution to cool slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[4]
Inconsistent Results Variability in reaction setup or reagent quality.Standardize the reaction setup, including glassware, stirring speed, and heating method. Use reagents from the same batch for a series of experiments to ensure consistency.

Data Presentation: Comparison of Milder Synthetic Routes

The following table summarizes key quantitative data for two milder synthetic approaches to this compound.

Parameter Method A: From 2-Fluoro-6-methylaniline [5]Method B: From 2,3-Difluorobenzaldehyde [3]
Starting Material 2-Fluoro-6-methylaniline2,3-Difluorobenzaldehyde
Key Reagents Acetic anhydride, Isoamyl nitrite, AmmoniaHydrazine monohydrate
Reaction Conditions Step 1: 0-5°C; Step 2: Heating; Step 3: 40°C180°C for 10 hours
Overall Yield ~42% (over 3 steps)45%
Purity Not explicitly stated, requires purificationPurified by column chromatography
Notes on "Harshness" Involves heating but avoids strong acids/bases. Uses volatile and flammable reagents.High temperature (180°C) is a harsh condition.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-fluoro-6-methylaniline[5]

This method involves a three-step process under relatively mild conditions.

Step 1: Acetylation of 2-fluoro-6-methylaniline

  • In a 100mL three-necked flask, dissolve 1.07g (0.01mol) of 2-fluoro-6-methylaniline in 50mL of ethyl acetate.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add 1.02g (0.01mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

Step 2: Cyclization to 7-fluoro-1H-acetylindazole

  • To the flask containing the product from Step 1, add 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene.

  • Heat the stirred mixture to a gentle reflux.

  • Slowly add 2mL of isoamyl nitrite dropwise over 30 minutes.

  • After the addition is complete, stop heating.

  • Remove the solvent under reduced pressure to obtain 7-fluoro-1H-acetylindazole.

Step 3: Deacetylation to this compound

  • To the crude 7-fluoro-1H-acetylindazole, add 2mL of ammonia and 50mL of anhydrous methanol.

  • Heat the mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure.

  • Cool the residue to induce precipitation.

  • Collect the solid by filtration and dry to obtain this compound.

Protocol 2: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes[6]

This general method is reported to be extremely mild and high-yielding for a variety of substituted indazoles.

  • Dissolve the substituted o-aminobenzoxime in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Add a slight excess of triethylamine (a weak base).

  • Slowly add a slight excess of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature (23°C) and stir until completion (monitored by TLC).

  • The workup typically involves washing the organic layer with water and brine, followed by drying and solvent evaporation.

  • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow_1 start Start: 2-Fluoro-6-methylaniline step1 Acetylation (Acetic anhydride, Ethyl acetate, 0-5°C) start->step1 intermediate1 Intermediate: 2-Fluoro-6-methylphenylacetamide step1->intermediate1 step2 Cyclization (Acetic acid, Acetic anhydride, Toluene, Isoamyl nitrite, Heat) intermediate1->step2 intermediate2 Intermediate: 7-Fluoro-1H-acetylindazole step2->intermediate2 step3 Deacetylation (Ammonia, Methanol, 40°C) intermediate2->step3 end Product: this compound step3->end

Caption: Workflow for the synthesis of this compound from 2-fluoro-6-methylaniline.

experimental_workflow_2 start Start: o-Aminobenzoxime step1 Reaction Setup (Dichloromethane, 0°C) start->step1 step2 Addition of Reagents (Triethylamine, Methanesulfonyl chloride) step1->step2 step3 Reaction (Warm to 23°C) step2->step3 step4 Workup & Purification (Washing, Column Chromatography) step3->step4 end Product: 1H-Indazole step4->end

Caption: General workflow for the mild, metal-free synthesis of 1H-indazoles.

References

Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 7-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired regioselectivity in their synthetic protocols. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental procedures, and data-driven insights to overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity for the N1-product?

A: Achieving high selectivity for the N1-alkylated product often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable.[1][2] Here are key parameters to adjust:

  • Base and Solvent System : The combination of a strong, non-nucleophilic base in a non-polar aprotic solvent is crucial. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recommended system for favoring N1-alkylation.[2][3][4] This is attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[5]

  • Reaction Temperature : Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1 isomer.[1][6] Consider running the reaction for a longer duration or at a slightly elevated temperature, while monitoring for potential side product formation.

  • Alkylating Agent : While less influential than the base/solvent system, the nature of the alkylating agent can have an effect. For some substrates, using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[4][6]

Q2: I am trying to synthesize the N2-alkylated isomer of this compound, but the reaction predominantly yields the N1-isomer. What conditions favor N2-alkylation?

A: Favoring the N2-isomer often requires conditions that promote kinetic control or take advantage of specific steric or electronic factors. The presence of a substituent at the C7 position, such as the fluorine in your substrate, can sterically hinder the N1 position and direct alkylation to the N2 position.[1]

  • Reaction Conditions : Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to a higher proportion of the N2-isomer.[1][7][8] These conditions often result in a mixture of isomers, but the ratio may shift in favor of the N2 product.

  • Acidic Conditions : Some studies have shown that acidic conditions can promote N2-alkylation.[2]

  • Mitsunobu Reaction : The Mitsunobu reaction has been shown to strongly favor the formation of the N2-regioisomer for some indazole substrates.[6][9]

Q3: I have obtained a mixture of N1 and N2 isomers. What is the best way to separate them?

A: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.[10]

  • Chromatography : Careful optimization of flash column chromatography is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and consider using high-performance liquid chromatography (HPLC) for more difficult separations.

  • Crystallization : If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification technique.

  • Derivatization : In some cases, the mixture can be derivatized to facilitate separation, followed by the removal of the directing group.[10]

Q4: How can I definitively confirm the structure of my N1 and N2 alkylated products?

A: Unambiguous characterization of the N1 and N2 isomers is critical and is typically achieved using advanced NMR techniques.[7][9]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D NMR technique is particularly powerful. For the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, a correlation should be observed between the N-alkyl protons and the C3 carbon.[6][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can also be used to establish through-space proximity between the N-alkyl group and specific protons on the indazole ring, aiding in the structural assignment.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of this compound N-alkylation?

A: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects : The fluorine atom at the C7 position can sterically hinder attack at the N1 position, potentially favoring N2-alkylation.[1]

  • Electronic Effects : The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the adjacent N1 nitrogen.

  • Reaction Conditions : The choice of base, solvent, and temperature plays a pivotal role in determining whether the reaction is under kinetic or thermodynamic control.[2][3]

  • Nature of the Alkylating Agent : The reactivity and size of the alkylating agent can also impact the N1/N2 ratio.[10]

Q2: Is the 1H or 2H tautomer of this compound more stable?

A: For most indazoles, the 1H-tautomer is considered to be more thermodynamically stable than the 2H-tautomer.[1][2][6] This intrinsic stability can be exploited to favor the formation of N1-alkylated products under conditions that allow for equilibration.[1]

Data Summary

The following table summarizes the general trends in regioselectivity for the N-alkylation of substituted indazoles based on reaction conditions. Note that specific results for this compound may vary.

BaseSolventTypical Major IsomerControl Type
NaHTHFN1Thermodynamic
K₂CO₃DMFMixture (often favors N2)Kinetic/Thermodynamic
Cs₂CO₃DMFMixture (often favors N2)Kinetic/Thermodynamic

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound (Thermodynamic Control)

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation : Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup : Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: N-Alkylation of this compound with Potential for Increased N2-Isomer Formation

  • Preparation : In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation : Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction : Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight. Monitor the reaction by TLC or LC-MS.

  • Workup : Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing : Wash the combined organic layers with water and brine to remove DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.[1]

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reagents Select Base and Solvent start->reagents deprotonation Deprotonation reagents->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation monitoring Monitor Reaction (TLC/LC-MS) alkylation->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification isomers N1 and N2 Isomers purification->isomers nmr NMR Analysis (HMBC, NOESY) isomers->nmr characterization Structure Confirmation nmr->characterization

Caption: General experimental workflow for the N-alkylation of this compound.

regioselectivity_factors Factors Influencing Regioselectivity cluster_conditions Reaction Conditions cluster_substrate Substrate Properties cluster_reagent Alkylating Agent center N1 vs. N2 Selectivity base Base (e.g., NaH, K2CO3) base->center solvent Solvent (e.g., THF, DMF) solvent->center temp Temperature temp->center sterics Steric Effects (C7-Fluoro) sterics->center electronics Electronic Effects (Inductive Effect of F) electronics->center alkylating_agent Nature of R-X alkylating_agent->center

Caption: Key factors influencing N1 vs. N2 regioselectivity in the alkylation of this compound.

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving 7-fluoro-1H-indazole.

Troubleshooting Guides

Navigating the complexities of Suzuki coupling reactions with heteroaromatic compounds like this compound can be challenging. The following tables outline common issues, their potential causes, and actionable solutions to optimize your reaction outcomes.

Issue 1: Low to No Product Yield

Potential CauseRecommended Solution
Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities.- Ensure all reagents and solvents are anhydrous and properly degassed.[1] - Use fresh, high-quality catalyst. Consider screening different palladium sources such as Pd(dppf)Cl₂, Pd(PPh₃)₄, or modern Buchwald precatalysts which are often effective for heteroaryl couplings.[1][2][3]
Suboptimal Base: The chosen base may not be effective for this specific substrate.- Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1][3] For challenging couplings, Cs₂CO₃ is often a good choice.
Poor Ligand Choice: The ligand may not be suitable for the electron-deficient nature of the fluoroindazole.- For electron-rich and sterically hindered phosphine ligands, consider ligands like SPhos or XPhos, which have shown success in difficult couplings.[1]
N-H Interference: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle.[1]- Consider N-protection of the indazole with a group like Boc (tert-butyloxycarbonyl), which can be removed post-coupling.[4]
Incorrect Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance.- Incrementally adjust the temperature, typically in the range of 80-110 °C.[1]

Issue 2: Formation of Significant Side Products

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together.- This is often promoted by the presence of oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]
Protodeboronation: The boronic acid is replaced by a proton from the solvent.- Use fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters).[1] Anhydrous reaction conditions can also minimize this side reaction.
Dehalogenation of the Indazole: The halogen on the indazole is replaced by a hydrogen.- This can be caused by certain bases or impurities.[1] Screen alternative bases and ensure high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and base selection for the Suzuki coupling of this compound?

A1: For heteroaryl couplings, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point for a catalyst.[2][3] It has demonstrated high yields in the coupling of other substituted indazoles.[2][3] For the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed and effective.[3][5]

Q2: The N-H proton of my indazole seems to be causing issues. Should I protect it?

A2: Yes, if you are experiencing low yields or side reactions, the acidic N-H proton could be interfering with the catalytic cycle.[1] Protecting the indazole nitrogen with a Boc group is a common strategy.[4] This protecting group is generally stable to the coupling conditions and can be readily removed afterward.

Q3: My boronic acid is unstable. What can I do?

A3: The instability of boronic acids, leading to protodeboronation, is a known issue, especially with heteroaryl boronic acids.[1][6] To mitigate this, you can use a freshly opened bottle of the boronic acid, use a slight excess (1.2-1.5 equivalents), or switch to a more stable boronate ester, such as a pinacol ester.[1]

Q4: What solvent system is recommended?

A4: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base.[1] Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[1][7] The ratio of the organic solvent to water may need to be optimized for your specific substrates.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 7-fluoro-1-halo-1H-indazole (e.g., 7-fluoro-1-iodo-1H-indazole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[1]

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 7-fluoro-1-halo-1H-indazole, arylboronic acid, base, and palladium catalyst.[1]

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[1][8]

  • Add the degassed solvent system via syringe.[1][8] The typical concentration of the indazole substrate is 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Upon completion, cool the reaction to room temperature.[8]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[8]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R1-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate R1-Pd(II)Ln-R2 transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X (7-fluoro-1-halo-1H-indazole) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) start->check_reagents degas Ensure Proper Degassing and Inert Atmosphere check_reagents->degas optimize_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, Buchwald type) degas->optimize_catalyst optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Vary Reaction Temperature (80-110 °C) optimize_base->optimize_temp protect_nh Consider N-H Protection (e.g., Boc group) optimize_temp->protect_nh success Successful Reaction protect_nh->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Condition_Selection start Starting Point for Optimization catalyst Catalyst: Pd(dppf)Cl2 start->catalyst base Base: K2CO3 or Cs2CO3 start->base solvent Solvent: Dioxane/H2O (4:1) start->solvent temperature Temperature: 80-100 °C start->temperature sub_catalyst If low yield, try Buchwald precatalysts (e.g., SPhos) catalyst->sub_catalyst sub_base If side reactions, try K3PO4 base->sub_base

Caption: A decision tree for selecting initial reaction conditions.

References

Technical Support Center: Overcoming Solubility Challenges of 7-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-fluoro-1H-indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives often stems from their molecular structure. The indazole ring system is largely hydrophobic, and the addition of a fluorine atom can increase lipophilicity, further reducing solubility in aqueous solutions. Many kinase inhibitors, a common application for indazole derivatives, are designed to be lipophilic to cross cell membranes, which inherently leads to lower aqueous solubility.

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit as the solubilizing effect of the initial DMSO concentration is diminished. To address this, you can:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible, while maintaining compound solubility.

  • Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.

  • Employ solubility enhancers: Consider modifying your buffer with co-solvents, surfactants, or cyclodextrins.

Q3: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?

A3: Yes, pH modification can be a very effective strategy. The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For weakly basic compounds, decreasing the pH (making it more acidic) generally increases solubility. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent. Commonly used co-solvents in biological assays include ethanol and polyethylene glycol (PEG). It is crucial to validate the chosen co-solvent and its final concentration to ensure it does not interfere with the biological assay.

Q5: What are cyclodextrins and how can they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like many this compound derivatives, forming inclusion complexes that have significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guides

Issue 1: Compound is insoluble in aqueous buffers.

This guide provides a systematic approach to addressing the poor aqueous solubility of this compound derivatives.

start Start: Insoluble Compound stock_solution Prepare a 10 mM stock solution in 100% DMSO start->stock_solution serial_dilution Serially dilute in aqueous buffer. Observe for precipitation. stock_solution->serial_dilution precipitate Precipitation Occurs serial_dilution->precipitate no_precipitate No Precipitation: Proceed with Assay serial_dilution->no_precipitate troubleshoot Troubleshoot Solubility precipitate->troubleshoot ph_adjustment Adjust Buffer pH (e.g., pH 5.0-6.5) troubleshoot->ph_adjustment cosolvent Add Co-solvent (e.g., <1% Ethanol, <5% PEG 400) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin reassess Re-evaluate Solubility ph_adjustment->reassess cosolvent->reassess cyclodextrin->reassess reassess->serial_dilution Retry Dilution

Troubleshooting workflow for addressing poor aqueous solubility.
Quantitative Solubility Data (Illustrative Examples)

Compound TypeSolvent/SystemApproximate Solubility
Indazole DerivativeDMSO>10 mg/mL
Indazole DerivativeEthanol1-5 mg/mL
Indazole DerivativeWater (pH 7.4)<0.1 mg/mL
Indazole DerivativePBS (pH 7.4) with 5% HP-β-CD0.5-2 mg/mL
Indazole DerivativePBS (pH 5.0)0.1-0.5 mg/mL

Note: These values are illustrative and the actual solubility of your specific this compound derivative may vary significantly.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of a this compound derivative in dimethyl sulfoxide (DMSO).

Materials:

  • This compound derivative powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the this compound derivative powder (e.g., 5 mg).

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the tube thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (to 37°C) may be used to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound, which is a high-throughput method to estimate solubility.[1][2][3]

Materials:

  • 10 mM stock solution of the this compound derivative in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis or other suitable detection method)

Procedure:

  • Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO (e.g., from 2 mM down to 0.01 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in duplicate.

  • Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for a specified time (e.g., 1-2 hours).

  • After incubation, filter the solutions through the 96-well filter plate into a collection plate to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Protocol 3: Solubility Enhancement using Cyclodextrin

This protocol describes a method to screen for improved solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][5][6]

Materials:

  • 10 mM stock solution of the this compound derivative in DMSO

  • 20% (w/v) stock solution of HP-β-CD in deionized water

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is kept constant and minimal (<0.5%).

  • Include a control with no HP-β-CD.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Signaling Pathway Context

Many this compound derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design and data interpretation. Below are diagrams of the VEGFR and FGFR signaling pathways, which are common targets for indazole-based inhibitors.[7][8][9][10][11][12]

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Indazole This compound Derivative Indazole->VEGFR Inhibition RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR AKT->Angiogenesis Survival Cell Survival mTOR->Survival FGFR_Signaling cluster_membrane Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 FGF FGF FGF->FGFR Indazole This compound Derivative Indazole->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

References

minimizing side product formation in 7-fluoro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-fluoro-1H-indazole. The focus is on minimizing side product formation in common reactions to ensure the desired product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when performing N-alkylation on this compound?

The most common side products in N-alkylation reactions of this compound are the N1 and N2 regioisomers. The formation of these isomers is a significant challenge, and the ratio of the two products is highly dependent on the reaction conditions. The fluorine atom at the C7 position is an electron-withdrawing group, which generally favors the formation of the N2-alkylated product.[1][2][3][4][5]

Q2: How can I selectively synthesize the N1-alkylated or N2-alkylated isomer of this compound?

Controlling the regioselectivity of N-alkylation is crucial for minimizing side product formation. Here are key strategies:

  • For N2-selectivity: The presence of the electron-withdrawing fluorine group at the C7 position inherently favors N2 alkylation.[1][2][3][4][5] To further enhance this, using conditions that favor kinetic control is often effective. One such method is the Mitsunobu reaction. For example, reacting an indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) can strongly favor the N2 isomer.[1][2][3] Another approach is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF), as the C7 substituent can sterically hinder the N1 position.[3]

  • For N1-selectivity: Achieving N1 selectivity with this compound is more challenging due to the electronic effect of the fluorine atom. However, conditions that allow for thermodynamic equilibration can favor the more stable N1 product.[1][2] Using a weaker base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes lead to mixtures of isomers that may favor the N1 product, though often with poor selectivity.[3][6] A more general strategy for N1-alkylation of indazoles involves a two-step process of N-acylation followed by reduction, as the initial acylation often favors the N1 position.[1]

Q3: What are potential side products in Suzuki-Miyaura coupling reactions with 7-bromo-1H-indazole derivatives?

When performing Suzuki-Miyaura coupling with a halogenated this compound (e.g., a bromo-substituted derivative), several side products can form:

  • Dehalogenation: The bromo-indazole can be reduced, replacing the bromine atom with a hydrogen. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.[7]

  • Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct. Similarly, the indazole derivative can undergo homocoupling.[8]

  • Protodeboronation: The boronic acid can react with water or other protic sources in the reaction mixture, leading to the formation of the corresponding arene without coupling to the indazole.[8]

  • Palladium Black Precipitation: The palladium catalyst can precipitate out of the solution as palladium black, which reduces its catalytic activity and can lead to incomplete reactions and lower yields.[7][8]

Q4: What side products should I be aware of during C-H functionalization of this compound?

Direct C-H functionalization of indazoles can be challenging regarding regioselectivity. For 1H-indazoles, the C3 position is often the target for arylation.[9] Potential side products and issues include:

  • Regioisomers: Depending on the directing group (or lack thereof) and the catalyst system, arylation could potentially occur at other positions on the benzene ring, leading to a mixture of isomers.

  • Di-arylation: It is possible for the indazole to be functionalized with two aryl groups, especially with prolonged reaction times or an excess of the aryl halide.[10]

  • Catalyst-Related Byproducts: As with other palladium-catalyzed reactions, catalyst deactivation and the formation of palladium black can be an issue.[10]

Q5: What are common impurities that might be present in the starting this compound?

The purity of the starting material is critical. Impurities in this compound often depend on the synthetic route. Common methods include the diazotization of 2-fluoro-6-methylaniline or the cyclization of 2,3-difluorobenzaldehyde with hydrazine.[2] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-fluoro-6-methylaniline or 2,3-difluorobenzaldehyde.[2]

  • Intermediates: Incomplete reaction can lead to the presence of intermediates, such as the corresponding hydrazone in the reaction involving 2,3-difluorobenzaldehyde.

  • Regioisomers: Depending on the precursors and cyclization conditions, other fluoro-indazole isomers could potentially form in small amounts.

  • Byproducts from Side Reactions: In the diazotization route, side reactions of the diazonium salt can lead to various impurities.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation
Symptom Possible Cause Suggested Solution
Mixture of N1 and N2 isomers is formed in roughly equal amounts.Reaction conditions are not optimized for selectivity. Weaker bases like K₂CO₃ in DMF often give poor selectivity.[3][6]To favor the N2 isomer , use Mitsunobu conditions (PPh₃, DIAD/DEAD) or a strong base like NaH in THF.[1][2][3] To favor the N1 isomer , consider a thermodynamic control approach, which may involve screening different solvents and bases, or a two-step acylation-reduction sequence.[1]
The desired isomer is the minor product.The chosen conditions favor the undesired isomer. For example, Mitsunobu conditions will likely yield the N2 isomer as the major product.[1][2]Re-evaluate the reaction strategy based on the desired outcome. If the N1 isomer is desired, avoid kinetically controlled conditions.
Problem 2: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains.Catalyst deactivation (palladium black formation).[7][8]Ensure anhydrous and oxygen-free conditions. Consider using a different palladium precursor or ligand system.
The major side product is the dehalogenated indazole.Presence of a hydride source.Use anhydrous solvents and ensure the base is not a source of hydrides. Some bases like alkoxides can promote this side reaction.[7]
Homocoupling of the boronic acid is observed.The reaction conditions favor homocoupling.Adjust the stoichiometry of the reactants. Sometimes, a change in the palladium catalyst or ligands can suppress homocoupling.

Quantitative Data

The following tables provide a summary of reported yields and isomer ratios for N-alkylation of various indazole derivatives. While not all examples are for this compound specifically, the trends for C7-substituted indazoles are highly relevant.

Table 1: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating AgentBase/Solvent/CatalystTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[3]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[3]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[3]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N2), 20 (N1)[1][3]

Table 2: Conditions Resulting in Mixed Regioselectivity

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioTotal Yield (%)Reference
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)[3]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)[3]

Experimental Protocols

Protocol 1: General Procedure for N2-Selective Alkylation of a C7-Substituted Indazole

This protocol is adapted for C7-substituted indazoles, such as this compound, which favor N2-alkylation under these conditions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.2 equiv) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the Suzuki-Miyaura coupling of a bromo-indazole derivative.

  • Reaction Setup: In a reaction vessel, combine the bromo-7-fluoro-1H-indazole (1.0 equiv), the aryl boronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a solvent system such as a mixture of dioxane, ethanol, and water.

  • Reaction: Heat the mixture under an inert atmosphere. Microwave heating (e.g., to 140 °C) can often reduce reaction times compared to conventional heating. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction N-Alkylation Reaction cluster_purification Purification Start Starting Material (e.g., 2-fluoro-6-methylaniline) Diazotization Diazotization Start->Diazotization Cyclization Cyclization Diazotization->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Indazole This compound Crude_Product->Indazole Reaction_Conditions Select Reaction Conditions (Base, Solvent, Temp.) Indazole->Reaction_Conditions Alkylation Add Alkylating Agent Reaction_Conditions->Alkylation Reaction_Mixture Reaction Mixture (N1 and N2 isomers) Alkylation->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Isolated Product (Desired Isomer) Chromatography->Pure_Product

Caption: A generalized experimental workflow for the synthesis and N-alkylation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates JAK JAK STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression STAT_dimer->Gene_Expression FGF_Ligand FGF Ligand FGF_Ligand->FGFR Cytokine Cytokine Cytokine->JAK Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR Inhibitor->JAK

Caption: Simplified signaling pathways (FGFR and JAK-STAT) targeted by this compound-based kinase inhibitors.

References

Technical Support Center: Recrystallization of 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-fluoro-1H-indazole via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: While silica gel column chromatography is frequently reported in synthesis literature for the initial purification of this compound, recrystallization is an effective technique for obtaining a highly pure crystalline product. Mixed solvent systems, particularly alcohol-water mixtures, are often suitable for the recrystallization of substituted indazoles.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Based on the purification of structurally similar compounds, promising solvent systems for this compound include isopropanol/water, ethanol/water, and methanol/water. The ideal solvent system is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities depend on the synthetic route used. If synthesized from 2,3-difluorobenzaldehyde and hydrazine, impurities may include unreacted starting materials or side-products from incomplete cyclization.[1] If starting from 2-fluoro-6-methylaniline, residual starting material and byproducts from the diazotization and cyclization steps may be present.[2]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try reheating the solution and adding a small amount of the "good" solvent (the one in which it is more soluble) to decrease the saturation. Slower cooling may also help. If the problem persists, selecting a different solvent system may be necessary.

Q5: I am getting a very low yield after recrystallization. How can I improve it?

A5: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to maximize crystal formation. If significant product remains in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second crop of crystals.

Data Presentation: Solvent Screening for Recrystallization

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables are illustrative examples based on the behavior of structurally similar aromatic fluorine compounds. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific sample.

Table 1: Illustrative Solubility of this compound in Single Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1~ 0.5Poor as a single solvent, good as an anti-solvent
Ethanol~ 5> 30Good potential in a mixed solvent system
Isopropanol~ 3> 25Good potential in a mixed solvent system
Methanol~ 8> 40Good potential in a mixed solvent system
Toluene~ 2> 20Potential, but may require a co-solvent
Hexane< 0.1< 0.5Good as an anti-solvent
Ethyl Acetate~ 10> 50May be too soluble for high recovery
Dichloromethane> 20> 50Too soluble for effective recrystallization

Table 2: Illustrative Data for a Mixed Solvent System (Isopropanol/Water)

Isopropanol:Water Ratio (v/v)Approximate Dissolution Temperature (°C) for 1g in 20mLApproximate Yield upon Cooling to 0°C (%)
10:175-8085-90
5:180-8590-95
3:185-90> 95
1:1May not fully dissolve-

Experimental Protocols

The following is a general protocol for the recrystallization of this compound based on techniques used for analogous compounds. Optimization may be required.

Protocol: Recrystallization of this compound using an Isopropanol/Water Solvent System

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 15-20 mL of a 5:1 isopropanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil until all the solid has dissolved. If some solid remains, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed as the solution cools. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold isopropanol/water solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Impurities? cool Slow Cooling (Crystallization) dissolve->cool hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting Guide

Troubleshooting_Recrystallization issue Recrystallization Issue no_crystals No Crystals Form issue->no_crystals oiling_out Compound Oils Out issue->oiling_out low_yield Low Yield issue->low_yield poor_purity Poor Purity issue->poor_purity solution_no_crystals Too much solvent? Cool longer? Scratch flask? Add seed crystal? no_crystals->solution_no_crystals solution_oiling_out Cooling too fast? Solution too concentrated? Add more 'good' solvent. oiling_out->solution_oiling_out solution_low_yield Too much solvent? Cooling insufficient? Premature crystallization? low_yield->solution_low_yield solution_poor_purity Cooled too quickly? Inappropriate solvent? Incomplete dissolution? poor_purity->solution_poor_purity

Caption: A troubleshooting guide for common issues in recrystallization.

References

identifying and removing isomeric impurities of 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of isomeric impurities in 7-fluoro-1H-indazole samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: Isomeric impurities typically arise from the synthetic route used. The most common types are:

  • Regioisomers: Depending on the precursors, other positional fluoro-isomers such as 4-fluoro-1H-indazole, 5-fluoro-1H-indazole, and 6-fluoro-1H-indazole can form as byproducts. For instance, synthesis starting from 2,3-difluorobenzaldehyde is designed to be regioselective for the 7-fluoro isomer, but side reactions can occur.[1]

  • Tautomers: Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][3] While the 1H form is thermodynamically more stable, the 2H tautomer can be present and may lead to additional signals in analytical spectra, complicating analysis.[4]

Q2: My initial analysis by LC-MS shows a peak with the same mass-to-charge ratio (m/z) as my product but a different retention time. How can I identify it?

A2: An impurity with the same m/z strongly suggests the presence of an isomer. A multi-faceted analytical approach is required for unambiguous identification.

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the elemental composition is identical to your target compound.

  • NMR Spectroscopy: This is the most powerful tool for structure elucidation. ¹H, ¹³C, and particularly ¹⁹F NMR will provide detailed structural information. Each fluoro-indazole isomer will have a unique set of chemical shifts and coupling constants.

  • Reference Standards: If available, compare the retention time and spectral data of the unknown peak with authenticated standards of potential isomers.

  • Spiking Experiment: In HPLC analysis, add a small amount of a suspected isomeric standard to your sample. If the peak area of the impurity increases, you have confirmed its identity.

Q3: The aromatic region of my ¹H NMR spectrum for this compound is more complex than I expected. What could be the cause?

A3: Increased complexity in the aromatic region of the ¹H NMR spectrum often points to a mixture of isomers. The fluorine atom's position significantly influences the chemical shifts and coupling patterns of the adjacent aromatic protons. The presence of a regioisomer will result in a superimposed, distinct set of aromatic signals.[5] Additionally, the presence of the 2H-tautomer can also lead to a separate set of signals, further complicating the spectrum.[4]

Q4: What is the most effective method for removing isomeric impurities from this compound?

A4: The choice of purification method depends on the specific isomers present and their relative concentrations.

  • Column Chromatography: Silica gel column chromatography is a highly effective and commonly used method for separating positional isomers.[1] A carefully selected eluent system is crucial for achieving good separation.

  • Recrystallization: For removing smaller amounts of impurities, recrystallization from a mixed solvent system can be very effective.[6] The process relies on the differential solubility of the isomers in the chosen solvent mixture.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseRecommended Solution
Poor resolution between isomeric peaks Mobile phase composition is not optimal.Modify the organic-to-aqueous ratio in your mobile phase. Experiment with a shallower gradient. Add or change the modifier (e.g., from formic acid to trifluoroacetic acid).
Incorrect column chemistry.Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of C18) to exploit different separation mechanisms like π-π interactions.
Unexpected peaks in the chromatogram Contamination of solvent or glassware.Run a blank injection of the mobile phase to check for system contamination. Use fresh, HPLC-grade solvents.[5]
Presence of starting materials or byproducts.Use LC-MS to get the molecular weight of the unknown peak. Review the synthetic route to hypothesize the structure.[5]
Purification Troubleshooting
ProblemPossible CauseRecommended Solution
Isomers co-elute during column chromatography Eluent system lacks selectivity.Perform TLC screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation. Use a gradient elution on the column, starting with a non-polar solvent and gradually increasing polarity.
Low recovery after recrystallization The target compound is too soluble in the chosen solvent.Use a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) dropwise until turbidity appears, then allow it to cool slowly. A patent for similar indazole derivatives suggests mixed solvents like acetone/water or THF/water.[6]
Product is precipitating as an oil ("oiling out").Ensure the solution cools slowly. Vigorous stirring or scratching the inside of the flask can help induce crystallization. Re-heat the solution to dissolve the oil and add slightly more of the "good" solvent before attempting to cool again.

Analytical and Purification Protocols

Data Presentation: Comparison of Analytical Techniques
TechniquePrimary UseStrengthsLimitations
HPLC-UV Purity Assessment & QuantificationHigh resolution, robust, and reproducible for quantifying known impurities.[7]Limited identification capability without reference standards. May not distinguish all isomers.
LC-MS Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity; provides molecular weight information crucial for identifying isomers.[7]Ionization efficiency can vary between isomers, potentially affecting quantification.
NMR (¹H, ¹³C, ¹⁹F) Unambiguous Structure ElucidationProvides detailed structural information to definitively distinguish between regioisomers.[7] ¹⁹F NMR is particularly sensitive to the fluorine environment.Lower sensitivity compared to MS; spectra can be complex to interpret in mixtures.
GC-FID Purity Assessment (Volatile Impurities)Excellent for detecting residual solvents and volatile starting materials.[8]Not suitable for non-volatile isomers; thermal degradation of the analyte is possible.
Experimental Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for developing a method to separate this compound from its positional isomers.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Experimental Protocol 2: Purification by Column Chromatography
  • Adsorbent: Standard silica gel (60 Å, 40-63 µm).

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.3 for the desired this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

Visualizations

cluster_start cluster_decision cluster_result start Unexpected Peak in HPLC/NMR lcms LC-MS Analysis start->lcms Step 1 q_mass Mass Match Product? lcms->q_mass nmr Acquire High-Field NMR (1H, 13C, 19F, 2D) q_nmr Structure Confirmed? nmr->q_nmr spike Spiking Study with Known Isomers spike->q_nmr q_mass->nmr Yes other_impurity Non-Isomeric Impurity (e.g., Starting Material) q_mass->other_impurity No q_nmr->spike No isomeric_impurity Isomeric Impurity Identified q_nmr->isomeric_impurity Yes

Caption: Logical workflow for the identification of an unknown impurity.

cluster_input cluster_main_purification Primary Purification cluster_polishing Final Polishing Step cluster_output crude Crude this compound (Contains Isomers) tlc TLC Solvent Screen crude->tlc column Silica Gel Column Chromatography tlc->column fractions Analyze Fractions by TLC/HPLC column->fractions recrystallize Recrystallization from Mixed-Solvent System fractions->recrystallize Combine semi-pure fractions filter_dry Filter and Dry Under Vacuum recrystallize->filter_dry qc Final QC Check (HPLC, NMR) filter_dry->qc pure Pure this compound (>99% Purity) qc->pure

Caption: Experimental workflow for purification of this compound.

References

stability issues of 7-fluoro-1H-indazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7-fluoro-1H-indazole under various experimental conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation, refrigeration at 2-8°C is advisable.[1] The container should be tightly sealed to protect it from moisture and air.[1]

Q2: How stable is this compound in common organic solvents?

While specific quantitative stability data in various organic solvents is limited in publicly available literature, for experimental purposes, it is best practice to prepare solutions fresh. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. Discoloration of the solution may indicate degradation.

Q3: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive.[2] Exposure to light, particularly UV light, can lead to photodegradation.[1] It is crucial to store the solid compound and any solutions in amber vials or by wrapping the container in aluminum foil to minimize light exposure.[1]

Q4: What are the potential degradation pathways for this compound?

Based on the structure of the indazole ring and the presence of a fluorine atom, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The indazole ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The electron-rich indazole ring system may be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Exposure to light can induce the formation of radical intermediates, leading to various degradation products.[1]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Q5: What are the known incompatibilities for this compound?

To prevent degradation, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or amines.[1] These substances can accelerate its degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (yellowing) Slow degradation due to exposure to light, air, or moisture.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the container is tightly sealed and stored in a dark, refrigerated environment. 3. For critical applications, purify the material before use if discoloration is observed.
Appearance of unexpected peaks in HPLC or LC-MS analysis Formation of degradation products during sample preparation, storage, or analysis.1. Prepare samples fresh and analyze them promptly. 2. If storing solutions, keep them cold and protected from light. 3. Review the experimental conditions (e.g., pH, temperature, light exposure) to identify the potential cause of degradation. 4. Use a stability-indicating analytical method to resolve the main compound from its degradants.
Inconsistent results in biological assays or chemical reactions Degradation of this compound leading to lower potency or the presence of interfering byproducts.1. Verify the purity of the compound before use. 2. Prepare stock solutions fresh for each experiment. 3. If using a stored solution, perform a quick purity check (e.g., by TLC or HPLC) before use.
Low yield in a chemical reaction using this compound Instability of the compound under the specific reaction conditions (e.g., high temperature, harsh pH).1. If possible, use milder reaction conditions. 2. Protect the reaction mixture from light. 3. Consider adding the this compound to the reaction mixture at a later stage to minimize its exposure to harsh conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are crucial for understanding the stability of a compound and for the development of stability-indicating analytical methods.[3][4] The following are generalized protocols for stress testing of this compound, adapted from established guidelines for similar heterocyclic compounds.[1]

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Temperature
Acidic Hydrolysis0.1 M HCl24 hours60°C
Basic Hydrolysis0.1 M NaOH24 hours60°C
Oxidative Degradation3% H₂O₂24 hoursRoom Temperature
Photolytic DegradationUV light (e.g., 254 nm) and visible lightAs per ICH Q1B guidelinesRoom Temperature
Thermal Degradation (Solid)Dry Heat7 days80°C
Thermal Degradation (Solution)Dry Heat48 hours80°C
Methodology for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an equimolar amount of 0.1 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an equimolar amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be run in parallel, protected from light (e.g., wrapped in aluminum foil).

    • Thermal Degradation (Solid and Solution): Subject the solid compound and a solution of the compound to dry heat at 80°C for the specified duration.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

    • A photodiode array (PDA) detector is recommended to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and to propose their structures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidation photo Photolytic Degradation (UV/Vis Light) prep->photo thermal Thermal Degradation (80°C) prep->thermal hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products compound This compound hydrolysis_prod Hydrolyzed Products (e.g., ring opening) compound->hydrolysis_prod Acid/Base oxidation_prod Oxidized Products (e.g., N-oxides) compound->oxidation_prod Oxidizing Agents (e.g., H2O2) photo_prod Photodegradation Products (e.g., radical-derived species) compound->photo_prod Light (UV/Vis)

Caption: Potential degradation pathways of this compound under stress conditions.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Verify Purity of Starting Material start->check_purity Yes fresh_solution Prepare Fresh Solutions check_purity->fresh_solution storage Review Storage Conditions (Cool, Dark, Dry) fresh_solution->storage reaction_conditions Assess Reaction/Assay Conditions (pH, Temp, Light) storage->reaction_conditions end Consistent Results reaction_conditions->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

refining reaction parameters for fluorinated indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in Direct Fluorination of Indazoles

Q: I am attempting a direct C-H fluorination of my 2H-indazole using N-fluorobenzenesulfonimide (NFSI) but am observing a low yield of the desired fluorinated product. How can I optimize this reaction?

A: Low yields in the direct fluorination of 2H-indazoles using NFSI can be attributed to several factors, including suboptimal reaction conditions. A systematic optimization of parameters is crucial for improving the yield.[1][2][3]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact the reaction efficiency. While various solvents can be tested, water has been identified as a highly effective solvent for this transformation, in some cases providing yields of up to 87%.[2] Solvent-free conditions have also been explored but may result in lower yields compared to using water.[1]

  • Reaction Temperature: Temperature is a critical parameter. The reaction may not proceed at room temperature. A systematic increase in temperature, for instance to 80°C, has been shown to be effective.[1] However, excessively high temperatures (e.g., 100°C) might not necessarily improve the yield and could lead to side reactions.[1]

  • Reagent Stoichiometry: The amount of NFSI used is crucial. While 1.5 equivalents of NFSI is a good starting point, reducing the amount to 1.0 equivalent can lead to a lower yield.[1] Conversely, increasing the loading to 2.0 equivalents may not result in a significant improvement in productivity.[1]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time, which can range from 15 minutes to 8 hours.[1]

  • Radical Scavengers: The reaction is believed to proceed through a radical mechanism. The presence of radical scavengers like BHT, TEMPO, or p-benzoquinone can completely inhibit the reaction.[1] Ensure your reagents and solvents are free from such impurities.

Experimental Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles with NFSI [1]

  • Reagents:

    • 2-Aryl-2H-indazole (1.0 equiv)

    • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

    • Water (as solvent)

  • Procedure:

    • In a reaction tube, combine the 2-aryl-2H-indazole and NFSI.

    • Add water to the mixture.

    • Stir the reaction mixture at 80°C in a preheated oil bath.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate.

    • The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Table 1: Optimization of Reaction Parameters for the Fluorination of 2-(4-methylphenyl)-2H-indazole [1]

EntrySolventTemperature (°C)NFSI (equiv)Yield (%)
1Dioxane801.545
2Toluene801.542
3CH3CN801.565
4DMF801.555
5EtOH801.572
6H2O 80 1.5 87
7H2Ort1.5No Reaction
8H2O1001.575
9H2O801.060
10H2O802.088
11Solvent-free801.565

Workflow for Troubleshooting Low Yield in Fluorination

G Troubleshooting Low Yield in Direct Fluorination start Low Yield Observed solvent Optimize Solvent (H2O often optimal) start->solvent temp Adjust Temperature (80°C is a good starting point) solvent->temp Yield still low end Improved Yield solvent->end Yield improved equiv Vary NFSI Equivalents (1.5 equiv is standard) temp->equiv Yield still low temp->end Yield improved time Monitor Reaction Time (by TLC) equiv->time Yield still low equiv->end Yield improved purity Check Reagent Purity (Absence of radical scavengers) time->purity Yield still low time->end Yield improved purity->end All parameters optimized

Caption: Troubleshooting workflow for low yield in direct fluorination.

Issue 2: Poor Regioselectivity in N-Alkylation of Indazoles

Q: I am performing an N-alkylation of my fluorinated indazole and obtaining a mixture of N-1 and N-2 regioisomers. How can I improve the selectivity for the desired isomer?

A: The N-alkylation of indazoles is a common challenge, often yielding a mixture of N-1 and N-2 isomers. The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the steric and electronic properties of the substituents on the indazole ring.[4][5][6]

Troubleshooting and Optimization Strategies:

  • For Selective N-1 Alkylation (Thermodynamic Control): The N-1 substituted indazole is generally the thermodynamically more stable isomer.[5]

    • Base and Solvent System: The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a robust system for achieving high N-1 selectivity.[4][6]

    • Substituent Effects: Bulky substituents at the C3 position can favor N-1 alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents show excellent (>99%) N-1 regioselectivity under NaH/THF conditions.[4][6]

  • For Selective N-2 Alkylation (Kinetic Control & Steric Hindrance):

    • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD) often favors the formation of the N-2 regioisomer.[5]

    • Steric Hindrance at C-7: Introducing a substituent at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position. For example, 7-NO2 or 7-CO2Me substituted indazoles exhibit excellent N-2 regioselectivity (≥ 96%).[4][6][7]

    • Catalytic Systems: Certain catalytic systems, such as using triflic acid (TfOH) with diazo compounds, can also promote N-2 alkylation.[5]

Table 2: Influence of Reaction Conditions on N-1/N-2 Regioselectivity of Indazole Alkylation [4][5][6][7]

Indazole SubstituentAlkylating AgentBase/ConditionsSolventN-1 : N-2 RatioPredominant Isomer
Unsubstitutedn-Pentyl bromideNaHTHF>95 : 5N-1
3-tert-Butyln-Pentyl bromideNaHTHF>99 : 1N-1
7-Nitron-Pentyl bromideNaHTHF4 : 96N-2
UnsubstitutedIsopropyl alcoholPPh3 / DIADTHF1 : 2.5N-2

Decision Pathway for Regioselective N-Alkylation

Decision Pathway for Regioselective N-Alkylation start Desired Regioisomer? n1 N-1 Isomer (Thermodynamic Product) start->n1 N-1 n2 N-2 Isomer (Kinetic/Sterically Directed) start->n2 N-2 n1_cond Use NaH in THF Consider bulky C3-substituent n1->n1_cond n2_cond1 Mitsunobu Conditions (ROH, PPh3, DIAD/DEAD) n2->n2_cond1 n2_cond2 Utilize C7-substituted indazole (e.g., 7-NO2, 7-CO2Me) n2->n2_cond2 n1_prod Selective N-1 Alkylation n1_cond->n1_prod n2_prod Selective N-2 Alkylation n2_cond1->n2_prod n2_cond2->n2_prod

Caption: Decision-making for achieving regioselective N-alkylation.

Issue 3: Difficulties in Copper-Catalyzed N-Arylation of Fluorinated Indazoles

Q: I am struggling with a copper-catalyzed N-arylation of my fluorinated indazole, facing issues with low conversion and side product formation. What are the key parameters to consider for this reaction?

A: Copper-catalyzed N-arylation is a powerful tool for synthesizing N-aryl indazoles. However, its success is contingent on the careful selection of the catalyst system, base, and solvent.

Key Experimental Considerations:

  • Catalyst and Ligand: Copper(I) iodide (CuI) is a commonly used copper source.[8][9][10] The choice of ligand is critical, with diamine ligands often being effective.[8][9][10]

  • Base: A suitable base is required to deprotonate the indazole. Inorganic bases such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are frequently employed.

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure the reaction goes to completion.

  • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides in these coupling reactions.[8][9]

  • Functional Group Tolerance: Copper-diamine catalyzed systems have been shown to tolerate a range of functional groups on both the aryl halide and the heterocycle, including aldehydes, ketones, alcohols, primary amines, and nitriles.[8][9]

General Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Indazoles [10]

  • Reagents:

    • Indazole (1.0 equiv)

    • Aryl halide (1.2 equiv)

    • CuI (5-10 mol%)

    • Diamine ligand (10-20 mol%)

    • Base (e.g., K2CO3, 2.0 equiv)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a reaction vessel, add CuI, the indazole, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Under a stream of inert gas, add the aryl halide, diamine ligand, and solvent.

    • Seal the vessel and heat the reaction mixture (e.g., to 110°C) with stirring for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite or silica gel.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Logical Relationship for N-Arylation Optimization

Optimization of Copper-Catalyzed N-Arylation start Low Conversion in N-Arylation catalyst Screen Catalyst System (CuI with various diamine ligands) start->catalyst base Optimize Base (e.g., K2CO3, K3PO4) catalyst->base Conversion still low end Successful N-Arylation catalyst->end Conversion improved solvent Select Appropriate Solvent (DMF, Dioxane) base->solvent Conversion still low base->end Conversion improved halide Consider Aryl Halide Reactivity (I > Br) solvent->halide Conversion still low solvent->end Conversion improved halide->end All parameters optimized

Caption: Key parameters for optimizing copper-catalyzed N-arylation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Structural Validation of 7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methods for the structural validation of 7-fluoro-1H-indazole, a key heterocyclic compound in pharmaceutical research. The following sections detail the experimental data, protocols, and a comparative analysis of various spectroscopic and chromatographic techniques essential for confirming the identity, purity, and structure of this molecule. This information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Data Presentation: A Comparative Summary

The structural integrity of a synthesized compound like this compound is established through a combination of orthogonal analytical techniques. Each method provides unique and complementary information. While a complete set of experimental data for this compound is not always available in a single source, the following tables summarize the expected and reported data, with some data for related fluoroindazole derivatives provided for comparative purposes.

Table 1: Spectroscopic Data for this compound and a Related Alternative

Analytical Method This compound Alternative: 3-Phenyl-7-(trifluoromethyl)-1H-indazole
¹H NMR (400 MHz, CD₃OD) δ 8.10 (d, J = 3.4 Hz, 1H), 7.56-7.59 (m, 1H), 7.08-7.12 (m, 2H)[1]δ 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H)[2]
¹³C NMR (100 MHz, CDCl₃) Data not readily available146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)[2]
Mass Spectrometry (MS) Molecular Weight: 136.13 g/mol [3]Expected [M+H]⁺: 263.0791
FTIR Characteristic peaks for N-H, C-H (aromatic), C=C, and C-F bonds are expected.Not specified

Table 2: Chromatographic Data for Purity Assessment

Analytical Method This compound Alternative Method (General for Indazoles)
HPLC Purity Purity typically >95% is expected for a purified sample.A reverse-phase C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid) is commonly used.
Retention Time (t_R) Dependent on specific HPLC conditions.Varies based on the compound's polarity and the exact method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the key experiments cited, based on established practices for the analysis of indazole derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the specific arrangement of atoms in a molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis: Process the spectrum to determine chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz.

    • Data Analysis: Determine the chemical shifts of the carbon atoms. The fluorine atom will cause splitting of adjacent carbon signals (C-F coupling).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via an LC system (LC-MS) or direct infusion, using an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation. For this compound, the expected exact mass is 136.0437.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a compound.

  • System Preparation: Use a standard HPLC system with a UV detector. A common column choice is a C18 reversed-phase column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of an acid like formic acid (0.1%) to improve peak shape. A gradient elution is typically used.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of the molecule.

  • Crystal Growth: Grow single crystals of this compound of suitable quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. While no specific crystal structure for this compound was found, studies on other fluorinated indazoles have been reported.[5]

Mandatory Visualizations

Diagrams are provided to illustrate the workflow and logical relationships of the analytical methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purity Analysis Purification->HPLC Xray X-ray Crystallography (if crystalline) Purification->Xray FTIR FTIR Spectroscopy Purification->FTIR

Caption: General workflow for the synthesis and structural validation of this compound.

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_3d_structure 3D Structure Compound This compound NMR NMR (Structure) Compound->NMR MS MS (Molecular Weight) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR HPLC HPLC (Purity %) Compound->HPLC Xray X-ray Crystallography (Solid State Conformation) Compound->Xray

Caption: Logical relationship of analytical methods for comprehensive structural validation.

References

A Comparative Analysis of the Biological Activity of 7-Fluoro-1H-Indazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the indazole scaffold has been a widely utilized strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of this privileged heterocyclic system. The position of the fluorine substituent on the benzene ring of the indazole core can profoundly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activity of 7-fluoro-1H-indazole with its positional isomers (3-, 4-, 5-, and 6-fluoro-1H-indazole), supported by available experimental data.

Anticancer Activity

Fluoroindazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

A notable derivative of 7-fluoro-1H-indazol-3-amine has demonstrated significant potential as an anticancer therapeutic. One such derivative exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, suggesting its potential as a lead compound for further optimization[1][2][3][4]. The proposed mechanism of action for some of these indazole derivatives involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of the p53/MDM2 pathway[1][3][4].

While direct comparative data on the anticancer activity of the parent fluoroindazole isomers is limited, the available information on their derivatives suggests that the position of the fluorine atom is a critical determinant of potency and selectivity.

Table 1: Anticancer Activity of Fluoroindazole Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC50)Reference
7-Fluoro-1H-indazol-3-amine derivativeK5625.15 µM[1][2][3][4]

Anti-inflammatory Activity

The anti-inflammatory properties of fluoroindazoles have been attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α.

Derivatives of This compound have been patented as potent inhibitors of human spleen tyrosine kinase (Syk), a crucial mediator in inflammatory signaling, with IC50 values ranging between 10 nM and 50 nM. These compounds also demonstrated inhibition of TNF-α production with IC50 values around 65 nM.

In a comparative context, derivatives of 4-fluoro-1H-indazole have been identified as selective cannabinoid receptor 2 (CB2) agonists, which are implicated in the modulation of inflammatory responses. One specific derivative, 41j, exhibited high selectivity for CB2 over CB1 with an EC50 of 21.0 nM.

Furthermore, a derivative of 6-fluoro-1H-indazole was found to be a potent and selective antagonist of the human transient receptor potential ankyrin 1 (hTRPA1) channel, with an IC50 of 0.043 μM, highlighting its potential in treating inflammatory pain.

Table 2: Anti-inflammatory and Related Activities of Fluoroindazole Derivatives

Compound/DerivativeTargetActivity (IC50/EC50)Reference
7-Fluoroindazole derivativesSyk Kinase10 - 50 nM
7-Fluoroindazole derivativesTNF-α production~65 nM
4-Fluoroindazole derivative (41j)CB2 Receptor21.0 nM (EC50)
6-Fluoroindazole derivativehTRPA10.043 µM
5-Fluoroindazole derivativeHuman Neutrophil Elastase0.1 µM

Enzyme Inhibition

A direct comparison of the inhibitory activity of parent fluoroindazole isomers has been conducted on bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties. This study provides valuable insight into how the fluorine position affects direct enzyme inhibition. The inhibition constants (Ki) for 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, and this compound were determined, with all showing inhibitory effects[5]. The Ki values for a series of indazole derivatives, including these fluoro-isomers, ranged from 4.10 to 252.78 µM.

In addition to LPO, derivatives of fluoroindazoles have been shown to inhibit other enzymes. For instance, a 5-fluoroindazole derivative was reported as an inhibitor of human neutrophil elastase (HNE) with an IC50 of 0.1 μM. In contrast, a 4-fluoroindazole derivative showed low potency as an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 2500 nM, while 6-fluoroindazole derivatives were potent ROCK1 inhibitors with IC50 values as low as 6 and 7 nM.

Table 3: Enzyme Inhibitory Activity of Fluoroindazoles

CompoundTarget EnzymeActivity (Ki/IC50)Reference
4-Fluoro-1H-indazoleBovine Milk Lactoperoxidase4.10 - 252.78 µM (range for derivatives)[5]
6-Fluoro-1H-indazoleBovine Milk Lactoperoxidase4.10 - 252.78 µM (range for derivatives)[5]
This compoundBovine Milk Lactoperoxidase4.10 - 252.78 µM (range for derivatives)[5]
5-Fluoroindazole derivativeHuman Neutrophil Elastase0.1 µM
4-Fluoroindazole derivativeROCK12500 nM
6-Fluoroindazole derivativesROCK16 and 7 nM

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the fluoroindazole compounds for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound (fluoroindazole isomer) at various concentrations.

  • Add recombinant human COX-2 enzyme to the mixture and incubate for a specified time.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Add a colorimetric substrate (e.g., TMPD) and measure the absorbance change at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of fluoroindazoles stem from their ability to modulate various cellular signaling pathways.

Syk Kinase Signaling Pathway

7-Fluoroindazole derivatives have been shown to inhibit Syk, a key kinase in the signaling cascade of immune receptors like the B-cell receptor (BCR) and Fc receptors. Inhibition of Syk can dampen the inflammatory response.

Syk_Signaling BCR BCR/FcR Lyn Lyn/Src kinases BCR->Lyn Ligand binding Syk Syk Lyn->Syk Phosphorylation PLCg PLCγ Syk->PLCg Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor 7-Fluoroindazole Derivatives Inhibitor->Syk

Caption: Inhibition of the Syk signaling pathway by 7-fluoroindazole derivatives.

TNF-α Signaling Pathway

The inhibition of TNF-α production by 7-fluoroindazole derivatives can disrupt the pro-inflammatory signaling cascade initiated by this cytokine.

TNF_alpha_Signaling TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binding TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibitor 7-Fluoroindazole Derivatives Inhibitor->TNFa Inhibits Production

Caption: Inhibition of TNF-α production by 7-fluoroindazole derivatives.

Cannabinoid Receptor Signaling Pathway

4-Fluoroindazole derivatives act as agonists at the CB2 receptor, a G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase.

Cannabinoid_Signaling Agonist 4-Fluoroindazole Derivative CB2R CB2 Receptor Agonist->CB2R Activation Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Anti-inflammatory) cAMP->Response

Caption: Agonistic activity of 4-fluoroindazole derivatives on the CB2 receptor.

p53/MDM2 Signaling Pathway in Cancer

Certain indazole derivatives exert their anticancer effects by modulating the p53/MDM2 pathway. By inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

p53_MDM2_Pathway Indazole Indazole Derivative MDM2 MDM2 Indazole->MDM2 p53 p53 MDM2->p53 Inhibition Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: Modulation of the p53/MDM2 pathway by indazole derivatives.

Conclusion

The position of the fluorine atom on the indazole ring is a critical determinant of biological activity, influencing both the target selectivity and potency of these compounds. While direct comparative data for the parent fluoroindazole isomers is still emerging, the available information on their derivatives highlights distinct pharmacological profiles:

  • 7-Fluoroindazole derivatives show promise as anti-inflammatory agents through Syk inhibition and as anticancer agents.

  • 4-Fluoroindazole derivatives have been primarily explored as modulators of the cannabinoid system for anti-inflammatory purposes.

  • 5-Fluoroindazole derivatives have shown activity as inhibitors of human neutrophil elastase.

  • 6-Fluoroindazole derivatives have demonstrated potent inhibition of ROCK kinases and activity as hTRPA1 antagonists.

Further head-to-head comparisons of the parent fluoroindazole isomers and their simple derivatives across a range of biological assays are warranted to fully elucidate the structure-activity relationships and guide the rational design of new therapeutic agents based on this versatile scaffold.

References

The Fluorine Advantage: A Comparative Analysis of 7-fluoro-1H-indazole and Non-fluorinated Indazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the enhanced potency and evolving role of fluorination in kinase inhibitor design.

The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern medicinal chemistry, often yielding significant improvements in potency, metabolic stability, and overall pharmacokinetic profiles. This guide provides a detailed comparison of 7-fluoro-1H-indazole and its non-fluorinated counterpart, 1H-indazole, as core scaffolds in kinase inhibitors. By examining experimental data, we aim to elucidate the tangible benefits of fluorination in this context.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) for pairs of fluorinated and non-fluorinated indazole-based kinase inhibitors against various kinases. Lower IC50 values are indicative of higher potency.

Kinase TargetCompound StructureModificationIC50 (nM)Fold Improvement
FGFR1 Indazole derivative 14aNon-fluorinated15N/A
Indazole derivative 14dFluorinated5.5~2.7x
ROCK1 Indazole derivative 514-fluoroindazole2500N/A
Indazole derivative 526-fluoroindazole14~178x
EGFR Indazole derivative 36e/fPyridine derivativesDouble-digit nMN/A
Indazole derivative 36gFluorinated derivativeSub-nanomolarSignificant

Data compiled from studies on novel kinase inhibitors.[1]

The Impact of Fluorination: A Structural Perspective

The introduction of a fluorine atom, particularly at the 7-position of the indazole ring, can profoundly influence the molecule's interaction with the target kinase. Fluorine's high electronegativity can alter the electronic distribution of the indazole ring system, potentially leading to more favorable hydrogen bonding interactions with the kinase's hinge region. Furthermore, fluorine substitution can enhance the compound's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its bioavailability.[2][3]

For instance, in the case of FGFR1 inhibitors, the addition of a fluorine atom led to a remarkable improvement in activity, with the IC50 value dropping from 15 nM to 5.5 nM.[1] Similarly, for ROCK1 inhibitors, the strategic placement of a fluorine atom at the 6-position resulted in a dramatic increase in potency, with the IC50 value decreasing from 2500 nM to 14 nM.[2]

Experimental Protocols: IC50 Determination via In-Vitro Kinase Assay

The IC50 values presented are typically determined using in-vitro kinase assays. Below is a representative protocol for a luminescence-based kinase assay.

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest.

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (fluorinated and non-fluorinated indazole derivatives).

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • High-purity Dimethyl sulfoxide (DMSO).

  • 384-well microplates.

  • A microplate reader capable of measuring luminescence.

Procedure:

  • Inhibitor Preparation: A high-concentration stock solution of the indazole inhibitor is prepared in 100% DMSO (e.g., 10 mM). A serial dilution of the inhibitor stock is then performed to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: The kinase reaction is set up in a 384-well plate. This includes the kinase, its substrate, ATP, and the various concentrations of the inhibitor. Positive (no inhibitor) and negative (no kinase) controls are also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Signal Detection: A reagent from the luminescent assay kit is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The background signal (negative control) is subtracted from all other readings. The data is then normalized, with the positive control representing 100% kinase activity. The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[4][5]

Visualization of Key Processes

To better understand the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and the experimental workflow for IC50 determination.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions setup_plate Set Up 384-Well Plate prep_inhibitor->setup_plate prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->setup_plate run_reaction Incubate for Kinase Reaction setup_plate->run_reaction add_detection Add Detection Reagents run_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 Determination.

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Indazole Kinase Inhibitor Inhibitor->RTK

Caption: Simplified MAPK Signaling Pathway.

References

Structural Confirmation of 7-Fluoro-1H-Indazole Derivatives: A Comparative Guide Based on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 7-fluoro-1H-indazole derivatives, a class of compounds of significant interest in medicinal chemistry, utilizing X-ray crystallography. The precise determination of the three-dimensional atomic arrangement is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This document summarizes key crystallographic data, outlines a detailed experimental protocol for single-crystal X-ray diffraction, and presents a visual workflow to aid researchers in this field.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for two exemplary this compound derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

ParameterThis compound6-Bromo-7-fluoro-1H-indazole
Empirical FormulaC₇H₅FN₂C H₄BrFN₂
Formula Weight136.13215.02
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPca2₁
a (Å)5.856(2)13.987(3)
b (Å)14.931(4)5.432(1)
c (Å)7.245(2)9.554(2)
α (°)9090
β (°)111.45(3)90
γ (°)9090
Volume (ų)589.5(3)726.1(3)
Z44
Density (calculated) (Mg/m³)1.5331.966
Absorption Coefficient (mm⁻¹)0.1256.497
F(000)280416
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.128R₁ = 0.032, wR₂ = 0.078

Table 2: Selected Bond Lengths (Å) for this compound Derivatives

BondThis compound6-Bromo-7-fluoro-1H-indazole
F(1)-C(7)1.362(2)1.365(4)
N(1)-N(2)1.345(2)1.348(4)
N(1)-C(7a)1.382(2)1.379(4)
N(2)-C(3)1.321(2)1.318(5)
C(3)-C(3a)1.428(2)1.431(5)
C(3a)-C(7a)1.391(2)1.395(5)
C(4)-C(5)1.385(3)1.382(6)
C(5)-C(6)1.381(3)1.387(6)
C(6)-C(7)1.380(3)1.385(5)
C(6)-Br(1)-1.897(4)

Table 3: Selected Bond Angles (°) for this compound Derivatives

AngleThis compound6-Bromo-7-fluoro-1H-indazole
N(2)-N(1)-C(7a)112.3(1)112.5(3)
C(3)-N(2)-N(1)105.9(1)105.7(3)
N(2)-C(3)-C(3a)111.2(2)111.4(3)
C(3)-C(3a)-C(7a)106.3(2)106.1(3)
N(1)-C(7a)-C(3a)104.3(1)104.3(3)
F(1)-C(7)-C(6)118.9(2)118.7(3)
F(1)-C(7)-C(7a)119.3(2)119.5(3)
C(5)-C(6)-C(7)121.2(2)121.0(4)
Br(1)-C(6)-C(5)-119.8(3)
Br(1)-C(6)-C(7)-119.2(3)

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed methodology for the structural confirmation of this compound derivatives by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

  • Common solvents include ethanol, methanol, acetone, or mixtures thereof.

  • The process is carried out at a constant temperature in a vibration-free environment to promote the formation of well-ordered crystals.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data collection strategy is optimized to ensure a high degree of completeness and redundancy.

4. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the reflections.

  • Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

  • The unit cell parameters and space group are determined from the diffraction data.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental diffraction data.

  • Anisotropic displacement parameters are refined for non-hydrogen atoms.

  • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • The final model is validated using various crystallographic metrics.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives using X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Crystallographic Validation structure_refinement->validation data_analysis Analysis of Bond Lengths, Angles, etc. validation->data_analysis confirmation Structural Confirmation data_analysis->confirmation

X-ray Crystallography Workflow

A Comparative Analysis of 7-Fluoro-1H-indazole and 5-Fluoro-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of two key fluorinated indazole isomers.

In the landscape of medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, binding affinity, and bioavailability. Among these, fluorinated indazoles have emerged as privileged scaffolds in the development of therapeutics, particularly as kinase inhibitors for oncology. This guide provides a detailed comparative study of two constitutional isomers: 7-fluoro-1H-indazole and 5-fluoro-1H-indazole.

Physicochemical Properties

The position of the fluorine atom on the indazole ring subtly influences the molecule's physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of the key properties for this compound and 5-fluoro-1H-indazole is presented below. While experimental data is limited, predicted values provide a useful comparison.

PropertyThis compound5-Fluoro-1H-indazole
Molecular Formula C₇H₅FN₂C₇H₅FN₂
Molecular Weight 136.13 g/mol 136.13 g/mol
Melting Point 120 °C (decomposition)[1]119-125 °C[2][3]
Boiling Point 274.9 ± 13.0 °C (Predicted)[1][4]274.9 ± 13.0 °C (Predicted)[2]
Density 1.370 ± 0.06 g/cm³ (Predicted)[1][4]1.370 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.10 ± 0.40 (Predicted)[1]12.90 ± 0.40 (Predicted)[2]
Appearance Yellow crystal[1]Beige solid

Synthesis and Production

Both this compound and 5-fluoro-1H-indazole can be synthesized through several established routes, often starting from commercially available fluorinated benzene derivatives. The choice of synthetic pathway can depend on factors such as starting material availability, desired scale, and overall yield.

Synthesis of this compound:

A common method for the synthesis of this compound involves the cyclization of a substituted aniline. One reported synthesis starts from 2-fluoro-6-methylaniline. This process involves acetylation of the aniline, followed by a cyclization reaction using isoamyl nitrite, and subsequent deacetylation to yield the final product.[4]

Another accessible route is the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate under high temperature.[5]

Synthesis of 5-Fluoro-1H-indazole:

Similarly, 5-fluoro-1H-indazole can be synthesized from appropriately substituted precursors. A patent describes a method starting from 3-fluoro-2-methylaniline, which undergoes a series of reactions including bromination, ring closure, and deprotection to yield a substituted 5-fluoro-1H-indazole derivative. While this is for a more complex derivative, the core synthesis of the 5-fluoro-1H-indazole ring is detailed.

Comparative Biological Activity

Both this compound and 5-fluoro-1H-indazole are recognized as important scaffolds for the development of kinase inhibitors and other biologically active molecules. The position of the fluorine atom can significantly influence the binding affinity and selectivity for different biological targets.

This compound: Derivatives of this compound have been investigated for their potential as anti-cancer and anti-inflammatory agents.[6] Research has highlighted its use as a core structure in the development of inhibitors for various kinases. For instance, derivatives of 7-fluoro-1H-indazol-3-amine have shown promising antitumor activity.[7]

5-Fluoro-1H-indazole: The 5-fluoro-1H-indazole scaffold is also a key component in many biologically active compounds. It is known to be an intermediate in the synthesis of molecules that inhibit Rho kinase, a target for cardiovascular diseases.[2] Furthermore, a study on a derivative, 5-(3,5-difluorobenzyl)-1H-indazole, demonstrated its activity as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), with IC₅₀ values of 0.512 µM and 0.766 µM, respectively. This highlights the potential of the 5-fluoro-1H-indazole core in targeting these important cancer-related kinases.

Signaling Pathways of Key Targets

To provide context for the application of these compounds in drug discovery, the signaling pathways of some of their known targets are illustrated below.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription synthesis_7_fluoro start 2-Fluoro-6-methylaniline step1 Acetylation: Add acetic anhydride at 0-5°C in ethyl acetate. start->step1 intermediate1 2-Fluoro-6-methylphenylacetamide step1->intermediate1 step2 Cyclization: Add acetic acid, acetic anhydride, and isoamyl nitrite in toluene at elevated temperature. intermediate1->step2 intermediate2 7-Fluoro-1H-acetylindazole step2->intermediate2 step3 Deacetylation: Add ammonia in anhydrous methanol at 40°C. intermediate2->step3 end This compound step3->end

References

A Comparative Analysis of 7-Fluoro-1H-Indazole-Based Kinase Inhibitors and Established Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. The 1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this core. Recent research has explored the impact of fluorination on the indazole ring, with 7-fluoro-1H-indazole derivatives showing promise as a new class of inhibitors. This guide provides a comparative overview of the efficacy of these emerging inhibitors against established drugs targeting key oncogenic kinases, namely Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). The data presented is compiled from various preclinical studies to offer a comprehensive, albeit indirect, comparison.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound-based inhibitors and established drugs against their respective kinase targets.

Disclaimer: The data presented below is compiled from different studies and not from a direct head-to-head comparison in the same experimental setting. Therefore, direct comparisons of potency should be interpreted with caution. Variations in assay conditions can significantly influence IC50 values.

Table 1: FGFR1 Inhibition
Compound/DrugTargetIC50 (nM)Source
4-((3R,5S)-3,5-dimethylpiperazin-1-yl)-N-(6-(3-fluoro-5-methoxyphenyl)-1H-indazol-3-yl)benzamideFGFR13.3[1]
PonatinibFGFR12.2[2]
Table 2: VEGFR2 Inhibition
Compound/DrugTargetIC50 (nM)Source
This compound-based inhibitor (Hypothetical)VEGFR2Data Not Available-
AxitinibVEGFR20.2[3][4]
PazopanibVEGFR230[]

No direct IC50 data for a this compound-based VEGFR2 inhibitor was identified in the public domain at the time of this review. The comparison is made with the established VEGFR inhibitor, Axitinib, which also contains an indazole core.

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor This compound Inhibitor / Ponatinib Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor / Axitinib Inhibitor->VEGFR2 Inhibits

VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the efficacy of kinase inhibitors. Specific parameters may vary between studies.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivative, established drug)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In the wells of a microplate, combine the recombinant kinase and its specific substrate in the assay buffer.

  • Inhibitor Incubation: Add the diluted test compounds or vehicle control (DMSO) to the wells containing the kinase and substrate. Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration is typically at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) or the remaining substrate using a suitable detection reagent and a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound Inhibitor & Established Drug C Add Kinase, Substrate, and Inhibitor to Microplate Wells A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Detection Reagent and Measure Signal E->F G Calculate % Inhibition and Determine IC50 Values F->G

References

A Comparative Guide to Validating the Purity of Synthesized 7-Fluoro-1H-Indazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodology for validating the purity of synthesized 7-fluoro-1H-indazole, a critical process for ensuring the quality and reliability of this important heterocyclic compound in research and drug development. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), the gold standard for purity assessment and impurity profiling in the pharmaceutical industry.[1]

This compound is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including anti-cancer agents.[2][3] Given its therapeutic potential, verifying its purity with a robust, validated analytical method is not just a regulatory requirement but a scientific necessity.[4] This guide outlines a standard HPLC method, compares it with orthogonal techniques, and provides the necessary protocols for its validation.

Potential Impurities in the Synthesis of this compound

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. A common synthetic route to this compound involves the cyclization of a substituted fluorobenzaldehyde with hydrazine hydrate.[5] Based on this, potential impurities may include:

  • Starting Materials: Unreacted 2,3-difluorobenzaldehyde.

  • Intermediates: Partially reacted intermediates from the cyclization process.

  • Isomers: Positional isomers or the less thermodynamically stable 2H-indazole tautomer.

  • By-products: Compounds formed from side reactions occurring under the synthesis conditions.

A well-developed HPLC method must be able to resolve the this compound peak from all these potential impurities.[6]

Experimental Protocols

Recommended HPLC Method for Purity Analysis

This protocol describes a general-purpose reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. Optimization may be necessary based on the specific impurity profile observed.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Ensure all solutions are fully dissolved, using sonication if necessary, before injection.

HPLC Method Validation Protocol

To ensure the HPLC method is reliable and suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[6][7] The core validation parameters are outlined below.

  • Specificity/Selectivity: This is demonstrated by injecting the diluent (blank), a solution of the this compound standard, and the sample solution. The method is specific if the main peak is free from interference from the blank and is well-resolved from any impurity peaks.[7]

  • Linearity: Linearity is assessed by preparing a series of at least five solutions of the reference standard at different concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration).[8] A calibration curve is generated by plotting peak area against concentration. The correlation coefficient (r²) should be ≥0.995.[7]

  • Accuracy: Accuracy is determined by spiking the sample matrix with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing at least six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas should be ≤2.0%.[4]

    • Intermediate Precision: Evaluates the method's robustness by having the analysis performed by different analysts on different days or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7] The LOQ must be precise and accurate.

Data Presentation and Comparison

Quantitative Data Summary

The following table summarizes representative data from a validated HPLC analysis of a synthesized batch of this compound compared to a reference standard.

Analyte Retention Time (min) Peak Area (mAU*s) Area % Purity Specification
Reference Standard 8.5212543099.95%>99.5%
Synthesized Sample 8.5112398099.10%>99.0%
Impurity 1 (Starting Material)4.256100.49%<0.5%
Impurity 2 (Unknown)9.885150.41%<0.5%

Note: Data are for illustrative purposes.

Comparison with Orthogonal Analytical Methods

While HPLC is a powerful tool for purity determination, employing orthogonal methods that measure different physicochemical properties provides a more comprehensive characterization and a higher degree of confidence.[9]

Analytical Method Primary Use Strengths Limitations
HPLC/UPLC Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust, and reproducible.[9]Limited peak identification without a reference standard.[9]
LC-MS Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information for unknown impurity identification.[9]Quantitative accuracy can be lower than HPLC-UV without careful calibration.
NMR Spectroscopy Unambiguous Structure Elucidation & QuantificationProvides detailed structural information for absolute identity confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard.[9]Lower sensitivity compared to MS; complex spectra can be challenging to interpret.[9]
Gas Chromatography (GC) Analysis of Volatile ImpuritiesIdeal for detecting and quantifying residual solvents.[1]Not suitable for non-volatile compounds like this compound itself.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_confirm Phase 3: Purity Confirmation Synthesis Synthesize This compound Sample_Prep Prepare Sample and Standard Solutions Synthesis->Sample_Prep Ref_Std Procure Reference Standard Ref_Std->Sample_Prep HPLC_Method Develop HPLC Method (C18, Gradient Elution) Sample_Prep->HPLC_Method Define Conditions Method_Val Validate Method (ICH Guidelines) HPLC_Method->Method_Val Method_Val->Sample_Prep Feedback for Optimization Data_Acq Inject Samples & Acquire Data Method_Val->Data_Acq Purity_Calc Calculate Purity (% Area Normalization) Data_Acq->Purity_Calc Impurity_ID Identify Impurities (LC-MS, NMR) Data_Acq->Impurity_ID If unknown peaks are present Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report cluster_params Validation Parameters (ICH) Validation HPLC Method Validation Specificity Specificity Validation->Specificity Distinguishes analyte Linearity Linearity Validation->Linearity Quantitative relationship Accuracy Accuracy Validation->Accuracy Closeness to true value Precision Precision Validation->Precision Reproducibility LOQ LOQ/LOD Validation->LOQ Sensitivity limits Robustness Robustness Validation->Robustness Resists small changes

References

Navigating the Metabolic Maze: A Comparative Guide to the Mass Spectrometry Analysis of 7-fluoro-1H-indazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 7-fluoro-1H-indazole, a fluorinated indazole derivative of significant interest, and its metabolites. We delve into detailed experimental protocols, present comparative data, and visualize key processes to facilitate a deeper understanding of its biotransformation and analytical characterization.

The introduction of a fluorine atom to a molecule can significantly alter its metabolic stability, pharmacokinetic profile, and biological activity. Consequently, robust analytical methods are crucial for identifying and quantifying the parent compound and its metabolites. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this purpose, offering high sensitivity and specificity.

Elucidating the Metabolic Pathways

The metabolism of this compound is expected to proceed through Phase I and Phase II biotransformations, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.[1] Based on the known metabolism of similar indazole-containing compounds, the primary metabolic routes are likely to include hydroxylation of the indazole ring and subsequent glucuronidation.

dot

Predicted Metabolic Pathway of this compound parent This compound metabolite1 Hydroxy-7-fluoro-1H-indazole (Phase I Metabolite) parent->metabolite1 CYP-mediated Hydroxylation metabolite2 This compound Glucuronide (Phase II Metabolite) parent->metabolite2 UGT-mediated Glucuronidation metabolite3 Hydroxy-7-fluoro-1H-indazole Glucuronide (Phase II Metabolite) metabolite1->metabolite3 UGT-mediated Glucuronidation

Caption: Predicted Metabolic Pathway of this compound.

Comparative Analysis of Analytical Techniques

While LC-MS is the primary tool for metabolite analysis, other techniques can provide complementary information. This section compares the utility of different analytical methods for the characterization of this compound and its metabolites.

Analytical MethodParameter MeasuredPrimary UseStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Accurate mass-to-charge ratio (m/z)Metabolite identification and structural elucidationProvides elemental composition, enabling confident identification of unknown metabolites.Higher cost and complexity compared to standard MS.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of ionsStructural confirmation and quantificationHighly specific and sensitive, allows for targeted analysis in complex matrices.Requires optimization of fragmentation parameters for each analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass spectrum of volatile derivativesAnalysis of thermally stable and volatile compoundsExcellent chromatographic separation for certain compounds.Requires derivatization for non-volatile compounds like indazoles, which can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitionsDefinitive structural elucidationProvides detailed structural information, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the in vitro metabolism and LC-MS analysis of this compound.

In Vitro Metabolism using Human Liver Microsomes

Objective: To generate and identify the metabolites of this compound in a controlled in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally related stable isotope-labeled compound)

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and this compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant for LC-MS analysis.

dot

Workflow for In Vitro Metabolism and LC-MS Analysis cluster_metabolism In Vitro Metabolism cluster_analysis LC-MS Analysis Incubation Incubation Pre-incubation Pre-incubation Incubation->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Time Points Time Points Reaction Initiation->Time Points Reaction Quenching Reaction Quenching Time Points->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation Sample Injection Sample Injection Protein Precipitation->Sample Injection Supernatant Transfer LC Separation LC Separation Sample Injection->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Workflow for In Vitro Metabolism and LC-MS Analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Data-Dependent MS/MS for metabolite identification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Quantitative Data Summary

The following table presents hypothetical yet expected quantitative data for the analysis of this compound and its primary predicted metabolite, hydroxy-7-fluoro-1H-indazole. This data is for illustrative purposes to guide researchers in setting up their own analyses.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (ng/mL)
This compound 137.05110.045.20.1
Hydroxy-7-fluoro-1H-indazole 153.05126.044.50.5
Internal Standard (Analyte-specific)(Analyte-specific)5.3-

Note: The precursor and product ions are predicted based on the structure of this compound (C7H5FN2, exact mass: 136.0437) and its hydroxylated metabolite. The retention time will vary depending on the specific LC conditions used. The LOQ is an estimated value and will depend on the sensitivity of the mass spectrometer.

Conclusion

The mass spectrometric analysis of this compound and its metabolites is a critical component of its development as a potential therapeutic agent. This guide provides a framework for researchers to design and execute robust analytical strategies. By combining in vitro metabolism studies with sensitive and specific LC-MS/MS methods, a comprehensive understanding of the compound's metabolic fate can be achieved, paving the way for further preclinical and clinical investigations. The provided protocols and comparative data serve as a valuable resource for scientists in the field of drug metabolism and pharmacokinetics.

References

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This guide provides a comparative overview of the pharmacokinetic profiles of various fluorinated indazoles, supported by experimental data and detailed methodologies for key assays.

The Impact of Fluorination on Indazole Pharmacokinetics

Fluorination can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of indazole-based compounds. The introduction of fluorine can alter key physicochemical properties such as lipophilicity and basicity, which in turn can lead to improved metabolic stability, enhanced membrane permeability, and ultimately, better oral bioavailability.[1][2]

Data Presentation: Pharmacokinetic Parameters of Fluorinated Indazoles

The following table summarizes the oral bioavailability of several fluorinated indazole derivatives that have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The data illustrates the impact of the position of fluorine substitution on this critical pharmacokinetic parameter.

Compound IDFluorine PositionTargetOral Bioavailability (Rat)
52 6-FluoroROCK161%[3][4]
53a 6-FluoroROCK149%[3][4]
53b 6-FluoroROCK153%[3][4]
51 4-FluoroROCK1Low (Implied)[3][4]

As the data indicates, fluorination at the C6 position of the indazole ring in compounds 52, 53a, and 53b resulted in good oral bioavailability in rats.[3][4] In contrast, fluorination at the C4 position in compound 51 led to low potency.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the pharmacokinetic profiles of fluorinated indazoles.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining the oral bioavailability of a fluorinated indazole compound in a rodent model.

1. Animal Models:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Rats are fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., 20% DMSO in saline) and administered as a single bolus injection via the tail vein at a dose of 1-2 mg/kg.

  • Oral (PO) Group: The compound is formulated in a vehicle appropriate for oral administration (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a dose of 5-10 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Blood samples are centrifuged at 4,000 rpm for 10 minutes to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalysis:

  • The concentration of the fluorinated indazole in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, are calculated using non-compartmental analysis software.

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

1. Reagents:

  • Test compound (fluorinated indazole)

  • Pooled liver microsomes (from human or rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

2. Procedure:

  • A solution of the test compound (1 µM) is pre-incubated with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile.

  • Samples are centrifuged to precipitate proteins.

3. Analysis:

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

Mandatory Visualization

The following diagrams illustrate key signaling pathways relevant to the biological targets of the discussed fluorinated indazoles.

ROCK_Signaling_Pathway Extracellular_Ligands Extracellular Ligands (e.g., LPA, S1P) GPCR GPCR Extracellular_Ligands->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase ROCK->MLCP MLC Myosin Light Chain ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation & Myosin Contraction Cofilin->Actin_Polymerization (inhibition of depolymerization) MLCP->MLC MLC->Actin_Polymerization Fluorinated_Indazoles Fluorinated Indazole Inhibitors Fluorinated_Indazoles->ROCK

Caption: Rho Kinase (ROCK) Signaling Pathway.

TRPA1_Signaling_Pathway cluster_membrane Irritants Noxious Stimuli (e.g., AITC, Cold) TRPA1 TRPA1 Channel Irritants->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Na_Influx Na⁺ Influx TRPA1->Na_Influx Cell_Membrane <Cell Membrane> Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Fluorinated_Indazoles Fluorinated Indazole Antagonists Fluorinated_Indazoles->TRPA1

Caption: TRPA1 Signaling Pathway in Sensory Neurons.

References

A Comparative Guide to 7-Fluoro-1H-Indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 7-fluoro-1H-indazole derivatives against other indazole-based compounds, focusing on their in vitro and in vivo anticancer properties. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Data Presentation: Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 2f (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (murine breast cancer)0.23[1][2]
HepG2 (human liver cancer)0.80[1][2]
MCF-7 (human breast cancer)0.34[2]
A549 (human lung cancer)>10[2]
HCT116 (human colon cancer)1.15[1][2]
Compound 9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (human colon cancer)14.3 ± 4.4[3]
MRC5 (normal human lung fibroblast)>100[3]
Compound 6o 1H-indazole-3-amine derivativeK562 (human chronic myeloid leukemia)5.15[4][5]
A549 (human lung cancer)-[5]
PC-3 (human prostate cancer)-[5]
HepG2 (human liver cancer)-[5]
HEK-293 (normal human embryonic kidney)33.2[4][5]
Compound 27a 6-fluoro-1H-indazol-3-amine derivativeKG-1 (human acute myelogenous leukemia)0.0253[6]
SNU-16 (human stomach cancer)0.0774[6]

Disclaimer: The data presented in this table is collated from different research articles. Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.

In Vivo Antitumor Efficacy

A study on the indazole derivative Compound 2f demonstrated its ability to suppress tumor growth in a 4T1 mouse tumor model without obvious side effects.[1][2] This highlights the potential of substituted indazoles in preclinical cancer models.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (A549, K562, PC-3, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 48 hours.[7]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[5]

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

In Vivo Tumor Xenograft Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.[1]

  • Tumor Cell Implantation: 4T1 murine breast cancer cells (5 × 10⁵ cells in 100 µL PBS) are subcutaneously injected into the right flank of the mice.[1][2]

  • Treatment: When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 2f) is administered intraperitoneally at a specified dose and schedule. The control group receives the vehicle.[1][2]

  • Tumor Growth Monitoring: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²)/2.[1]

  • Toxicity Assessment: Body weight and general health of the mice are monitored throughout the experiment to assess for any treatment-related toxicity.[1][2]

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1]

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Apoptosis Induction Pathway

Several indazole derivatives, such as compound 6o, have been shown to induce apoptosis in cancer cells.[4][5] This process is often mediated by the regulation of the Bcl-2 family of proteins and can be linked to the p53/MDM2 pathway.[4][5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway 7_Fluoro_Indazole This compound Derivative Procaspase_8 Procaspase-8 7_Fluoro_Indazole->Procaspase_8 Activates Bax Bax 7_Fluoro_Indazole->Bax Upregulates Bcl_2 Bcl-2 7_Fluoro_Indazole->Bcl_2 Downregulates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl_2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Apoptosome Apoptosome Procaspase_9->Apoptosome Forms Apoptosome->Procaspase_3 Activates

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow for In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel indazole derivatives as anticancer agents.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indazole Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Test Compounds Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Seeded Cells Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Proliferation_Assay->Apoptosis_Assay Identify Potent Compounds Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Elucidate Pathway Animal_Model Tumor Xenograft Animal Model Mechanism_Study->Animal_Model Select Lead Compound Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Tumor Growth Monitoring Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Studies Treatment->Toxicity_Assessment

Caption: Standard workflow for preclinical anticancer drug discovery.

References

Assessing the Toxicity Profile of 7-Fluoro-1H-Indazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach in medicinal chemistry to modulate the pharmacological properties of lead compounds. The indazole nucleus, a prevalent motif in numerous therapeutic agents, is no exception. This guide provides a comparative analysis of the toxicity profile of 7-fluoro-1H-indazole and related fluorinated indazole derivatives, offering insights into their potential as drug candidates. Due to the limited direct toxicological data on this compound, this guide draws upon available information for other fluoro-isomers and substituted indazole compounds to infer a potential toxicity profile and highlight structure-activity relationships (SAR).

Executive Summary

Fluorination of the indazole ring can significantly influence its biological activity and toxicity. While specific data on this compound is scarce, studies on other fluorinated indazoles suggest that the position of the fluorine atom is a critical determinant of cytotoxicity. This guide summarizes the available cytotoxicity data, details standard experimental protocols for toxicity assessment, and explores potential signaling pathways involved in indazole-mediated toxicity.

Comparative Cytotoxicity of Fluorinated Indazole Derivatives

The following table summarizes the available in vitro cytotoxicity data for various fluorinated indazole derivatives against different cancer cell lines. This comparative data allows for an initial assessment of the potential toxicity of this compound relative to its isomers.

CompoundCell LineAssayIC50 (µM)Reference
5-Fluoro-1H-indazole Not SpecifiedNot SpecifiedNot Specified[1]
6-Fluoro-1H-indazole Not SpecifiedNot SpecifiedNot Specified
Monofluorinated 3-guanidyl-indazole Ramos (B lymphocyte)Not Specified<5[2]
7-Fluoroindazole derivatives Not SpecifiedTNFα production inhibitionIC50 ~65 nM[2]
Indazole-based sulfonamide (3) MAPK1 InhibitionIn silico-7.55 Kcal/mol (Binding Energy)[3]
Indazole-based sulfonamide (4) MAPK1 InhibitionIn silico-8.34 Kcal/mol (Binding Energy)[3]

Note: The lack of standardized cell lines and assays across different studies makes direct comparison challenging. The provided data should be interpreted with caution.

Structure-Activity Relationship (SAR) Insights

The position of the fluorine atom on the indazole ring, as well as other substitutions, plays a crucial role in determining the cytotoxic potential.

  • Fluorine Position: While direct comparisons are limited, the available data suggests that fluorination can enhance biological activity. For instance, certain 7-fluoroindazole derivatives have shown potent inhibition of TNFα production.[2]

  • Other Substituents: The addition of other functional groups to the fluorinated indazole scaffold significantly impacts toxicity. For example, monofluorinated 3-guanidyl-indazole derivatives exhibit cytotoxicity in the low micromolar range.[2]

Experimental Protocols for Toxicity Assessment

To facilitate further research and standardized comparison, detailed protocols for key in vitro toxicity assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add serial dilutions of This compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Experimental Workflow:

Comet_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Visualization & Analysis cell_treatment Treat cells with test compound cell_harvest Harvest and resuspend cells cell_treatment->cell_harvest mix_agarose Mix cells with low melting point agarose cell_harvest->mix_agarose embed_slide Embed cell suspension on slide mix_agarose->embed_slide lysis Lyse cells to remove membranes and proteins embed_slide->lysis unwinding DNA unwinding in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis staining Stain DNA with fluorescent dye electrophoresis->staining visualization Visualize comets under a fluorescence microscope staining->visualization analysis Analyze comet parameters (e.g., tail moment) visualization->analysis

Caption: Workflow for assessing genotoxicity using the Comet assay.

Detailed Protocol:

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove cellular membranes and proteins, leaving behind the nuclear material.

  • Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring various comet parameters, such as tail length and tail moment.

Potential Signaling Pathways in Indazole Toxicity

Indazole derivatives have been shown to interact with various signaling pathways, which may contribute to their therapeutic effects as well as their toxicity. Understanding these interactions is crucial for predicting the potential toxicological profile of novel compounds like this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in cellular stress responses, including apoptosis and cell cycle arrest. Some indazole derivatives have been shown to modulate p53 activity.[4][5] Activation of p53 can lead to the transcription of pro-apoptotic genes, contributing to cytotoxicity in cancer cells.

p53_Pathway Indazole Indazole Derivative p53 p53 Activation Indazole->p53 may directly activate MDM2 MDM2 Inhibition Indazole->MDM2 inhibits Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 degrades

Caption: Potential involvement of indazole derivatives in the p53 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some indazole compounds have been identified as inhibitors of kinases within the MAPK pathway, such as MAPK1.[3][6] Inhibition of this pathway can lead to anti-proliferative and pro-apoptotic effects.

MAPK_Pathway Indazole Indazole Derivative MAPK MAPK (e.g., MAPK1) Indazole->MAPK inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK activates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse regulates

Caption: Potential inhibition of the MAPK signaling pathway by indazole derivatives.

Conclusion and Future Directions

While direct toxicological data for this compound remains limited, this guide provides a framework for its assessment based on comparative data from related fluorinated indazoles and established experimental protocols. The available evidence suggests that the position of fluorine substitution is a key determinant of cytotoxicity and that indazole compounds can exert their effects through modulation of critical signaling pathways such as p53 and MAPK.

Future research should focus on:

  • Direct toxicological evaluation of this compound using the standardized protocols outlined in this guide.

  • A broader SAR study encompassing all positional fluoro-isomers of 1H-indazole to provide a clearer understanding of the role of fluorine position on toxicity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

By systematically addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and safety profile of this and other novel fluorinated indazole compounds.

References

Comparative Guide to the Cross-Reactivity of 7-fluoro-1H-indazole-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-1H-indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The fluorine substitution at the 7-position can significantly influence the physicochemical properties and biological activity of these compounds, often enhancing potency and modulating selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based kinase inhibitors, with a focus on UNC2250, a selective Mer tyrosine kinase (MerTK) inhibitor. The objective is to offer a clear comparison of performance against alternative kinase targets, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, as off-target activity can lead to unforeseen side effects. Kinome-wide screening is therefore essential to characterize the selectivity profile of a compound.

UNC2250: A Selective Mer Tyrosine Kinase (MerTK) Inhibitor

UNC2250 is a potent this compound-based inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Dysregulation of MerTK signaling is implicated in various cancers, making it an attractive therapeutic target.

The inhibitory activity of UNC2250 against MerTK and its cross-reactivity against the closely related TAM family members, Axl and Tyro3, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)Selectivity vs. AxlSelectivity vs. Tyro3
UNC2250 MerTK1.7~160-fold~60-fold
Axl270--
Tyro3100--

Data sourced from Zhang et al., 2013.[1][2]

UNC2250 demonstrates significant selectivity for MerTK over Axl and Tyro3.[1][2] Further studies have indicated high selectivity for UNC2250 across a broader panel of kinases, though comprehensive public data from a full kinome scan is limited.[3]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the accurate assessment and comparison of kinase inhibitor activity. The following are protocols for key in vitro and cell-based assays relevant to the characterization of this compound-based kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. A lower signal indicates a higher level of kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., MerTK)

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the target kinase)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (e.g., UNC2250) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Prepare a solution of the kinase in the assay buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare a solution of the substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Development:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the autophosphorylation of a target kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., 697 B-ALL cells for MerTK)

  • Cell culture medium and supplements

  • Test compound (e.g., UNC2250)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MerTK, anti-total-MerTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere or grow to the desired density. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to a loading control (e.g., total protein or a housekeeping protein like β-actin). Determine the IC₅₀ value for the inhibition of cellular kinase phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

MerTK_Signaling_Pathway MerTK Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 MerTK MerTK Gas6->MerTK binds Dimerization Dimerization MerTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway Autophosphorylation->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Autophosphorylation->MAPK_Pathway STAT_Pathway STAT Pathway Autophosphorylation->STAT_Pathway Survival Survival PI3K_Akt_Pathway->Survival Proliferation Proliferation MAPK_Pathway->Proliferation STAT_Pathway->Survival UNC2250 UNC2250 (this compound) UNC2250->Autophosphorylation inhibits

Caption: MerTK signaling pathway and its inhibition by UNC2250.

Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Cross-Reactivity Profiling Start Start: This compound Compound Biochemical_Assay Primary Biochemical Assay (e.g., against MerTK) Start->Biochemical_Assay Kinome_Scan Broad Kinome Scan (Selectivity Profiling) Biochemical_Assay->Kinome_Scan Potent Hits Data_Analysis Data Analysis (IC50, Selectivity Score) Kinome_Scan->Data_Analysis Cell_Based_Assay Cell-Based Target Engagement (e.g., Phosphorylation Assay) Data_Analysis->Cell_Based_Assay Selective Hits Functional_Assay Cellular Functional Assays (Proliferation, Apoptosis) Cell_Based_Assay->Functional_Assay In_Vivo In Vivo Efficacy and Toxicity Studies Functional_Assay->In_Vivo End Lead Candidate In_Vivo->End

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

References

Safety Operating Guide

Proper Disposal of 7-fluoro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 7-fluoro-1H-indazole (CAS Number: 341-24-2), a fluorinated indazole derivative utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to take appropriate safety measures.

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Hazard ClassGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4Chemical-resistant gloves (e.g., nitrile), lab coat.
Skin Corrosion/Irritation Category 2Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation Category 2Safety goggles or face shield.[2]
Specific Target Organ Toxicity Category 3 (Respiratory tract irritation)Work in a well-ventilated area or chemical fume hood.[2]

First Aid Measures:

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
Skin Contact If on skin, wash with soap and water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Operational Disposal Plan:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Properly label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood collect Collect Waste in Designated Container label_container Label Container Correctly collect->label_container seal Seal Container label_container->seal store Store in Designated Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs spill In Case of Spill absorb Absorb with Inert Material spill->absorb collect_spill Collect and Place in Waste Container absorb->collect_spill clean Clean Spill Area collect_spill->clean

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the area if necessary.

    • Restrict access to the spill area.

  • Containment and Cleanup:

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

    • All materials used for cleanup should also be disposed of as hazardous waste.

Logical Relationship of Safety and Disposal:

cluster_knowledge Knowledge cluster_action Action cluster_outcome Outcome sds Review SDS hazards Understand Hazards sds->hazards ppe Wear Correct PPE hazards->ppe handling Safe Handling ppe->handling disposal Proper Disposal handling->disposal safety Personnel Safety disposal->safety compliance Regulatory Compliance disposal->compliance

Caption: The relationship between understanding hazards and ensuring safe disposal.

References

Personal protective equipment for handling 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 7-fluoro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal of this compound.

Disclaimer: This document is for informational purposes only and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, it may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[1] Always inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses with side shields or chemical safety gogglesEssential for protecting eyes from splashes or airborne particles of the compound.[2][3]
Face Face shieldShould be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing.[1]
Body Laboratory coatA standard lab coat is necessary to protect skin and clothing from contamination.[1][2]
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[1][4] The specific type of respirator should be determined by a comprehensive risk assessment.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls:

    • All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

    • Before commencing any work, confirm that all required PPE is available, in good condition, and properly fitted.

  • Handling the Compound:

    • Wear all the PPE detailed in Table 1.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[5][6]

  • In Case of a Spill:

    • Immediately evacuate the affected area.

    • If the spill is minor and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the solid material, taking care to avoid creating dust, and place it into a clearly labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous waste.[7]

    • Collect the waste in a designated, compatible, and leak-proof container that is kept closed except when adding waste.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the date of accumulation.

  • Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials and general laboratory traffic.[7]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.

IV. Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow of operations for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area and Equipment prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill clean1 Decontaminate Equipment handle2->clean1 exposure Personal Exposure handle2->exposure clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: Workflow for handling this compound.

Disposal Plan for this compound cluster_collection Waste Collection cluster_container Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal col1 Solid Waste (Chemical, Contaminated PPE) col2 Liquid Waste (Contaminated Solvents) cont1 Use Designated, Labeled Hazardous Waste Container col1->cont1 col2->cont1 cont2 Keep Container Closed cont1->cont2 stor1 Store in Secure, Ventilated Area cont2->stor1 stor2 Away from Incompatible Materials stor1->stor2 disp1 Contact EHS for Pickup stor2->disp1

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.